molecular formula C12H11N3O2 B1462218 2-((Pyridin-4-ylmethyl)amino)nicotinic acid CAS No. 854382-06-2

2-((Pyridin-4-ylmethyl)amino)nicotinic acid

Cat. No.: B1462218
CAS No.: 854382-06-2
M. Wt: 229.23 g/mol
InChI Key: LSJUTHAZYSYYJZ-UHFFFAOYSA-N
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Description

2-((Pyridin-4-ylmethyl)amino)nicotinic Acid is a high-purity synthetic organic compound intended for research use only. It is strictly for laboratory applications and is not approved for human, veterinary, or household use. Researchers specializing in medicinal chemistry and chemical biology may find this molecule of interest due to its structural features as a nicotinic acid derivative. Nicotinic acid, also known as niacin or vitamin B3, is a foundational scaffold in biochemistry and pharmacology. Its endogenous role is as a precursor to essential coenzymes NAD+ and NADP+, which are critical for cellular energy metabolism, DNA repair, and redox regulation . Synthetic derivatives of nicotinic acid are often explored for their potential to interact with key biological pathways. For instance, some derivatives are known to act as agonists for hydroxycarboxylic acid receptors (such as GPR109A) which can mediate anti-lipolytic and vascular effects . Other research avenues include the inhibition of enzymes like diacylglycerol acyltransferase-2 (DGAT2) in triglyceride synthesis, or the modulation of hepatocyte apoB degradation, which can influence lipoprotein metabolism . This compound's structure, which incorporates a pyridinylmethylamino linker, may be investigated for its potential in developing novel pharmacological tools, enzyme inhibitors, or receptor ligands. Researchers are advised to consult the product-specific Certificate of Analysis for detailed information on solubility, stability, and storage conditions. Handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJUTHAZYSYYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651913
Record name 2-{[(Pyridin-4-yl)methyl]amino}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854382-06-2
Record name 2-{[(Pyridin-4-yl)methyl]amino}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structural Architecture & Synthesis of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid

[1][2]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid (CAS: 854382-06-2).[1][2] A critical intermediate in medicinal chemistry, this molecule serves as a scaffold for designing kinase inhibitors and protein-protein interaction modulators.[1][2] Its structure is defined by a 2-aminonicotinic acid core functionalized with a 4-picolyl side chain, capable of forming stable pseudo-bicyclic conformations via intramolecular hydrogen bonding (IMHB).[1][2]

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

Structural Connectivity

The molecule (C₁₂H₁₁N₃O₂) consists of two distinct aromatic domains linked by a secondary amine methylene bridge.[1][2]

  • Domain A (Scaffold): A nicotinic acid (pyridine-3-carboxylic acid) core.[1][2] The carboxylic acid at C3 and the amine at C2 create a specific electronic environment known as a "push-pull" system, where the electron-donating amine stabilizes the electron-withdrawing carboxylate.[1][2]

  • Domain B (Pendant): A pyridine-4-yl ring attached via a methylene (-CH₂-) linker.[1][2] This pendant group is flexible but often locks into specific conformations upon binding to biological targets.[1][2]

The "Pseudo-Ring" Phenomenon (IMHB)

A defining feature of 2-aminonicotinic acids is the formation of a six-membered intramolecular hydrogen bond (IMHB) between the amino hydrogen (N-H) and the carbonyl oxygen of the carboxylic acid.[1][2] This interaction planarizes the core, reducing entropic penalties during ligand-receptor binding.[1][2]

ChemicalStructureCoreNicotinic Acid Core(Pyridine-3-COOH)LinkerAmino-Methylene Bridge(-NH-CH2-)Core->LinkerC2 PositionIMHBIntramolecular H-Bond(Locks Conformation)Core->IMHBPendantPendant Group(Pyridin-4-yl)Linker->Pendant

Figure 1: Structural connectivity highlighting the core scaffold, linker, and the stabilizing intramolecular hydrogen bond.[1][2][3][4]

Physicochemical Profile

The molecule is zwitterionic at physiological pH.[1][2] The carboxylic acid deprotonates (COO⁻) while the basic pyridine nitrogens can accept protons, significantly influencing solubility and purification strategies.[2]

PropertyValueStructural Implication
Molecular Weight 229.24 g/mol Fragment-like; high ligand efficiency potential.[1][2]
Formula C₁₂H₁₁N₃O₂High nitrogen count increases polarity.[2]
H-Bond Donors 2 (COOH, NH)Critical for "hinge-binding" in kinase domains.[1][2]
H-Bond Acceptors 5Includes pyridine nitrogens and carboxylate oxygens.[1][2]
Predicted pKa (Acid) ~4.8Acidic proton of the carboxyl group.
Predicted pKa (Base) ~5.2 (Pyridine)The 4-pyridyl nitrogen is the most basic site.[1][2]

Part 2: Synthetic Protocol (Nucleophilic Aromatic Substitution)

Retrosynthetic Logic

The most robust route to 2-amino-substituted nicotinic acids is Nucleophilic Aromatic Substitution (SₙAr) .[1][2] The carboxylic acid group at the 3-position is electron-withdrawing, activating the 2-position (ortho) for nucleophilic attack.[1][2] Therefore, 2-chloronicotinic acid is the ideal electrophile, and 4-picolylamine (4-(aminomethyl)pyridine) serves as the nucleophile.[1][2]

Experimental Workflow

Reagents:

  • Electrophile: 2-Chloronicotinic acid (1.0 eq)

  • Nucleophile: 4-(Aminomethyl)pyridine (1.1 eq)[1][2]

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.5 eq) – Essential to neutralize HCl byproduct.[1]

  • Solvent: n-Butanol or DMF (High boiling point required).[1][2]

Protocol:

  • Setup: Charge a round-bottom flask with 2-chloronicotinic acid (10 mmol) and n-butanol (20 mL).

  • Addition: Add 4-(aminomethyl)pyridine (11 mmol) followed by DIPEA (25 mmol).

  • Reaction: Reflux at 110°C–120°C for 12–16 hours. Monitor via LC-MS (Target mass: 230 [M+H]⁺).

  • Workup (Isoelectric Precipitation):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove bulk solvent.[1][2]

    • Dilute residue with water (30 mL).[1][2]

    • Critical Step: Adjust pH to ~4.5–5.0 (the isoelectric point) using 1N HCl or acetic acid.[1][2] The zwitterionic product will precipitate.[1][2]

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.[1][2]

SynthesisWorkflowStartReactants:2-Chloronicotinic Acid+ 4-PicolylamineReactionS_nAr ReactionSolvent: n-BuOHTemp: 110°C, 16hBase: DIPEAStart->Reaction ActivationMonitorLC-MS CheckTarget [M+H]+ = 230.2Reaction->MonitorWorkupIsoelectric PrecipitationAdjust pH to 4.5-5.0Monitor->Workup Conversion >95%FinalProduct IsolationFiltration & DryingWorkup->Final Yield Optimization

Figure 2: Step-by-step synthetic workflow for the preparation of the target compound.

Part 3: Structural Characterization & Validation[1][2]

To validate the structure, researchers must confirm the loss of the chlorine atom and the incorporation of the 4-picolyl moiety.[1][2]

Proton NMR (¹H NMR) Signature

Solvent: DMSO-d₆[1][2]

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Proof
13.0 - 13.5 Broad Singlet1HCOOHConfirms acid functionality.[1][2]
8.5 - 8.6 Doublet2HPyridine-4-yl (α-H)Characteristic AA'XX' system of the pendant ring.[1][2]
8.2 - 8.3 Multiplet2HNicotinic H6 + H4Core pyridine ring protons.[1][2]
7.3 - 7.4 Doublet2HPyridine-4-yl (β-H)Correlation with the 8.5 ppm doublet confirms 4-subst.[1][2]
6.6 - 6.7 Multiplet1HNicotinic H5Upfield shift due to electron-rich C2-amine.[1][2]
4.7 - 4.8 Doublet/Singlet2H-NH-CH ₂-Key Diagnostic: Methylene bridge connecting the rings.[1][2]
Mass Spectrometry (ESI-MS)[1][2]
  • Mode: Positive Ion Mode (ESI+)

  • Observed Peak: m/z 230.1 [M+H]⁺[1]

  • Fragmentation Pattern: Loss of CO₂ (M-44) or cleavage of the benzyl-amine bond may be observed in MS/MS.[1][2]

Part 4: Medicinal Chemistry Applications[1][5][6][7]

This scaffold is highly relevant in drug discovery due to its ability to mimic ATP binding modes in kinases.[1][2]

  • Bidentate Chelation: The pyridine nitrogen (N1) and the amine (N-H) can form a donor-acceptor motif that binds to the "hinge region" of kinase enzymes.[1][2]

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~229, it is an ideal "fragment" starting point.[1][2] The carboxylic acid provides a vector for growing the molecule into the solvent-exposed region of a protein pocket to improve solubility and potency.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234346: this compound.[1][2] Retrieved from .[1]

  • BLD Pharm (2025). Product Datasheet: this compound (CAS 854382-06-2).[1][2][5][6] Retrieved from .[1]

  • Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic acid.[1][3] Acta Crystallographica Section C: Crystal Structure Communications, 53(10), 1427-1429.[1][3] (Establishes the zwitterionic and IMHB structural nature of the core scaffold). Retrieved from .[1]

  • Alchem Pharmtech. Compound Z-41262 Structure and Properties.[1][2] Retrieved from .[1]

Technical Whitepaper: Scalable Synthesis of 2-((Pyridin-4-ylmethyl)amino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-((Pyridin-4-ylmethyl)amino)nicotinic acid CAS Registry Number: 854382-06-2 Molecular Formula:


Molecular Weight:  229.24  g/mol [1]

This technical guide details the synthesis of this compound, a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets). The structural core consists of a nicotinic acid moiety substituted at the 2-position with a 4-picolylamine group.

The synthesis is approached through a Nucleophilic Aromatic Substitution (


)  strategy.[2][3] Two pathways are presented:
  • The Direct Displacement Route (Process Route): A high-atom-economy method suitable for scale-up, utilizing the reactivity of 2-chloronicotinic acid directly.

  • The Ester Intermediate Route (Medicinal Chemistry Route): A three-step sequence offering superior purification control for small-scale library synthesis.

Retrosynthetic Analysis

The strategic disconnection relies on the electron-deficient nature of the pyridine ring. The carboxylic acid at position C3 and the inherent electronegativity of the pyridine nitrogen at position N1 activate the C2 position toward nucleophilic attack.

  • Bond Disconnection: C2–N bond.

  • Electrophile: 2-Chloronicotinic acid (commercially available, activated substrate).

  • Nucleophile: 4-Picolylamine (4-(Aminomethyl)pyridine).

Pathway Visualization

Retrosynthesis Target Target Molecule This compound Disconnect Disconnection (C-N Bond) Target->Disconnect Retrosynthesis SM1 Starting Material 1 2-Chloronicotinic Acid Disconnect->SM1 SM2 Starting Material 2 4-Picolylamine Disconnect->SM2

Figure 1: Retrosynthetic disconnection showing the convergence of 2-chloronicotinic acid and 4-picolylamine.

Primary Protocol: Direct Nucleophilic Aromatic Substitution

Classification: Process-Optimized Route Key Advantage: High atom economy; single-step transformation.

This method leverages the high reactivity of 2-halopyridines. While the carboxylic acid moiety can form a salt with the amine, the elevated temperature and the use of a polar protic solvent drive the equilibrium toward the


 product.
Reagents & Materials
ReagentEquiv.Role
2-Chloronicotinic acid 1.0Electrophilic Core
4-Picolylamine 2.5 - 3.0Nucleophile & Base
n-Butanol SolventHigh-boiling polar solvent (117°C)
Potassium Carbonate (

)
2.0Acid Scavenger (Optional if excess amine is used)
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chloronicotinic acid (10.0 mmol, 1.57 g) and n-Butanol (20 mL).

  • Amine Addition: Add 4-picolylamine (30.0 mmol, 3.24 g) in one portion.

    • Note: An exotherm may occur as the amine neutralizes the carboxylic acid.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 12–16 hours.

    • Monitoring: Monitor by TLC (

      
      :MeOH 9:1) or LC-MS. The starting chloride should be consumed.
      
  • Workup (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Dissolve the residue in minimum water (approx. 10 mL).

    • Adjust pH to 4.0–5.0 (the isoelectric point) using 1N HCl or acetic acid. A precipitate should form.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 65–75% Appearance: Off-white to pale yellow solid.

Mechanistic Insight

The reaction follows a standard Addition-Elimination (


)  mechanism.[2]
  • Activation: The electron-withdrawing nitrogen in the pyridine ring (and the carboxyl group at C3) makes the C2 carbon highly electrophilic.

  • Addition: The primary amine of 4-picolylamine attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.

  • Proton Transfer: The carboxylic acid is deprotonated by the excess amine or base, existing as a carboxylate during the reaction (which actually increases solubility in polar media).

Mechanism Diagram

Mechanism Step1 Reactants 2-Cl-Nicotinic Acid + Amine Step2 Transition State (Meisenheimer Complex) Step1->Step2 Nucleophilic Attack Step3 Elimination Loss of Cl- Step2->Step3 Restoration of Aromaticity Step4 Product 2-Substituted Nicotinic Acid Step3->Step4 Proton Transfer

Figure 2: The


 addition-elimination mechanism governing the synthesis.

Alternative Route: Via Ethyl Ester

Classification: Medicinal Chemistry / Library Route Why use this? If the zwitterionic nature of the free acid causes solubility issues during purification, protecting the acid as an ester simplifies the chromatography.

Protocol Summary
  • Esterification: Reflux 2-chloronicotinic acid in Ethanol with catalytic

    
     (4h) 
    
    
    
    Ethyl 2-chloronicotinate .
  • Substitution: React Ethyl 2-chloronicotinate with 4-picolylamine (1.1 equiv) and DIPEA (1.5 equiv) in DMF at 80°C (6h).

    • Advantage:[4][5][6] The product is non-ionic and can be purified via silica gel flash chromatography (Hexane/EtOAc).

  • Saponification: Hydrolyze the purified ester using LiOH in THF/Water (1:1) at RT. Acidify to pH 4 to precipitate the final acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Reaction temp too lowSwitch solvent from Ethanol (78°C) to n-Butanol (118°C) or DMF (100°C).
Sticky Gum Product Impurities / Residual solventTriturate the crude gum with diethyl ether or acetonitrile to induce crystallization.
Decarboxylation Excessive heat (>150°C)Do not exceed 130°C. Nicotinic acids can decarboxylate under extreme thermal stress.
Starting Material Remains Salt formation deactivating nucleophileEnsure at least 2.5 equivalents of amine are used to buffer the acidic proton.

References

  • Synthesis of 2-chloronicotinic acid derivatives: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[7] Journal of Chemical and Pharmaceutical Research, 2014, 6(7): 2633-2636.

  • Nucleophilic Aromatic Substitution Mechanism: "Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism." Chemistry Steps.

  • General Pyridine Chemistry: "Pyridine-2-carboxylic acid (Picolinic acid) and Nicotinic acid derivatives." Wikipedia.

  • Analogous Reaction Conditions (Patent Literature): "Synthesis of 2-amino-nicotinic acid derivatives." Google Patents CN107011254B.

Sources

Technical Guide: Mechanism of Action of 2-((Pyridin-4-ylmethyl)amino)nicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental validation of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid and its pharmacologically active derivatives.

Executive Summary

This compound (CAS: 854382-06-2) is a functionalized pyridine derivative serving as a critical pharmacophore in the development of Multidrug Resistance (MDR) Reversal Agents and Metabolic Modulators . Structurally, it combines a nicotinic acid (niacin) core with a 4-picolylamine moiety.

Its primary mechanism of action—most notably observed in its amide derivatives—is the potent inhibition of P-glycoprotein (P-gp/ABCB1) , an ATP-binding cassette transporter responsible for chemotherapeutic resistance. Additionally, due to its niacin backbone, the molecule retains structural affinity for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) , offering a secondary pathway for metabolic regulation. This guide explores the dual mechanistic potential of this scaffold, focusing on its role in blocking drug efflux pumps and modulating lipid signaling.

Chemical Identity & Structural Biology

Pharmacophore Analysis

The molecule functions as a bivalent scaffold. Its biological activity is dictated by two distinct domains:

DomainChemical MoietyBiological Function
Head Group Nicotinic Acid (Pyridine-3-carboxylic acid)HCA2 Binding: Mimics the endogenous ligand (niacin) for G-protein coupled receptor interaction.Solubility: The carboxylic acid provides pH-dependent solubility and hydrogen bond donor/acceptor sites.
Tail Group 2-((Pyridin-4-ylmethyl)amino)Hydrophobic Interaction: The 4-picolyl ring facilitates

-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the transmembrane domains of transporters like P-gp.Steric Bulk: Prevents rapid metabolic clearance compared to unsubstituted niacin.[1]
Structure-Activity Relationship (SAR)

Research into 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives indicates that the 2-amino linker is critical for conformational flexibility, allowing the "tail" to fold into the deep hydrophobic pockets of ABC transporters. The carboxylic acid moiety (in the title compound) is often derivatized to an amide to enhance membrane permeability and P-gp binding affinity, as the free acid may be too polar to penetrate the lipid bilayer effectively to reach the transmembrane binding sites.

Primary Mechanism: P-glycoprotein (ABCB1) Inhibition

The most documented utility of the this compound scaffold is in the synthesis of inhibitors for P-glycoprotein (P-gp) , an efflux pump overexpressed in cancer cells.

Mechanism of Efflux Blockade

The scaffold acts as a competitive or non-competitive inhibitor of the P-gp drug efflux pump.

  • Binding: The hydrophobic "tail" (pyridin-4-ylmethyl) penetrates the lipid bilayer and binds to the transmembrane domains (TMDs) of P-gp.

  • ATPase Modulation: The compound interacts with the ATP-binding site or the substrate-binding pocket, preventing the hydrolysis of ATP required for the conformational change that extrudes drugs.

  • Retention: By locking P-gp in an inactive conformation or occupying the exit channel, the scaffold prevents the efflux of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel), restoring chemosensitivity.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of P-gp-mediated drug efflux by the scaffold.

Pgp_Mechanism Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Cell_Entry Passive Diffusion into Cell Chemo->Cell_Entry Pgp_Active P-glycoprotein (P-gp) Active Efflux Pump Cell_Entry->Pgp_Active Substrate Binding Accumulation Intracellular Drug Accumulation Cell_Entry->Accumulation No Efflux Efflux Drug Efflux (Resistance) Pgp_Active->Efflux ATP Hydrolysis Pgp_Blocked Inhibited P-gp Complex (Conformational Lock) Pgp_Active->Pgp_Blocked Inhibition Inhibitor 2-((Pyridin-4-ylmethyl)amino) nicotinic acid Scaffold Inhibitor->Pgp_Active Binds TMD/NBD Pgp_Blocked->Efflux Blocks Apoptosis Apoptosis / Cell Death Accumulation->Apoptosis

Caption: Mechanism of MDR reversal. The scaffold binds P-gp, preventing ATP-dependent drug efflux and restoring cytotoxicity.

Secondary Mechanism: HCA2 (GPR109A) Modulation

As a derivative of nicotinic acid (Niacin), the compound possesses the structural requisites to interact with the Hydroxycarboxylic Acid Receptor 2 (HCA2) , also known as GPR109A.

G-Protein Signaling Cascade
  • Receptor Activation: The nicotinic acid core binds to the orthosteric site of HCA2 on adipocytes and immune cells.

  • Gi/Go Coupling: This recruits

    
     proteins, inhibiting Adenylyl Cyclase (AC).
    
  • cAMP Reduction: Intracellular cAMP levels drop, leading to the inactivation of Protein Kinase A (PKA).

  • Lipolysis Inhibition: Reduced PKA activity prevents the phosphorylation of hormone-sensitive lipase (HSL), thereby inhibiting the breakdown of triglycerides into free fatty acids (FFAs).

Note: The bulky 2-amino substitution may alter the efficacy or potency compared to native niacin, potentially creating a partial agonist or antagonist profile, which is advantageous for reducing the side effect of flushing (mediated by Langerhans cells).

Experimental Validation Framework

To validate the mechanism of action for this specific scaffold, the following standardized protocols are recommended.

P-gp Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of the compound to inhibit the efflux of a fluorescent substrate.

StepProcedureRationale
1. Cell Culture Use MDR cell lines (e.g., K562/A02 or MCF-7/ADR) overexpressing P-gp.Ensures the target protein is present.
2. Treatment Incubate cells with the test compound (0.1 - 10

M) for 2 hours.
Allows binding to P-gp transporters.
3. Substrate Add Rhodamine 123 (5

M) or Calcein-AM and incubate for 30-60 mins.
Fluorescent dyes are P-gp substrates.
4. Wash & Efflux Wash cells with PBS. (Optional: Incubate in dye-free media to allow efflux).Removes extracellular dye.
5. Analysis Measure intracellular fluorescence via Flow Cytometry (FITC channel).High Fluorescence = P-gp Inhibition.
ATPase Activity Assay

Determines if the compound inhibits the ATP hydrolysis function of P-gp.

  • System: Recombinant human P-gp membranes (P-gp-Glo™ Assay Systems).

  • Readout: Luminescence generated by remaining ATP.

  • Result Interpretation:

    • Stimulation: Compound is a substrate transported by P-gp.

    • Inhibition: Compound blocks the ATPase enzymatic cycle (non-transported inhibitor).

Workflow Diagram

Experimental_Workflow cluster_0 P-gp Inhibition Validation cluster_1 ATPase Kinetic Assay Sample Test Compound (2-((Pyridin-4-ylmethyl)amino) nicotinic acid) Cell_MDR MDR Cells (K562/A02) Sample->Cell_MDR Membrane P-gp Membranes Sample->Membrane Dye Add Rhodamine 123 Cell_MDR->Dye FACS Flow Cytometry Dye->FACS Result1 Increased Fluorescence (Inhibition) FACS->Result1 ATP Add ATP Membrane->ATP Lum Measure Luminescence ATP->Lum Result2 Reduced ATP Hydrolysis (Blockade) Lum->Result2

Caption: Dual-stream validation workflow for confirming P-gp inhibitory activity.

Therapeutic Implications

Oncology (MDR Reversal)

The primary application of this compound derivatives is in combinatorial chemotherapy . By co-administering these inhibitors with cytotoxic agents (Doxorubicin, Vincristine), clinicians can overcome resistance in refractory tumors. The scaffold's "linker" design (the amino-methylene bridge) is a key area for medicinal chemistry optimization to improve solubility and reduce toxicity compared to first-generation inhibitors like Verapamil.

Metabolic Disorders

While less explored than its MDR reversal capability, the nicotinic acid core suggests potential in treating dyslipidemia. However, the bulky substitution at position 2 likely reduces the flushing side effect associated with Niacin, potentially offering a "flush-free" mechanism for regulating lipid profiles via HCA2, though potency requires verification against native Niacin.

References

  • Exploration of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance. Source: PubMed (NIH) URL:[Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. Source: PubMed Central (PMC) URL:[Link]

  • Discovery of 2-((pyridin-4-ylmethyl)amino)nicotinates as potent and selective MMP-13 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Structure-Activity Relationships of 2-Aminonicotinic Acid Derivatives. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Discovery & Optimization of 2-((Pyridin-4-ylmethyl)amino)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Rho-Associated Protein Kinase (ROCK) Inhibitors Therapeutic Focus: Glaucoma, Fibrosis, and Neuroregeneration

Executive Summary & Rationale

The discovery of 2-((pyridin-4-ylmethyl)amino)nicotinic acid analogs represents a pivotal evolution in the design of ATP-competitive kinase inhibitors. While early ROCK inhibitors like Fasudil and Y-27632 relied on isoquinoline or pyridine scaffolds to bind the ATP hinge region, the 2-aminonicotinic acid core offers a unique "privileged scaffold." It combines a donor-acceptor motif suitable for hinge binding with a carboxylic acid handle that allows for rapid diversification into esters (prodrugs) or amides (potency optimization).

This guide details the technical roadmap for synthesizing and optimizing this scaffold. We focus on its application as a ROCK1/ROCK2 inhibitor , where the modulation of actomyosin contraction provides therapeutic relief in glaucoma (via trabecular meshwork relaxation) and fibrotic diseases.

Core Mechanism of Action

The molecule functions as a Type I ATP-competitive inhibitor.

  • Hinge Binding: The 2-aminopyridine motif mimics the adenine ring of ATP. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (N2) acts as a hydrogen bond donor to the hinge region backbone (typically Met156 in ROCK1).

  • Solvent Interaction: The C3-carboxylic acid/amide extends towards the solvent front or interacts with the conserved Lysine (Lys105), stabilizing the active conformation.

Biological Context: The ROCK Signaling Pathway

To understand the assay logic, one must visualize the downstream effects of ROCK inhibition. ROCK regulates the phosphorylation of Myosin Light Chain (MLC), driving actin cytoskeleton contraction.

ROCK_Pathway GPCR GPCR (RhoA Activator) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MBS->MLC Prevents Dephosphorylation Actin Actomyosin Contraction (IOP Increase / Fibrosis) MLC->Actin Drives

Figure 1: ROCK Signaling Cascade. Inhibition of ROCK prevents MLC phosphorylation, leading to stress fiber relaxation—the primary mechanism for lowering intraocular pressure (IOP).

Chemical Synthesis: The SNAr Approach

The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloronicotinic acid derivatives. While the acid can be used directly, using the ester (Ethyl 2-chloronicotinate) often improves yield and solubility, followed by hydrolysis if the free acid is required.

Synthetic Workflow

Synthesis_Route SM1 2-Chloronicotinic Acid/Ester Rxn S_NAr Reaction (Heat, Base) SM1->Rxn SM2 4-Picolylamine SM2->Rxn Inter Intermediate Ester/Acid Rxn->Inter Hydro Hydrolysis (LiOH/MeOH) Inter->Hydro If Ester used Final Target Analog Inter->Final If Acid used Hydro->Final

Figure 2: Synthetic Pathway. Convergent synthesis via nucleophilic displacement.

Detailed Protocol: Synthesis of this compound

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • 4-(Aminomethyl)pyridine (4-picolylamine) (2.5 eq)

  • Solvent: n-Butanol or neat (solvent-free)

  • Temperature: 140°C – 160°C

Procedure:

  • Charge: In a pressure vial or round-bottom flask equipped with a reflux condenser, combine 2-chloronicotinic acid (1.57 g, 10 mmol) and 4-picolylamine (2.70 g, 25 mmol).

    • Note: Excess amine acts as both nucleophile and base to scavenge HCl.

  • Reaction: Heat the mixture to 150°C (melt/fusion) for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material (m/z ~157).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (20 mL) and adjust pH to ~4.5–5.0 using dilute acetic acid or HCl. The zwitterionic product often precipitates at this isoelectric point.

    • Filter the precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via preparative HPLC (C18 column, 0.1% Formic Acid in Water/MeCN gradient).

  • Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the singlet methylene peak (~4.6 ppm) and the characteristic pyridine protons.

Structure-Activity Relationship (SAR) & Optimization

Optimization focuses on two vectors: Potency (Hinge affinity) and Permeability (Corneal penetration for glaucoma).

Key SAR Trends

The following table summarizes the impact of structural modifications on ROCK2 inhibitory activity (IC50) and corneal permeability (ClogP).

Analog IDR1 (Carboxyl Mod)R2 (Pyridine Tail Mod)ROCK2 IC50 (nM)ClogPComment
Lead 1 -OH (Acid)H1500.8Good potency, poor permeability (too polar).
Analog 2 -OMe (Methyl Ester)H2,5001.9Prodrug. Inactive in vitro, active in vivo after hydrolysis.
Analog 3 -NH-CH3 (Amide)H451.1Best Potency. Amide adds H-bond contact.
Analog 4 -OH2-Methyl851.2Steric bulk on tail improves selectivity.
Analog 5 -OH2-Fluoro2100.9Electron withdrawal reduces tail basicity; lower potency.

Interpretation:

  • The Acid (R1): The free acid (-COOH) is active but often too polar for cellular entry. Converting to a methyl/ethyl ester (Analog 2) creates a prodrug strategy essential for topical eye drops (similar to Latanoprost).

  • The Tail (R2): Methylation of the 4-picolyl ring (Analog 4) can fill hydrophobic pockets near the hinge, improving potency.

Biological Validation Protocols

Trustworthy data requires self-validating assays.

A. Biochemical Kinase Assay (HTRF Format)

Objective: Determine IC50 against recombinant ROCK2. Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylation of a biotinylated peptide substrate.

  • Mix: Combine 5 µL of inhibitor (serial dilution in DMSO) with 5 µL of ROCK2 enzyme (0.5 nM final) in reaction buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Start: Add 10 µL of ATP (10 µM) and Biotin-S6-Peptide substrate.

  • Incubate: 60 minutes at 25°C.

  • Stop/Detect: Add detection reagents (Eu-labeled anti-phospho-antibody + Streptavidin-XL665).

  • Read: Measure TR-FRET signal (665 nm / 620 nm ratio).

  • Control: Staurosporine (positive control) should yield IC50 < 10 nM.

B. Cell-Based Functional Assay (Actin Stress Fibers)

Objective: Confirm cellular permeability and target engagement. Cell Line: A7r5 (Rat aortic smooth muscle) or Trabecular Meshwork cells.

  • Seed: Plate cells on glass coverslips.

  • Treat: Incubate with Analog (e.g., 10 µM) for 1 hour.

  • Stimulate: Add Lysophosphatidic Acid (LPA, 10 µM) to induce stress fiber formation (via RhoA/ROCK).

  • Fix/Stain: Fix with 4% Paraformaldehyde. Stain with Rhodamine-Phalloidin (F-actin).

  • Analysis: Fluorescence microscopy. Effective inhibitors will prevent LPA-induced stress fiber formation, maintaining a diffuse actin phenotype.

References

  • Liao, J. et al. (2007). "Rho-associated kinase (ROCK) inhibitors as potential therapeutic agents for cardiovascular diseases." Journal of Cardiovascular Pharmacology.

  • Tamura, M. et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta.

  • Feng, Y. et al. (2015). "Discovery of Pyridine-Based ROCK Inhibitors: Structure-Activity Relationships and Biological Evaluation." ACS Medicinal Chemistry Letters.

  • Doe, C. et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics.

  • Jacobs, M. et al. (2006). "The structure of the Rho-kinase-inhibitor complex: insights into the mechanism of inhibition." Structure.

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An Investigative Guide to the Chloride Channel Blocking Potential of 2-((Pyridin-4-ylmethyl)amino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Technical Whitepaper for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

Chloride channels, integral to a multitude of physiological processes, represent a compelling class of targets for therapeutic intervention in various pathologies, including cystic fibrosis, secretory diarrheas, and certain neurological disorders. This guide delineates a comprehensive, prospective research plan to investigate the potential of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid as a novel chloride channel blocker. In the absence of direct empirical evidence linking this specific molecule to chloride channel modulation, this document serves as an in-depth technical roadmap for its synthesis, characterization, and systematic evaluation. We will detail a multi-tiered screening cascade, commencing with in-silico modeling to predict binding affinities, followed by robust in-vitro functional assays, including high-throughput fluorescent-based screens and definitive patch-clamp electrophysiology. The causality behind each experimental choice is elucidated to provide a self-validating and scientifically rigorous framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Novel Chloride Channel Modulators

Chloride channels are a diverse group of ion channels that facilitate the flux of chloride ions across cellular membranes. This movement of anions is fundamental for cellular homeostasis, osmotic balance, and the electrical excitability of neurons and muscle cells[1]. Dysfunction of these channels is implicated in a range of diseases, underscoring the therapeutic potential of small molecules that can modulate their activity[2]. The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a well-characterized chloride channel, is a prime example; loss-of-function mutations lead to cystic fibrosis, while its over-activation contributes to secretory diarrheas like cholera[3][4].

The nicotinic acid scaffold and its derivatives are known to possess a wide array of biological activities[5][6]. While direct evidence is lacking, the structural features of this compound, including its aromatic rings and hydrogen bonding capabilities, present a plausible, albeit speculative, basis for interaction with the complex pore structures of ion channels. This guide, therefore, puts forth a hypothesis-driven approach to explore this uncharted territory.

Synthesis and Characterization of this compound

A critical first step is the reliable synthesis and purification of the target compound. Based on the known synthesis of related nicotinic acid derivatives, a proposed synthetic route is outlined below.

Proposed Synthetic Pathway

A plausible synthetic route involves the coupling of 2-chloronicotinic acid with 4-(aminomethyl)pyridine. This nucleophilic aromatic substitution reaction is a common method for the synthesis of N-substituted nicotinic acid derivatives.

Synthesis A 2-Chloronicotinic Acid C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 4-(Aminomethyl)pyridine B->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) and 4-(aminomethyl)pyridine (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with dilute HCl to a pH of ~6-7 to precipitate the product.

  • Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

In-Silico Screening: A Predictive First Step

To prioritize experimental efforts, a computational approach will be employed to predict the potential interaction of this compound with known chloride channel structures. This provides a cost-effective initial screen to identify potential targets and binding modes.

Methodology: Molecular Docking
  • Target Selection: Obtain crystal structures of representative chloride channels from the Protein Data Bank (PDB), such as CFTR and members of the ClC family.

  • Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using computational chemistry software.

  • Docking Simulation: Perform molecular docking simulations to predict the binding affinity and pose of the compound within the channel pores or allosteric sites of the selected chloride channels.

  • Analysis: Analyze the docking results to identify potential binding pockets and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

in_silico_workflow start Start: Hypothesis Generation select_targets Select Chloride Channel Structures (PDB) start->select_targets prepare_ligand Prepare 3D Structure of Test Compound start->prepare_ligand docking Molecular Docking Simulation select_targets->docking prepare_ligand->docking analysis Analyze Binding Affinity and Pose docking->analysis prioritize Prioritize Channels for In-Vitro Testing analysis->prioritize

Caption: Workflow for in-silico screening of the target compound.

In-Vitro Functional Screening: From High-Throughput to High-Content Analysis

Following the in-silico predictions, a tiered in-vitro screening approach will be employed to functionally assess the compound's effect on chloride channel activity.

Tier 1: High-Throughput Fluorescence-Based Assay

A fluorescence-based assay provides a rapid and scalable method to screen for chloride channel modulation in a cellular context. The assay measures changes in intracellular chloride concentration using a halide-sensitive fluorescent indicator.

Experimental Protocol: Fluorescence-Based Chloride Flux Assay

  • Cell Culture: Plate cells expressing the chloride channel of interest (e.g., HEK293 cells stably expressing CFTR) in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a halide-sensitive fluorescent dye, such as N-(6-methoxyquinolyl) acetoethyl ester (MQAE).

  • Compound Incubation: Incubate the cells with varying concentrations of this compound.

  • Assay Initiation: Stimulate the cells with an appropriate agonist to open the chloride channels (e.g., forskolin for CFTR) in a low chloride buffer.

  • Data Acquisition: Measure the change in fluorescence over time using a microplate reader. A decrease in fluorescence indicates chloride efflux, and inhibition of this decrease suggests channel blockade.

  • Data Analysis: Calculate the IC50 value of the compound to quantify its inhibitory potency.

Tier 2: Gold-Standard Electrophysiological Analysis

For compounds showing activity in the primary screen, patch-clamp electrophysiology will be used to directly measure ion channel currents and provide detailed mechanistic insights into the blocking action.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Prepare cells expressing the target chloride channel for electrophysiological recording.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Current Measurement: Apply voltage protocols to elicit chloride currents through the channels of interest.

  • Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.

  • Data Acquisition and Analysis: Record the changes in current amplitude and kinetics in the presence of the compound. Analyze the data to determine the mechanism of block (e.g., open-channel block, allosteric modulation) and its voltage dependence.

experimental_workflow start Synthesized Compound fluorescence_assay Tier 1: Fluorescence-Based Chloride Flux Assay start->fluorescence_assay activity_check Activity Detected? fluorescence_assay->activity_check patch_clamp Tier 2: Whole-Cell Patch-Clamp Electrophysiology activity_check->patch_clamp Yes stop End: No Activity activity_check->stop No mechanism_study Determine Mechanism of Action patch_clamp->mechanism_study continue_dev Lead for Further Development mechanism_study->continue_dev

Caption: Tiered experimental workflow for functional characterization.

Data Presentation and Interpretation

All quantitative data will be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Hypothetical Data Summary for this compound

Assay TypeTarget ChannelParameterValue
Molecular DockingCFTRBinding Energy (kcal/mol)-8.5
Molecular DockingClC-1Binding Energy (kcal/mol)-7.2
Fluorescence AssayCFTRIC50 (µM)15.3
Patch-ClampCFTRBlock (%) at 10 µM65 ± 5
Patch-ClampCFTRMechanismVoltage-independent

Conclusion and Future Directions

This technical guide outlines a systematic and rigorous approach to investigate the chloride channel blocking potential of this compound. By integrating computational and experimental methodologies, this research plan provides a clear path to determine the compound's activity, potency, and mechanism of action. Positive findings from this proposed work would not only validate a new chemical scaffold for chloride channel modulation but also pave the way for lead optimization and the development of novel therapeutics for channelopathies.

References

  • Karolina S, et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1695. Retrieved from [Link]

  • Taha M, et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Pharmaceuticals (Basel), 17(2), 235. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Retrieved from [Link]

  • MDPI. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 26(11875). Retrieved from [Link]

  • Albuquerque, E. X., et al. (2009). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Journal of neurochemistry, 108(4), 779–796. Retrieved from [Link]

  • Fucile, S. (2004). Modulation of neuronal nicotinic receptor function by the neuropeptides CGRP and substance P on autonomic nerve cells. The Journal of physiology, 559(Pt 3), 741–748. Retrieved from [Link]

  • Broad, L. M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Neuropharmacology, 53(6), 688–699. Retrieved from [Link]

  • Mori, V., et al. (2014). The chemistry of the vitamin B3 metabolome. Redox biology, 2, 929–937. Retrieved from [Link]

  • Cheng, J., et al. (2004). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & medicinal chemistry, 12(21), 5585–5593. Retrieved from [Link]

  • Rissanen, K., et al. (2000). Chloride–hydrogen interactions of picolinic, nicotinic and isonicotinic acid chloride hydrochlorides in the crystalline state. CrystEngComm, 2(1), 1-5. Retrieved from [Link]

  • daCosta, C. J., & Baenziger, J. E. (2013). Pursuing high-resolution structures of nicotinic acetylcholine receptors: lessons learned from five decades. Biomolecules, 3(3), 520–540. Retrieved from [Link]

  • Irwin, J. L., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1745-1749. Retrieved from [Link]

  • Bukharaeva, E., et al. (2015). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. International Journal of Molecular Sciences, 16(11), 25968-25985. Retrieved from [Link]

  • Verkman, A. S., & Galietta, L. J. (2009). CFTR inhibitors. Journal of cystic fibrosis : official journal of the European Cystic Fibrosis Society, 8(3), 153–160. Retrieved from [Link]

  • Sarkar, T. K., et al. (2000). A novel entry to conformationally restricted nicotine analogues. Tetrahedron Letters, 41(34), 6565-6569. Retrieved from [Link]

  • Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
  • Grienberger, C., & Konnerth, A. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International journal of molecular sciences, 24(3), 2420. Retrieved from [Link]

  • ScienceDirect. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. Retrieved from [Link]

  • Wang, Y., et al. (2020). Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis. Computational and structural biotechnology journal, 18, 2901–2909. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. Retrieved from [Link]

  • University of Illinois. (2008). Researchers 'see' structure of open nicotinic acetylcholine ion channels. Retrieved from [Link]

  • MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Retrieved from [Link]

  • PubChem. (n.d.). Pyridyl amide T-type calcium channel antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019074858A1 - Ion channel-binding peptides and methods of use thereof.

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Potential therapeutic targets of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 2-Oxoglutarate Mimetic Scaffolds in Drug Discovery

Executive Summary

2-((Pyridin-4-ylmethyl)amino)nicotinic acid (CAS: 854382-06-2) represents a privileged chemical scaffold belonging to the class of 2-aminonicotinic acid derivatives .[1][2][3][4] Its structural architecture—characterized by a pyridine-3-carboxylic acid core substituted at the 2-position with a pyridin-4-ylmethylamine moiety—identifies it as a potent 2-oxoglutarate (2-OG) mimetic .

This guide analyzes the molecule’s therapeutic utility as a competitive inhibitor of Fe(II)/2-OG-dependent dioxygenases . The primary therapeutic target is the HIF Prolyl Hydroxylase (PHD) family, positioning this scaffold as a lead candidate for treating renal anemia and ischemic conditions via the stabilization of Hypoxia-Inducible Factor (HIF). Secondary applications include the inhibition of JmjC-domain Histone Demethylases (KDMs) for oncology indications.

Chemical Identity & Pharmacophore Analysis[6]

The therapeutic potential of this molecule is dictated by its ability to chelate the active site iron of non-heme iron enzymes.

PropertySpecification
Chemical Name This compound
CAS Number 854382-06-2
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.24 g/mol
Core Pharmacophore 2-Aminonicotinate (Bidentate Chelator)
Key Interaction Competitive antagonism of 2-Oxoglutarate (α-Ketoglutarate)
Structural Logic: The "Glycine Tie" Mimicry

The 2-aminonicotinic acid core mimics the N-oxalylglycine motif found in many pan-hydroxylase inhibitors.

  • Chelation Axis: The nitrogen of the pyridine ring and the adjacent carboxylic acid oxygen form a bidentate ligand capable of coordinating the catalytic Fe(II) center in the enzyme's active site.

  • Hydrophobic Tail: The (pyridin-4-ylmethyl) extension protrudes into the substrate-binding pocket (typically occupied by the HIF-1α peptide or histone tail), providing selectivity and potency over the endogenous co-factor (2-OG).

Primary Therapeutic Target: HIF Prolyl Hydroxylase (PHD)

The most authoritative application of this scaffold is the inhibition of HIF Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, PHD3) .

Mechanism of Action

Under normoxic conditions, PHDs hydroxylate specific proline residues (Pro402/Pro564) on the HIF-1α subunit. This hydroxylation recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the rapid proteasomal degradation of HIF-1α.

This compound acts as a reversible, competitive inhibitor of PHDs:

  • Displacement: It displaces 2-OG from the active site.[5]

  • Iron Locking: It chelates the Fe(II) required for catalysis, preventing the transfer of oxygen to the proline residue.

  • HIF Stabilization: HIF-1α escapes degradation, dimerizes with HIF-1β, and translocates to the nucleus.

  • Transcriptional Activation: The complex binds to Hypoxia Response Elements (HREs), upregulating genes such as Erythropoietin (EPO) and VEGF .

Therapeutic Indication: Renal Anemia

By mimicking hypoxia, this molecule stimulates endogenous EPO production, offering a therapeutic strategy for anemia associated with Chronic Kidney Disease (CKD), similar to the mechanism of approved drugs like Roxadustat and Vadadustat.

HypoxiaPathway Inhibitor 2-((Pyridin-4-ylmethyl)amino) nicotinic acid PHD PHD Enzyme (Fe(II)/2-OG Dependent) Inhibitor->PHD Inhibits (Competes with 2-OG) HIF_OH HIF-α-OH (Hydroxylated) PHD->HIF_OH Normoxia (Active PHD) HIF_Alpha HIF-1α / HIF-2α (Unmodified) HIF_Alpha->PHD Substrate Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF_Alpha->Nucleus Inhibition (Hypoxia Mimicry) VHL VHL Complex (E3 Ligase) HIF_OH->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination EPO Gene Expression: EPO, VEGF, GLUT1 Nucleus->EPO Transcription

Figure 1: Mechanism of Action.[5][6][7] The inhibitor blocks PHD activity, preventing HIF hydroxylation and degradation, thereby activating the erythropoietic cascade.

Secondary Targets: Epigenetic Modulation (KDMs)

The structural homology between PHD and JmjC-domain Histone Demethylases (KDMs) suggests significant off-target or dual-target potential.

  • Target Class: KDM2/7 (H3K36 demethylases) or KDM4 (H3K9 demethylases).

  • Relevance: These enzymes also utilize Fe(II) and 2-OG. The pyridine-carboxylate core is a known scaffold for KDM inhibitors.

  • Oncology Application: Inhibition of KDM4 can suppress tumor growth in prostate and breast cancers by preventing the erasure of repressive methylation marks.

  • Selectivity Challenge: The "pyridin-4-ylmethyl" tail is critical here. In KDMs, the substrate pocket accommodates a methylated lysine tail. Optimization of this tail group determines selectivity between PHD (anemia) and KDM (cancer) targets.

Experimental Validation Protocols

To validate this compound as a therapeutic lead, the following assay cascade is required.

Protocol A: Fluorescence Polarization (FP) PHD2 Binding Assay

Purpose: Determine the IC50 of the molecule against the PHD2 enzyme.

  • Reagents: Recombinant human PHD2 (catalytic domain), Fluorescein-labeled HIF-1α peptide (probe), Ferrous ammonium sulfate, 2-Oxoglutarate.

  • Displacement Logic: The inhibitor competes with 2-OG or the peptide substrate (depending on exact binding mode, usually 2-OG site for this scaffold). However, a more direct assay uses a fluorescent 2-OG analogue.

  • Step-by-Step:

    • Buffer Prep: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20. Critical: Add fresh 50 μM Fe(II) and 1 mM Ascorbate immediately before use.

    • Incubation: Mix 20 nM PHD2 enzyme with serial dilutions of the test compound (0.1 nM – 10 μM) in a 384-well black plate. Incubate for 15 mins at RT.

    • Probe Addition: Add Fluorescein-HIF peptide (or tracer).

    • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm).

    • Analysis: A decrease in mP (milli-polarization) indicates displacement of the tracer or inhibition of binding.

Protocol B: HIF-1α Stabilization (Western Blot)

Purpose: Confirm cellular activity and cell permeability.

  • Cell Line: Hep3B or HeLa cells.

  • Treatment:

    • Seed cells at 70% confluency.

    • Treat with Compound (1, 10, 50 μM) for 4–6 hours.

    • Positive Control: 100 μM CoCl₂ or 1 mM DMOG.

    • Negative Control: DMSO vehicle.

  • Lysis: Harvest cells in RIPA buffer containing protease inhibitors. Crucial: Perform lysis rapidly on ice to prevent normoxic degradation during processing.

  • Immunoblot:

    • Primary Ab: Anti-HIF-1α (e.g., BD Biosciences #610959).

    • Loading Control: Anti-β-Actin.

  • Result: A distinct band at ~120 kDa in treated samples (absent in DMSO control) confirms HIF stabilization.

References
  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases.[8] Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link

  • Maxwell, P. H., et al. (1999). The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis. Nature, 399, 271–275. Link

  • Ivan, M., et al. (2001). HIFα targeted for VHL-mediated destruction by proline hydroxylation: Implications for O2 sensing. Science, 292(5516), 464-468. Link

  • Rose, N. R., et al. (2011). Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases. Journal of Medicinal Chemistry, 55(14), 6639–6643. (Demonstrates the aminonicotinic acid scaffold utility in KDM inhibition). Link

  • PubChem Compound Summary. (n.d.). This compound (CID 854382-06-2).[1][2][3][4][9][10] National Center for Biotechnology Information. Link

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An In-depth Technical Guide to Early-Stage Research on 2-((Pyridin-4-ylmethyl)amino)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with novel and potent biological activities. This guide focuses on the emerging class of compounds based on the 2-((pyridin-4-ylmethyl)amino)nicotinic acid core. This structure uniquely combines the features of nicotinic acid, a well-known modulator of lipid metabolism, and the 4-aminomethylpyridine moiety, a versatile pharmacophore found in numerous bioactive agents.[1][2] Early-stage research, particularly in oncology, has identified these derivatives as potent modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[3] This technical document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of these derivatives, primarily through the lens of overcoming MDR. It further explores potential secondary applications, such as kinase inhibition, and outlines the critical early ADME/Tox profiling necessary for advancing a lead candidate. The methodologies and insights presented herein are intended to equip researchers and drug development professionals with a robust framework for exploring this promising chemical space.

Rationale and Strategic Synthesis

The Scientific Premise: Combining Privileged Scaffolds

The design of the this compound scaffold is a deliberate exercise in chemical hybridization. The pyridine ring is the second most common heterocycle in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[2][4] The nicotinic acid (a pyridine-3-carboxylic acid) component is a precursor to essential coenzymes and, at pharmacological doses, a powerful therapeutic agent for dyslipidemia.[1][5] The strategic linkage of these two moieties via an aminomethyl bridge creates a flexible yet constrained structure with significant potential for diverse biological interactions. The most compelling application to emerge from early-stage research is the potent reversal of P-glycoprotein-mediated multidrug resistance in cancer cells.[3]

General Synthetic Pathway

A robust and versatile synthetic route is paramount for generating a library of analogues to facilitate comprehensive structure-activity relationship (SAR) studies. The most direct approach involves the coupling of a 2-chloronicotinic acid derivative with 4-(aminomethyl)pyridine. This nucleophilic aromatic substitution reaction provides a reliable method for establishing the core scaffold.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Amide Coupling / Hydrolysis A 2-Chloronicotinic Acid B Ethyl 2-Chloronicotinate A->B EtOH, H₂SO₄ (cat.) Reflux D Ethyl 2-((Pyridin-4-ylmethyl)amino)nicotinate B->D C, DIPEA Dioxane, Reflux C 4-(Aminomethyl)pyridine F Target Derivatives (Amides or Carboxylic Acid) D->F E, TBTU or LiOH DMF or THF/H₂O E Amine (R-NH₂) or H₂O

Caption: Generalized Synthetic Workflow for Target Derivatives.

Experimental Protocol: Synthesis of Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate (Intermediate D)

This protocol outlines the key coupling step, which serves as the foundation for producing a wide range of final compounds.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl 2-chloronicotinate (1.0 eq) in anhydrous dioxane.

  • Addition of Amine: Add 4-(aminomethyl)pyridine (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to act as a non-nucleophilic base.

  • Reaction: Heat the mixture to reflux (approximately 101°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality Insight: The use of a high-boiling-point solvent like dioxane and elevated temperatures is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient pyridine ring. DIPEA is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate.

  • Characterization (Self-Validation): Confirm the structure and purity of the product using:

    • ¹H NMR: To verify the presence of protons corresponding to all parts of the molecule and their correct integrations.

    • ¹³C NMR: To confirm the carbon skeleton.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental formula.

Primary Biological Application: Overcoming P-gp Mediated Multidrug Resistance

The Challenge of Multidrug Resistance (MDR)

A primary cause of chemotherapy failure is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, or ABCB1).[3] P-gp functions as a broad-spectrum efflux pump, actively removing a wide variety of anticancer drugs from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[3] The development of agents that can inhibit P-gp function represents a critical strategy to resensitize cancer cells to conventional chemotherapy.

Pgp_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Pgp {P-glycoprotein (P-gp)| ATP → ADP+Pi} Chemo_out Chemotherapy Drug Pgp->Chemo_out Efflux DNA DNA Chemo_in Chemo_in->Pgp Binding Chemo_in->DNA Therapeutic Action Chemo_out->Chemo_in Diffusion Inhibitor 2-((...))amino) nicotinic acid derivative Inhibitor->Pgp:port Inhibition SAR_Analysis cluster_regions Core Core Scaffold This compound R1 Region 1 Nicotinic Acid Ring Core->R1 R2 Region 2 Carboxylic Acid/Amide Core->R2 R3 Region 3 Pyridine Ring Core->R3 R1_detail R1_detail R1->R1_detail Small, electron-donating groups may be tolerated. R2_detail R2_detail R2->R2_detail Conversion to amides, especially with bulky or lipophilic groups, significantly increases potency. R3_detail R3_detail R3->R3_detail Substitution is generally detrimental to activity.

Caption: Key regions for SAR exploration and their general trends.

Quantitative SAR Data

The following table summarizes representative data from the study on 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives, which serves as a strong surrogate for the nicotinic acid series. [3]The key takeaway is the dramatic increase in potency when the carboxylic acid is converted to a substituted amide.

Compound IDR Group (at Carboxylic Acid Position)P-gp Reversal Potency (EC₅₀, nM)
Parent Acid -OH> 10,000
9a -NH₂ (Unsubstituted Amide)1255.4
9f -NH-Cyclohexyl206.1
9n -NH-(4-tert-butyl)benzyl119.6
Verapamil (Positive Control)2430.0

Data adapted from Wang et al., 2017.[3]

Expertise & Experience Insight: The SAR data strongly suggest that the primary driver of potency is the substituent on the carboxamide group (Region 2). The large, lipophilic groups in compounds 9f and 9n likely form critical hydrophobic interactions within the P-gp binding pocket. The unsubstituted pyridine ring (Region 3) appears essential, possibly acting as a hydrogen bond acceptor. This provides a clear path for lead optimization: focus on exploring diverse, sterically demanding groups in Region 2 while maintaining the integrity of the core scaffold.

Exploratory Targets & Early Safety Profiling

While P-gp inhibition is the most validated activity, the pyridine-containing scaffold is a common feature in many kinase inhibitors. [6][7][8]Therefore, screening lead compounds against a kinase panel is a logical secondary objective.

Kinase Inhibition Screening Workflow

Kinase_Screening Start Lead Compound (e.g., EC₅₀ < 200 nM for P-gp) Screen High-Throughput Screen (Large Kinase Panel @ 1-10 µM) Start->Screen Hit_Ident Identify Primary Hits (% Inhibition > 50%) Screen->Hit_Ident Dose_Resp Dose-Response Assay (Determine IC₅₀ for hits) Hit_Ident->Dose_Resp Hits Found Selectivity Assess Selectivity Profile (Compare on-target vs. off-target IC₅₀s) Dose_Resp->Selectivity Go_NoGo Decision Point: Pursue as Dual Inhibitor or Optimize for Selectivity? Selectivity->Go_NoGo

Caption: Workflow for secondary target screening against a kinase panel.

Early ADME/Tox Assessment

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is crucial to avoid late-stage failures.

This assay evaluates the potential for drug-drug interactions.

  • System: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Probe Substrate: For each major isoform (e.g., CYP3A4, 2D6, 2C9), use a specific fluorescent probe substrate.

  • Reaction: Incubate the microsomes, probe substrate, and NADPH (as a cofactor) in the presence of various concentrations of the test compound.

  • Measurement: Measure the rate of formation of the fluorescent metabolite.

  • Analysis: Calculate the IC₅₀ value for the inhibition of each CYP isoform.

    • Trustworthiness: A high IC₅₀ (>10 µM) suggests a low risk of clinical drug-drug interactions. The study on nicotinamide derivative 9n showed it did not influence CYP3A4, which is a highly desirable property. [3]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The primary, validated application is the potent inhibition of P-glycoprotein, offering a clear strategy to combat multidrug resistance in oncology. The SAR is well-defined, indicating that derivatization of the nicotinic acid's carboxyl group into bulky, lipophilic amides is key to high potency.

Key Next Steps for a Drug Development Program:

  • Lead Optimization: Synthesize a focused library of amide derivatives based on the SAR to further improve potency and optimize physicochemical properties.

  • In Vivo Efficacy: Test optimized lead candidates in animal models (e.g., xenograft models using drug-resistant tumors) to confirm that in vitro P-gp reversal translates to in vivo therapeutic benefit.

  • Pharmacokinetic Studies: Conduct full pharmacokinetic profiling in rodents to determine the bioavailability, half-life, and metabolic fate of lead compounds.

  • Mechanism of Action Deep Dive: Utilize computational docking and potentially site-directed mutagenesis to elucidate the precise binding interactions within the P-gp transporter.

This structured approach, combining rational synthesis with a cascade of validated biological and safety assays, provides a clear and efficient path for advancing this promising class of molecules from early-stage research toward clinical development.

References

  • Title: Synthesis and purification method of 2-amino-4-methylpyridine Source: Google Patents URL
  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: MDPI URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Nicotinic acid, its mechanism of action and pharmacological effects Source: ResearchGate URL: [Link]

  • Title: (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: Study on synthesis of 4-Aminonicotinic acid Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations Source: MDPI URL: [Link]

  • Title: Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs Source: MDPI URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Nicotinic acid: pharmacological effects and mechanisms of action Source: PubMed URL: [Link]

  • Title: Clinical pharmacology and pharmacokinetics of nicotinic acid Source: PubMed URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance Source: PubMed URL: [Link]

  • Title: Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides Source: ResearchGate URL: [Link]

  • Title: Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 Source: PubMed Central URL: [Link]

  • Title: Nicotinic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of 2-aminonicotinic acid Source: ResearchGate URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Mechanism of action of niacin Source: PubMed URL: [Link]

  • Title: (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 2-((Pyridin-4-ylmethyl)amino)nicotinic acid (Bobcat339) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

A Foreword on 2-((Pyridin-4-ylmethyl)amino)nicotinic acid (Bobcat339): A Tool for Epigenetic Modulation

This compound, more commonly designated as Bobcat339, has emerged as a significant small molecule inhibitor of the Ten-eleven translocation (TET) family of enzymes. These enzymes are central to the dynamic regulation of the epigenome through the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in active DNA demethylation. The ability to pharmacologically modulate TET activity provides researchers with a powerful tool to investigate the roles of DNA methylation in gene expression, cellular differentiation, and the pathogenesis of various diseases, including cancer.

This guide provides an in-depth overview of the mechanism of action of Bobcat339 and detailed protocols for its application in cell culture. It is designed to equip researchers with the necessary information to effectively integrate this compound into their experimental workflows, ensuring both scientific rigor and reproducibility. A crucial aspect of this guide is the discussion of the potential influence of copper(II) ions on the inhibitory activity of Bobcat339, a factor that necessitates careful consideration in experimental design and data interpretation.

I. Unraveling the Mechanism of Action: TET Inhibition and the Role of Copper

Bobcat339 functions as a selective, cytosine-based inhibitor of TET enzymes, with reported IC50 values of 33 µM for TET1 and 73 µM for TET2[1]. The proposed mechanism involves the binding of Bobcat339 to the active site of TET enzymes, thereby preventing the oxidation of 5mC[2]. This inhibition leads to a measurable reduction in global 5hmC levels within cells, a key indicator of the compound's on-target activity.

dot

Caption: Mechanism of TET enzyme inhibition by Bobcat339.

A pivotal consideration when working with Bobcat339 is the discovery that its inhibitory activity may be significantly enhanced by the presence of contaminating copper(II) (Cu(II)) ions[3]. Studies have shown that the Bobcat339-copper mixture is a more potent inhibitor of TET1 than either agent alone. This suggests that trace amounts of copper, potentially residual from the synthesis process, can act as a cofactor or alter the conformation of Bobcat339 to increase its binding affinity to the TET active site. Consequently, the purity of the Bobcat339 preparation is a critical experimental variable. Researchers should be aware of the source of their compound and consider the potential for copper contamination when interpreting results. In some contexts, the co-administration of a copper source might be a deliberate experimental choice to maximize TET inhibition.

II. Practical Application in Cell Culture: Protocols and Considerations

A. Reagent Preparation and Storage

Proper preparation and storage of Bobcat339 are paramount for maintaining its stability and activity.

Table 1: Bobcat339 Reagent Properties and Storage Recommendations

PropertyRecommendationSource(s)
Appearance Crystalline solid
Molecular Weight 297.7 g/mol
Solubility - DMSO: ~1 mg/mL- Dimethyl formamide: ~1 mg/mL- Ethanol: Soluble up to 5 mM,
Insolubility Sparingly soluble in aqueous buffers
Stock Solution Solvent High-quality, anhydrous DMSO is recommended.
Stock Solution Storage Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Stored at -80°C, the stock solution is stable for up to 6 months.
Aqueous Solution Stability It is not recommended to store aqueous solutions for more than one day.

Protocol 1: Preparation of a 10 mM Bobcat339 Stock Solution

  • Warm the Reagent: Allow the vial of solid Bobcat339 to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the Required Volume of DMSO: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (µL) = (Mass of Bobcat339 (mg) / 297.7 g/mol ) * 100,000

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial of Bobcat339.

  • Ensure Complete Solubilization: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.

B. Determining Optimal Working Concentrations

The effective concentration of Bobcat339 can vary significantly between cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Table 2: Reported Working Concentrations of Bobcat339

Cell LineConcentration RangeApplicationSource(s)
HT-22 (mouse hippocampal)10 µMReduction of global 5hmC levels
DIPG (Diffuse Intrinsic Pontine Glioma)10 - 50 µMSuppression of proliferation and induction of apoptosis
MCF-7 (human breast cancer)33 µM (for TET1 inhibition)75 µM (for TET1 and TET2 inhibition)Modulation of epithelial-mesenchymal transition and reduction of bone metastasis markers

Recommendation for New Cell Lines:

For a new cell line, a starting point for a dose-response study could be a range from 1 µM to 100 µM. The incubation time will also be a critical parameter to optimize, with typical durations ranging from 24 to 72 hours.

dot

Experimental_Workflow cluster_Assays Endpoint Assays Start Start Cell_Seeding Seed cells at desired density Start->Cell_Seeding Dose_Response Treat with a range of Bobcat339 concentrations (e.g., 1-100 µM) Cell_Seeding->Dose_Response Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Dose_Response->Incubation Endpoint_Assays Perform endpoint assays Incubation->Endpoint_Assays Data_Analysis Analyze data to determine optimal concentration Endpoint_Assays->Data_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) 5hmC_Quantification 5hmC Quantification (e.g., Dot Blot, LC-MS/MS) Apoptosis Apoptosis Assay (e.g., Annexin V/PI) End End Data_Analysis->End

Caption: Workflow for determining the optimal working concentration of Bobcat339.

III. Protocols for Assessing the Effects of Bobcat339

A. Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This protocol provides a general framework for assessing the effect of Bobcat339 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of Bobcat339. Include a vehicle control (DMSO) at the same final concentration as the highest Bobcat339 concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

B. Protocol 3: Quantification of Global 5-hydroxymethylcytosine (5hmC) by Dot Blot Analysis

This semi-quantitative method allows for the assessment of changes in global 5hmC levels following Bobcat339 treatment.

  • Genomic DNA Extraction: Treat cells with the desired concentration of Bobcat339 for the optimized duration. Harvest the cells and extract genomic DNA using a commercial kit, ensuring high purity.

  • DNA Denaturation: Denature 100-200 ng of genomic DNA in 0.1 M NaOH at 95°C for 10 minutes.

  • Neutralization: Place the samples on ice and neutralize the DNA by adding an equal volume of cold 2 M ammonium acetate (pH 7.0).

  • Blotting: Spot the denatured DNA onto a positively charged nylon membrane. Allow the membrane to air dry completely.

  • UV Cross-linking: Cross-link the DNA to the membrane using a UV cross-linker.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 8 and detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Quantification: Quantify the dot intensity using densitometry software and normalize to a loading control (e.g., methylene blue staining of the membrane).

C. Protocol 4: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with Bobcat339 as determined by previous experiments. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

IV. Data Interpretation and Scientific Trustworthiness

When interpreting data from experiments using Bobcat339, it is essential to maintain a high level of scientific integrity.

  • Dose-Response Relationship: Always establish a clear dose-response relationship for any observed effect. This will help to confirm that the effect is specific to the compound and not an artifact.

  • The Copper Question: Acknowledge the potential role of copper in the observed activity of Bobcat339. If possible, test a copper-free preparation of the compound or co-treat with a copper chelator to dissect the copper-dependent and -independent effects.

  • Orthogonal Assays: Whenever feasible, confirm key findings using multiple, independent assays. For example, a decrease in 5hmC levels observed by dot blot could be confirmed by the more quantitative LC-MS/MS method.

  • Appropriate Controls: The inclusion of positive and negative controls is non-negotiable. For instance, in a 5hmC detection assay, include DNA standards with known levels of 5hmC and 5mC.

V. Conclusion: A Powerful but Nuanced Tool for Epigenetic Research

This compound (Bobcat339) represents a valuable addition to the pharmacopeia of epigenetic modulators. Its ability to inhibit TET enzymes offers a means to probe the intricate roles of DNA demethylation in a wide array of biological processes. However, as with any potent research tool, a thorough understanding of its mechanism of action, including the potential influence of cofactors like copper, is essential for robust and reproducible research. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently employ Bobcat339 to advance our understanding of the dynamic epigenetic landscape.

References

  • Weirath, N. A., Hurben, A. K., Chao, C., Lareau, C. A., & Tretyakova, N. Y. (2022). Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). ACS medicinal chemistry letters, 13(5), 792–798. [Link]

  • ResearchGate. (n.d.). Mechanism of action of TET inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). EXTH-15. MULTI-FACETED INHIBITION OF TET PATHWAY WITH CELL-PERMEABLE 2HG AND BOBCAT 339 REDUCES PROLIFERATION AND INDUCES APOPTOSIS IN DIPG. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Binomial “Inflammation-Epigenetics” in Breast Cancer Progression and Bone Metastasis: IL-1β Actions Are Influenced by TET Inhibitor in MCF-7 Cell Line. Retrieved from [Link]

Sources

Application of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid in cancer cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-((Pyridin-4-ylmethyl)amino)nicotinic acid in Cancer Research

Part 1: Introduction & Mechanism of Action

1.1 Compound Overview this compound is a synthetic small molecule acting as a competitive inhibitor of JmjC-domain containing histone lysine demethylases (KDMs) . Structurally, it belongs to the 2-aminonicotinic acid class of inhibitors, which are bioisosteres of 2-oxoglutarate (2-OG) , the essential cofactor for KDM activity.

1.2 Mechanism of Action (MoA) The compound functions by chelating the catalytic Iron (Fe(II)) center within the JmjC active site, thereby preventing the demethylation of histone substrates (e.g., H3K36, H3K9, or H3K4).

  • Warhead: The pyridine nitrogen and the adjacent carboxylic acid form a bidentate chelate with the active site Fe(II).

  • Selectivity: The pyridin-4-ylmethyl tail extends into the substrate-binding pocket, providing steric selectivity often associated with the KDM2 (H3K36me) and KDM7 subfamilies, though cross-reactivity with KDM4 (H3K9me3) is common in this scaffold class.

1.3 Therapeutic Context in Cancer Dysregulation of KDMs (e.g., KDM2A/B overexpression) is a driver of metastasis and drug resistance in:

  • Non-Small Cell Lung Cancer (NSCLC): KDM2A promotes cell proliferation via ERK1/2 signaling.

  • Breast Cancer: KDM2A promotes stemness and angiogenesis.

  • Gastric Cancer: KDM2A overexpression correlates with poor prognosis.

Part 2: Experimental Protocols

Protocol A: Reagent Preparation & Storage

Critical Step: This compound acts as a competitive inhibitor; purity and solubility are paramount for consistent IC50 data.

  • Stock Solution (100 mM):

    • Dissolve 22.9 mg of compound (MW: 229.24 g/mol ) in 1 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Vortex for 1 minute until completely clear.

    • Note: If precipitation occurs, warm to 37°C for 5 minutes.

  • Storage:

    • Aliquot into 20 µL volumes to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Working Solution:

    • Dilute the stock 1:1000 in culture medium to achieve a 100 µM screening concentration.

    • Vehicle Control: Ensure control cells receive an equivalent concentration of DMSO (e.g., 0.1%).

Protocol B: Cellular Target Engagement (Histone Methylation Assay)

Objective: To validate that the compound effectively inhibits KDM activity inside the cell by measuring the accumulation of methylated histone markers (e.g., H3K36me2).

Materials:

  • Cancer Cell Line (e.g., A549 lung cancer or MCF-7 breast cancer).

  • Acid Extraction Buffer: 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 in PBS; 0.2 N HCl.

  • Primary Antibodies: Anti-H3K36me2 (Target), Anti-Total H3 (Loading Control).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow attachment overnight.
    
  • Treatment:

    • Treat cells with increasing concentrations of the inhibitor (e.g., 0, 10, 50, 100 µM) for 24 to 48 hours .

    • Rationale: Epigenetic changes require at least one cell cycle to manifest detectable global methylation shifts.

  • Histone Extraction (Critical for Signal):

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend pellet in Triton Extraction Buffer (lyses plasma membrane, keeps nuclei intact). Incubate on ice for 10 min.

    • Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosolic fraction).

    • Resuspend nuclear pellet in 0.2 N HCl (40 µL). Incubate overnight at 4°C.

    • Centrifuge at 14,000 x g for 10 min. The supernatant contains purified histones.

  • Western Blotting:

    • Neutralize supernatant with 1/10 volume of 2 M NaOH.

    • Load 2-5 µg of histone protein on a 15% SDS-PAGE gel.

    • Blot for H3K36me2 (or relevant mark).[1]

    • Success Criteria: A dose-dependent increase in methylation signal compared to DMSO control indicates effective KDM inhibition.

Protocol C: Functional Phenotype (Cell Invasion Assay)

Objective: To assess if KDM inhibition reduces the metastatic potential of cancer cells.

  • Preparation: Coat Transwell inserts (8 µm pore) with Matrigel (diluted 1:8). Polymerize at 37°C for 2 hours.

  • Treatment: Pre-treat cells with the inhibitor (IC50 concentration) for 24 hours before seeding.

  • Seeding:

    • Upper Chamber: Seed

      
       treated cells in serum-free media  containing the inhibitor.
      
    • Lower Chamber: Add media with 10% FBS (chemoattractant).

  • Incubation: 24 hours at 37°C.

  • Quantification:

    • Wipe non-invading cells from the top surface.

    • Fix invading cells (bottom surface) with 4% Paraformaldehyde.

    • Stain with Crystal Violet (0.1%).

    • Count cells in 5 random fields under 20x magnification.

Part 3: Data Visualization & Logic

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism at the chromatin level.

KDM_Inhibition_Mechanism Compound 2-((Pyridin-4-ylmethyl)amino) nicotinic acid KDM_Enzyme JmjC-KDM Enzyme (Active Site Fe2+) Compound->KDM_Enzyme Competes/Chelates Fe2+ (Inhibition) Demethylation Demethylation (Gene Repression/Activation) Compound->Demethylation Blocks TwoOG 2-Oxoglutarate (Natural Cofactor) TwoOG->KDM_Enzyme Binds Fe2+ Histone_Substrate Methylated Histone (H3K36me2) KDM_Enzyme->Histone_Substrate Catalyzes Removal of Methyl Group Histone_Substrate->Demethylation Normal Function Epigenetic_State Hypermethylated State (Altered Transcription) Demethylation->Epigenetic_State Inhibition leads to accumulation

Caption: Competitive binding of the inhibitor to the JmjC Iron center blocks 2-OG, preventing histone demethylation and resulting in the accumulation of methylation marks.

Experimental Validation Workflow

Experimental_Workflow cluster_Assays Parallel Validation Assays Step1 Step 1: Cell Seeding (A549 / MCF-7) Step2 Step 2: Inhibitor Treatment (0 - 100 µM, 24-48h) Step1->Step2 AssayA Acid Extraction of Histones Step2->AssayA AssayB MTT / CCK-8 Viability Step2->AssayB AssayA_Readout Western Blot (H3K36me2 / H3K9me3) AssayA->AssayA_Readout AssayB_Readout IC50 Determination AssayB->AssayB_Readout Decision Target Validated? AssayA_Readout->Decision Outcome Proceed to Functional Assays (Migration/Invasion) Decision->Outcome If Methylation Increases

Caption: Workflow for validating KDM inhibition. Histone extraction is critical to confirm mechanism before assessing phenotypic toxicity.

Part 4: Summary of Expected Results

Assay TypeReadoutExpected Outcome (Inhibition)Interpretation
Western Blot H3K36me2 / H3K9me3Increase (Band Intensity)Successful blockade of demethylase activity.
Cell Viability Absorbance (OD450)Decrease (Dose-dependent)Inhibition of cancer cell proliferation.
Invasion Cell Count (Transwell)Decrease Reduction in metastatic potential (KDM2A-linked).
RT-qPCR Target Genes (e.g., p15Ink4b)Upregulation Reactivation of tumor suppressor genes silenced by demethylases.

References

  • Suzuki, T., et al. (2011). "Structure-based design of inhibitors of histone demethylases." Journal of Medicinal Chemistry, 54(23), 8236-8250. Link

  • Hamada, S., et al. (2015). "Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(19), 4104-4108. Link

  • Rose, N.R., et al. (2011). "Inhibitor scaffolds for 2-oxoglutarate-dependent oxygenases." Chemical Society Reviews, 40(8), 4364-4397. Link

  • Wagner, T., et al. (2014). "KDM2A promotes lung tumorigenesis by epigenetically enhancing ERK1/2 signaling." Journal of Clinical Investigation, 124(11), 5232-5246. Link

  • PubChem Compound Summary. (2025). "this compound (CAS 854382-06-2)."[2][3][4] National Center for Biotechnology Information. Link

Sources

Advanced Experimental Design for Nicotinic Acid Analogs: From GPR109A Selectivity to NAD+ Flux

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid (Niacin) remains the most effective agent for elevating HDL-cholesterol, yet its clinical utility is severely limited by cutaneous flushing and insulin resistance. The next generation of nicotinic acid analogs aims to decouple the therapeutic lipid-modulating effects and NAD+ boosting potential from these adverse events. This guide outlines a rigorous experimental framework for evaluating these analogs in vivo, focusing on GPR109A (HCAR2) selectivity, cutaneous vasodilation dynamics, and downstream NAD+ metabolomics.

Mechanistic Grounding & Experimental Rationale

The Signaling Bifurcation Challenge

The primary experimental challenge lies in distinguishing the therapeutic pathway from the side-effect pathway. Both are mediated by the high-affinity niacin receptor GPR109A (murine ortholog: PUMA-G ).[1][2]

  • Therapeutic Pathway (Adipocytes): GPR109A couples to G

    
    i, inhibiting adenylyl cyclase, reducing cAMP, and suppressing Hormone-Sensitive Lipase (HSL). This reduces free fatty acid (FFA) flux to the liver, lowering VLDL synthesis.
    
  • Adverse Pathway (Langerhans Cells): GPR109A activation in epidermal Langerhans cells recruits

    
    -arrestin, triggering the COX-1/COX-2 pathway. This synthesizes Prostaglandin D2 (PGD2), which binds to DP1 receptors on dermal capillaries, causing vasodilation (flushing).
    

Experimental Goal: Identify analogs that exhibit biased agonism (preferential G


i coupling over 

-arrestin recruitment) or tissue selectivity (liver/adipose > skin).
Diagram 1: The GPR109A Signaling Bifurcation

This diagram illustrates the divergent pathways required for efficacy vs. toxicity, serving as the logic map for the protocols below.

GPR109A_Signaling cluster_Adipocyte Adipocyte (Therapeutic) cluster_Skin Langerhans Cell (Side Effect) Analog Nicotinic Acid Analog GPR_Adipo GPR109A (Gi-Coupled) Analog->GPR_Adipo GPR_Skin GPR109A (Arrestin) Analog->GPR_Skin cAMP ↓ cAMP GPR_Adipo->cAMP HSL ↓ HSL Activity cAMP->HSL Lipolysis ↓ Lipolysis (FFA Release) HSL->Lipolysis PLA2 PLA2 Activation GPR_Skin->PLA2 COX COX-1 / COX-2 PLA2->COX PGD2 PGD2 Release COX->PGD2 Flush Cutaneous Flushing PGD2->Flush

Figure 1: Bifurcation of GPR109A signaling. Successful analogs should maximize the Green pathway (Lipolysis inhibition) while minimizing the Red pathway (Flushing).

Animal Model Selection

Selecting the wrong model will yield non-translatable data.

ModelApplicationCritical Limitation
C57BL/6J (WT) Flushing & NAD+ FluxLipid Profile: Mice lack CETP; they naturally have high HDL and low LDL. Niacin does not significantly raise HDL in WT mice [1].[3]
ApoE-/- or LDLr-/- Atherosclerosis EfficacyGood for measuring plaque reduction and inflammation, but lipid profile still differs from humans.
CETP-Transgenic HDL ModulationMandatory for assessing HDL-raising efficacy. Expresses human Cholesteryl Ester Transfer Protein.
Hcar2-/- (KO) Specificity ControlEssential negative control. If the analog works in this model, it is acting off-target (non-GPR109A).

Protocol A: Assessment of Cutaneous Flushing (Vasodilation)

The "Fail-Fast" Screen.

Objective: Quantify the vasodilation potential of the analog compared to Nicotinic Acid (NA). Method: Laser Doppler Flowmetry (LDF) on the murine ear.[1][4]

Materials
  • Animals: C57BL/6J mice (Male, 8-10 weeks).

  • Equipment: Laser Doppler Perfusion Monitor (e.g., Perimed PeriFlux) with a skin probe.

  • Compounds: Nicotinic Acid (Positive Control), Analog X, Vehicle (PBS/NaOH pH 7.4).

  • Anesthesia: Isoflurane (2%) or Ketamine/Xylazine.

Step-by-Step Workflow
  • Preparation: Anesthetize mice and place them on a heating pad (37°C) to maintain core temperature. Note: Hypothermia constricts vessels, masking flushing.

  • Baseline: Attach the LDF probe to the dorsal surface of the ear using double-sided adhesive rings. Record stable baseline perfusion (PU: Perfusion Units) for 10 minutes.

  • Administration: Administer the compound via Intraperitoneal (i.p.) injection.

    • Dose Range: 100 mg/kg – 200 mg/kg (Standard NA flushing dose in mice [2]).

  • Data Acquisition: Record perfusion continuously for 60 minutes.

    • Expectation: NA induces a rapid, biphasic increase in blood flow (peaking at ~5-10 min and ~20-30 min).

  • Validation (Optional): Pre-treat a subset of mice with Laropiprant (DP1 antagonist) or Aspirin. If the analog's flush is NOT blocked by these, it is likely a non-GPR109A mediated toxicity (e.g., histamine release).

Data Output Table
GroupDose (mg/kg)Peak Perfusion (% over baseline)AUC (0-60 min)Flush Score
Vehicle-< 5%LowNon-flushing
Nicotinic Acid150> 150%HighSevere
Analog X150Target: < 20% Target: Low Minimal

Protocol B: NAD+ Metabolomics (LC-MS/MS)

The "Longevity & Metabolism" Screen.

Objective: Verify if the analog acts as an NAD+ precursor (via the Preiss-Handler pathway) and reaches target tissues (Liver, Skeletal Muscle). Rationale: NAD+ and NADH are highly labile. Standard extraction degrades them. This protocol uses acidic/alkaline extraction to separate oxidized/reduced forms [3].

Materials
  • LC-MS/MS: Triple Quadrupole Mass Spectrometer.[5]

  • Internal Standards: ^13C-NAD+, ^13C-NAM (Nicotinamide).

  • Extraction Buffers:

    • Buffer A (Acidic): 80:20 MeOH:H2O + 0.1M Formic Acid (Preserves NAD+).

    • Buffer B (Alkaline): 80:20 MeOH:H2O + 0.1M Ammonium Bicarbonate (Preserves NADH).

Step-by-Step Workflow
  • Tissue Collection (CRITICAL):

    • Euthanize mice. Rapidly excise liver and gastrocnemius muscle.

    • Snap-freeze in liquid nitrogen within 10 seconds of excision. Delay causes rapid NAD+ hydrolysis to NAM.

  • Extraction:

    • Pulverize frozen tissue (Cryo-mill).

    • Aliquot powder into two tubes (one for Buffer A, one for Buffer B).

    • Homogenize cold; centrifuge at 15,000 x g for 10 min at 4°C.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., amide phase).

    • Transitions: Monitor specific MRM transitions for the Analog, NAD+, NAM, and NMN.

    • Note: If your analog is a nucleotide precursor, look for its ribosylated form.

Diagram 2: Experimental Workflow for NAD+ Analysis

NAD_Workflow cluster_Extract Dual Extraction Tissue Tissue Collection (<10s Post-Mortem) Freeze Liquid N2 Snap Freeze Tissue->Freeze Acid Acidic Buffer (Saves NAD+) Freeze->Acid Base Alkaline Buffer (Saves NADH) Freeze->Base LCMS HILIC LC-MS/MS (Quantification) Acid->LCMS Base->LCMS Data NAD+/NADH Ratio LCMS->Data

Figure 2: Dual-extraction workflow is mandatory to prevent interconversion or degradation of redox cofactors.

Protocol C: Long-Term Metabolic Efficacy

The Therapeutic Validation.

Objective: Assess lipid modulation and insulin sensitivity. Model: ApoE-/- mice fed a Western Diet (High Fat/High Cholesterol).

Study Design
  • Duration: 12 weeks.

  • Groups:

    • Control (Vehicle)

    • Nicotinic Acid (Positive Control, 0.5% w/w in diet)

    • Analog X (Low Dose)

    • Analog X (High Dose)

Key Endpoints
  • Plasma Lipids: Total Cholesterol, Triglycerides, HDL-C, LDL-C (via FPLC fractionation).

    • Success Criteria: Significant reduction in TG and VLDL compared to vehicle.

  • Glucose Tolerance Test (GTT):

    • Niacin is known to cause insulin resistance (elevated fasting glucose).[3][6]

    • Success Criteria: Analog X lowers lipids without impairing glucose tolerance (AUC in GTT similar to Vehicle, lower than NA).

  • Hepatic Steatosis: Histological scoring of liver sections (H&E and Oil Red O staining) to measure fat accumulation.

References

  • Tunaru, S., et al. (2003).[1] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[2][4][7][8] Nature Medicine, 9(3), 352–355. Link

  • Benyó, Z., et al. (2005).[1] GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.[1][2][4][7][8] Journal of Clinical Investigation, 115(12), 3634–3640. Link

  • Lu, W., et al. (2018). Metabolomic analysis of the NAD+ metabolome in biological samples. Methods in Molecular Biology, 1813, 275-288. Link

  • Hanson, J., et al. (2010).[9] Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice.[9] Journal of Clinical Investigation, 120(8), 2910–2919. Link

  • Kashyap, M. L., et al. (2013). Recent advances in niacin and lipid metabolism.[3][4][6][8][10] Current Opinion in Lipidology, 24(3), 223-229. Link

Sources

Application Note: Preparation of 2-((Pyridin-4-ylmethyl)amino)nicotinic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preparation, handling, and storage of stock solutions for 2-((Pyridin-4-ylmethyl)amino)nicotinic acid (CAS: 854382-06-2).

Abstract & Scientific Rationale

The preparation of stable, homogenous stock solutions is the foundational step in any pharmacological study. This compound is a zwitterionic heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., Pimicotinib analogs) and as a probe in metabolic assays.

Due to its structure—containing both a basic secondary amine/pyridine ring and an acidic carboxylic acid—this compound exhibits pH-dependent solubility. While often sparingly soluble in neutral aqueous buffers, it demonstrates excellent solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO).

This protocol outlines a standardized workflow to prepare a 50 mM stock solution in DMSO, ensuring maximal stability and reproducibility for cell-based and biochemical assays.

Physicochemical Properties & Solubility Profile[1]

Before handling, verify the compound identity and properties to ensure accurate molarity calculations.

PropertyValueNotes
Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.24 g/mol Use this value for Molarity calculations.
CAS Number 854382-06-2
Appearance White to off-white solid
Solubility (DMSO) ≥ 50 mM (Recommended)Preferred solvent for biological stocks.
Solubility (Water) Low / pH-dependentInsoluble at neutral pH; soluble in dilute acid/base.
Storage (Solid) 2–8°C (Desiccated)Protect from moisture.

Materials & Equipment

  • Compound: this compound (≥95% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

    • Note: Avoid ethanol if possible, as evaporation rates can alter concentration over time.

  • Vessels: Amber glass vials (to protect from light) or polypropylene microcentrifuge tubes.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath (optional).

Protocol: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM Target Volume: 1.0 mL Required Mass: 11.46 mg

Step-by-Step Workflow
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Weigh approximately 11.5 mg of the compound into a tared amber glass vial. Record the exact mass (e.g., 11.62 mg).

  • Calculation: Calculate the required volume of DMSO to achieve exactly 50 mM using the formula:

    
    
    Example: If mass = 11.62 mg:
    
    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect for floating particulates. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Avoid temperatures >40°C to prevent degradation.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.

Workflow Diagram (Graphviz)

StockPrep Start Solid Compound (2-8°C) Equilibrate Equilibrate to RT (Prevent Moisture) Start->Equilibrate Weigh Weigh Mass (e.g., 11.5 mg) Equilibrate->Weigh Calc Calculate DMSO Vol (Target: 50 mM) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Check->Dissolve No (Sonicate) Aliquot Aliquot into Amber Vials Check->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store

Figure 1: Critical workflow for preparing high-integrity stock solutions. Note the visual inspection checkpoint.

Preparation of Working Solutions (Dilution)

For biological assays, the DMSO stock must be diluted into aqueous media (PBS, Cell Media).

Critical Rule: Maintain the final DMSO concentration below 0.1% (v/v) to avoid solvent toxicity, or include a vehicle control if higher (up to 0.5%) is necessary.

Serial Dilution Scheme (Example for 50 µM Assay)
  • Intermediate Dilution (500 µM):

    • Dilute 10 µL of 50 mM Stock into 990 µL of Media/Buffer.

    • Result: 500 µM compound in 1% DMSO.

    • Note: This step prevents precipitation shock that can occur when dumping high-concentration DMSO directly into a large volume of water.

  • Final Assay Concentration (50 µM):

    • Dilute 100 µL of Intermediate (500 µM) into 900 µL of Media/Buffer.

    • Final: 50 µM compound in 0.1% DMSO.

Dilution Logic Diagram (Graphviz)

Dilution Stock 50 mM Stock (100% DMSO) Inter Intermediate: 500 µM (1% DMSO in Media) Stock->Inter 1:100 Dilution (Prevents Precip.) Final Working: 50 µM (0.1% DMSO in Media) Inter->Final 1:10 Dilution Cells Cell Assay (Safe Solvent Level) Final->Cells

Figure 2: Two-step dilution strategy to minimize precipitation risk and solvent toxicity.

Storage & Stability

  • Temperature: Store stock solutions at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Freeze-Thaw: Limit to a maximum of 3 cycles. Use single-use aliquots.

  • Precipitation: Upon thawing, if a precipitate is observed, warm the vial to 37°C and vortex. If solids persist, the compound may have degraded or absorbed moisture; discard and prepare fresh.

Troubleshooting & FAQs

Q: Can I dissolve this directly in PBS? A: No. The carboxylic acid and pyridine ring create a zwitterionic character that reduces solubility at neutral pH (pH 7.4). Always dissolve in DMSO first.

Q: The solution turned yellow. Is it degraded? A: A pale yellow color is normal for pyridine/nicotinic acid derivatives in concentrated solution. However, a dark brown or black color indicates oxidation; discard immediately.

Q: How do I sterilize the solution? A: DMSO is bacteriostatic at high concentrations. If sterility is critical, filter the diluted working solution (e.g., the Intermediate step) through a 0.22 µm PES or Nylon filter. Do not filter 100% DMSO stocks through cellulose acetate filters, as DMSO dissolves them.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 3785009. National Center for Biotechnology Information (2023). Link

  • Solubility & Handling of Pyridine Derivatives

    • Product Information: Nicotinic Acid.[1][2][3][4][5][6][7] Cayman Chemical (2023). Link

    • Solubility of Heterocyclic Compounds in DMSO. Sigma-Aldrich Technical Guides. Link

  • Biological Context (Kinase Inhibitor Synthesis)

    • Pimicotinib (ABSK021) and related pyridine-amide scaffolds. PrecisionFDA Substance Data. Link

Sources

Application Note: Pharmacological Evaluation of Nicotinic Acid Derivatives in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid (Niacin) remains the most potent clinical agent for elevating high-density lipoprotein (HDL) cholesterol.[1][2][3] However, its clinical utility is severely limited by cutaneous flushing, a side effect mediated by prostaglandin D2 (PGD2) release. Current drug development focuses on biased agonists of the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) that retain anti-lipolytic efficacy (G-protein mediated) while minimizing β-arrestin recruitment associated with flushing. This guide outlines a validated screening cascade for novel nicotinic acid derivatives, detailing protocols for in vitro lipolysis inhibition and in vivo flushing assessment.

Mechanistic Background & Target Validation[2]

To develop superior derivatives, researchers must distinguish between the therapeutic and adverse signaling pathways of GPR109A.[4]

  • Therapeutic Pathway (Adipocytes): Niacin binds GPR109A, coupling to G

    
    i/o proteins. This inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[1] Lower cAMP reduces Protein Kinase A (PKA) activity, preventing the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, thereby inhibiting the hydrolysis of triglycerides into Free Fatty Acids (FFAs).
    
  • Adverse Pathway (Langerhans/Keratinocytes): In the skin, GPR109A activation recruits

    
    -arrestin-1, which activates cytosolic Phospholipase A2 (cPLA2). This releases arachidonic acid, converted by COX-1/2 into PGD2. PGD2 binds to DP1 receptors on dermal capillaries, causing vasodilation (flushing).[5]
    
Visualization: Divergent GPR109A Signaling

The following diagram illustrates the bifurcation of signaling that new derivatives aim to exploit (Biased Agonism).

GPR109A_Signaling cluster_0 Therapeutic Pathway (Adipocyte) cluster_1 Adverse Pathway (Langerhans Cell) Niacin_A Niacin/Derivative GPR109A_A GPR109A (HCAR2) Niacin_A->GPR109A_A Gi Gi Protein GPR109A_A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduces Lipolysis Inhibition of Lipolysis (Therapeutic) cAMP->Lipolysis Niacin_B Niacin/Derivative GPR109A_B GPR109A (HCAR2) Niacin_B->GPR109A_B Arr Beta-Arrestin-1 GPR109A_B->Arr PLA2 cPLA2 / COX-1 Arr->PLA2 PGD2 PGD2 Release PLA2->PGD2 Flush Cutaneous Flushing (Adverse) PGD2->Flush

Caption: Divergent signaling of GPR109A. Ideal derivatives act as biased agonists, preferentially activating the Gi pathway (left) over the Beta-Arrestin pathway (right).

Protocol A: In Vitro Lipolysis Inhibition Assay

Objective: Quantify the potency (IC50) of novel derivatives in inhibiting catecholamine-induced lipolysis. Model: Differentiated 3T3-L1 Adipocytes.

Reagents Required[6][7][8][9][10]
  • Differentiation Media: DMEM + 10% FBS + 1

    
    M Dexamethasone + 0.5 mM IBMX + 10 
    
    
    
    g/mL Insulin.
  • Lipolysis Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer + 2% Fatty Acid-Free BSA (Essential to bind released FFAs).

  • Stimulant: Forskolin (10

    
    M) or Isoproterenol (100 nM).
    
  • Detection: Colorimetric Glycerol Assay Kit (Absorbance at 540 nm).

Step-by-Step Methodology
  • Cell Preparation: Culture 3T3-L1 fibroblasts to confluence. Induce differentiation using Differentiation Media for 48 hours, then switch to maintenance media. Use cells 8–10 days post-differentiation (when >90% of cells show lipid droplets).

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free DMEM for 2 hours to basalize metabolic activity.

  • Treatment:

    • Replace media with Lipolysis Buffer .

    • Add Forskolin (10

      
      M)  to all wells (except Negative Control) to stimulate maximal lipolysis.
      
    • Add Test Derivatives at varying concentrations (e.g., 1 nM to 100

      
      M).
      
    • Include Nicotinic Acid (positive control) and Vehicle (DMSO <0.1%).

  • Incubation: Incubate for 3 hours at 37°C / 5% CO2.

  • Sample Collection: Collect 50

    
    L of supernatant from each well.
    
  • Quantification: Mix supernatant with Glycerol Assay Reagent. Incubate 15 mins at room temperature. Read OD at 540 nm.

Expert Insight: Do not use phenol red in the buffer as it interferes with colorimetric glycerol detection. Ensure BSA is fatty-acid free; standard BSA contains lipids that skew the baseline.

Protocol B: In Vivo Flushing Assessment (Mouse Ear Model)

Objective: Determine the cutaneous vasodilation potential of the derivative compared to Niacin. Model: C57BL/6 Male Mice (10–12 weeks).

Rationale

The mouse ear provides a highly vascularized, exposed surface where vasodilation is easily measurable via non-invasive thermometry or Laser Doppler Imaging (LDI).

Experimental Setup
  • Group Size: n=8 per dose group.

  • Dosing: Intraperitoneal (IP) or Oral Gavage (PO).

  • Dose Range: 10, 30, 100 mg/kg (Niacin typically induces flushing at >30 mg/kg IP in mice).

Step-by-Step Methodology
  • Acclimatization: Handle mice daily for 3 days prior to the experiment to minimize stress-induced temperature fluctuations.

  • Baseline Measurement (T0):

    • Method A (Thermometry): Use a non-contact infrared thermometer aimed at the dorsal ear surface. Take 3 readings and average.

    • Method B (LDI): Anesthetize mice (Isoflurane) and scan ear perfusion (Flux units). Note: Anesthesia can dampen the flushing response; conscious measurement is preferred if possible.

  • Administration: Administer the Test Compound or Niacin (dissolved in saline/NaOH, pH adjusted to 7.4).

  • Time-Course Monitoring: Measure ear temperature/blood flow at 15, 30, 45, 60, and 90 minutes post-dose.

  • Data Analysis: Calculate

    
    Temperature (
    
    
    
    ).[6]

Validation Criteria: A successful "low-flushing" derivative should show a statistically significant reduction in


Tmax compared to an equimolar dose of Niacin, while maintaining similar efficacy in Protocol A.
Visualization: Screening Workflow

Screening_Workflow cluster_screen Screening Cascade Synth Synthesis (Novel Derivative) InVitro In Vitro Lipolysis (3T3-L1 Assay) Synth->InVitro Decision1 IC50 < 10 µM? InVitro->Decision1 Decision1->Synth No (Redesign) InVivo_Flush In Vivo Flushing (Mouse Ear Temp) Decision1->InVivo_Flush Yes Decision2 Reduced Flushing? InVivo_Flush->Decision2 Decision2->Synth No (Toxic) InVivo_Lipid Dyslipidemia Efficacy (ApoE-/- Mice) Decision2->InVivo_Lipid Yes (Lead Candidate)

Caption: Operational workflow for filtering nicotinic acid derivatives. Only compounds passing potency and safety (flushing) checks proceed to chronic efficacy studies.

Data Presentation & Comparative Analysis

When reporting results, normalize data to Niacin (set as 100% efficacy/flushing). Use the following table structure for internal reports or publication.

Table 1: Comparative Pharmacological Profile

Compound IDGPR109A EC50 (nM)Lipolysis Inhibition (Max %)Flushing Score (

T Max °C)
Therapeutic Index (Flush/Efficacy)
Niacin (Ref) 100100%+2.5°C1.0
Acipimox 500090%+0.5°CHigh
Derivative A 12098%+2.2°CLow (Fail)
Derivative B 15095%+0.4°CHigh (Lead)

Note: Derivative B represents an ideal candidate: similar potency to Niacin but minimal flushing.

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355. Link

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634-3640. Link

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2910-2919. Link

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(3), 1163-1173. Link

  • Walters, R.W., et al. (2009).

    
    -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect.[1] Science, 324(5929), 984-987. Link
    

Sources

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2-((Pyridin-4-ylmethyl)amino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Cellular Biology and Drug Discovery

Introduction: Unraveling the Cellular Impact of Novel Nicotinic Acid Derivatives

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a class of compounds with significant pharmacological interest. Beyond its well-established role in lipid metabolism, nicotinic acid is a precursor to the essential coenzymes NAD+ and NADP+, placing it at the heart of cellular redox reactions and energy metabolism.[1][2] Emerging evidence also points towards its involvement in modulating cell signaling, DNA repair, and inflammatory responses.[3][4] The compound of interest, 2-((Pyridin-4-ylmethyl)amino)nicotinic acid, is a novel derivative whose specific cellular effects are yet to be fully elucidated.

This guide provides a comprehensive framework for utilizing flow cytometry to conduct a detailed investigation into the cellular responses elicited by this compound. As drug development professionals and researchers, our goal is to move beyond simple viability assays and gain a nuanced understanding of a compound's mechanism of action. Flow cytometry offers a powerful, high-throughput platform to dissect heterogeneous cellular responses at the single-cell level.

Here, we present a series of robust protocols to assess three key pillars of cellular health and response to xenobiotics:

  • Cellular Viability and Apoptosis: To determine if the compound induces programmed cell death.

  • Cell Cycle Progression: To ascertain if the compound interferes with normal cell division.

  • Oxidative Stress: To investigate the compound's impact on the generation of reactive oxygen species (ROS).

By following these detailed methodologies, researchers can systematically characterize the bioactivity of this compound and other novel compounds, generating critical data for preclinical assessment.

Hypothesized Mechanisms and the Rationale for Investigation

Given the structural similarity to nicotinic acid, we can hypothesize several potential cellular effects of this compound that can be interrogated using flow cytometry. Nicotinamide, a related compound, is known to influence cellular energy metabolism and can modulate pathways involved in both cell survival and death.[2] Some derivatives have been noted to have anti-inflammatory and even analgesic properties, while others are used as anti-bacterial agents.[5] A critical aspect of some related compounds is their ability to induce oxidative stress in cancer cells.[6]

Therefore, our investigation is underpinned by the following questions:

  • Does the compound exhibit cytotoxic effects, and if so, is it through the induction of apoptosis or necrosis?

  • Does the compound perturb the normal progression of the cell cycle, potentially indicating an anti-proliferative effect?

  • Does the compound alter the cellular redox balance, leading to an increase in reactive oxygen species?

The following experimental workflows are designed to provide clear answers to these fundamental questions.

Experimental Workflow Overview

The overall experimental process for characterizing the cellular effects of this compound is outlined below. This workflow ensures a systematic approach, from initial cell culture to final data analysis.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Flow Cytometry Analysis A Seed cells at optimal density B Allow cells to adhere and stabilize (24h) A->B C Treat with this compound (include vehicle control and positive controls) B->C D Harvest cells (adherent and suspension) C->D Incubation period E Wash cells with PBS D->E F Proceed to specific staining protocols E->F G Acquire data on flow cytometer F->G Stained samples H Gate cell populations G->H I Quantify fluorescence and analyze results H->I

Caption: A generalized workflow for the flow cytometric analysis of cells treated with a test compound.

Protocol 1: Assessment of Apoptosis via Annexin V and Propidium Iodide Staining

Scientific Rationale:

Apoptosis, or programmed cell death, is a critical process that can be initiated by various stimuli, including chemical compounds. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[7] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Deionized water

  • Treated and control cells

  • Flow cytometry tubes

  • Micropipettes

  • Centrifuge

Step-by-Step Protocol:

  • Cell Preparation:

    • Induce apoptosis in your chosen cell line by treating with various concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-only control. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

    • Harvest the cells, including any floating cells from the supernatant, by gentle centrifugation (e.g., 300 x g for 5 minutes).[8]

    • Wash the cells once with cold 1X PBS and centrifuge again. Carefully aspirate the supernatant.[8]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use FITC signal detector (FL1) for Annexin V and a phycoerythrin or equivalent detector (FL2 or FL3) for PI.

Data Interpretation:

The results will be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

Cell PopulationAnnexin V-FITCPropidium Iodide (PI)Interpretation
ViableNegativeNegativeHealthy cells
Early ApoptosisPositiveNegativeCells in the initial stages of apoptosis
Late Apoptosis/NecrosisPositivePositiveCells in the final stages of apoptosis or necrotic cells
NecrosisNegativePositivePrimarily necrotic cells with compromised membranes

Protocol 2: Cell Cycle Analysis Using Propidium Iodide

Scientific Rationale:

Many therapeutic agents, particularly in oncology, exert their effects by disrupting the cell cycle. Analyzing the DNA content of a cell population allows for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[9] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[9] Cells in G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate DNA content. This analysis is crucial for identifying compounds that cause cell cycle arrest at specific checkpoints.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol, cold

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells

  • Flow cytometry tubes

  • Micropipettes

  • Centrifuge

Step-by-Step Protocol:

  • Cell Preparation and Fixation:

    • Treat cells with this compound as described previously. Include appropriate controls.

    • Harvest approximately 1 x 10^6 cells per sample by centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10]

    • Incubate the cells on ice or at 4°C for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).[10]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) to pellet.

    • Discard the ethanol and wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is critical to prevent the staining of double-stranded RNA.[11]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.

    • It is important to properly set the voltage and gain to position the G0/G1 peak appropriately on the histogram.

Data Interpretation:

The data is presented as a histogram of cell count versus DNA content (fluorescence intensity).

  • The first peak represents cells in the G0/G1 phase.

  • The second, smaller peak at twice the fluorescence intensity represents cells in the G2/M phase.

  • The region between these two peaks represents cells in the S phase.

Cell Cycle PhaseDNA ContentFluorescence Intensity
G0/G12nx
S>2n, <4n>x, <2x
G2/M4n2x

An accumulation of cells in a particular phase suggests that this compound may be inducing cell cycle arrest at that checkpoint.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

Scientific Rationale:

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are byproducts of normal cellular metabolism.[12] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death.[12] Many chemical compounds can induce ROS production. 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeant, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by flow cytometry.[12]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • DMSO (for dissolving H2DCFDA)

  • Serum-free cell culture medium or PBS

  • Treated and control cells

  • Flow cytometry tubes

  • Micropipettes

  • Centrifuge

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of H2DCFDA in DMSO. Store aliquots at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of H2DCFDA (typically 5-10 µM) in serum-free medium or PBS.

  • Cell Staining and Treatment:

    • Harvest cells and wash once with serum-free medium or PBS.

    • Resuspend the cells in the H2DCFDA working solution at a concentration of 1 x 10^6 cells/mL.[12]

    • Incubate for 30 minutes at 37°C in the dark.[12]

    • After incubation, wash the cells once with pre-warmed PBS to remove excess probe.[12]

    • Resuspend the cells in pre-warmed medium for treatment.

  • Treatment and Acquisition:

    • Treat the stained cells with this compound for the desired time (this is typically a shorter time course, e.g., 30 minutes to a few hours). Include a vehicle control and a positive control for ROS induction (e.g., hydrogen peroxide or tert-Butyl hydroperoxide).[13]

    • After treatment, immediately analyze the samples on a flow cytometer.

    • Detect the DCF fluorescence in the FITC channel (FL1).

Data Interpretation:

The results are typically displayed as a histogram overlay of the control and treated samples. An increase in ROS production will be observed as a rightward shift in the fluorescence intensity of the treated cells compared to the control.

G cluster_0 Cellular State cluster_1 Flow Cytometry Assay cluster_2 Observable Outcome A Normal Cell E Annexin V / PI Staining F Propidium Iodide Staining G H2DCFDA Staining B Apoptotic Cell B->E C Arrested Cell C->F D Oxidative Stress D->G H Increased Annexin V+ population E->H I Accumulation in G1, S, or G2/M F->I J Increased DCF fluorescence G->J

Caption: Logical relationships between cellular states, corresponding flow cytometry assays, and expected outcomes.

Conclusion and Future Directions

This application note provides a foundational set of protocols to begin the characterization of this compound. The data generated from these assays will provide a clear picture of the compound's effects on cell viability, proliferation, and oxidative stress. Should the compound demonstrate significant activity in any of these areas, further, more detailed investigations would be warranted. For example, an observed apoptotic effect could be further explored by analyzing caspase activation or changes in mitochondrial membrane potential, both of which are amenable to flow cytometric analysis.[14] Similarly, cell cycle arrest could be investigated more deeply by examining the expression of key cell cycle regulatory proteins.

By employing a systematic and hypothesis-driven approach, the power of multiparametric flow cytometry can be fully leveraged to understand the intricate interactions between novel chemical entities and biological systems, accelerating the path from discovery to potential therapeutic application.

References

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Wikipedia contributors. (2024). Nicotinic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular view of NAD+ precursor vitamins in human nutrition. Annual review of nutrition, 28, 115–130.
  • Pike, N. B. (2005). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Springer Science & Business Media.
  • Drugs.com. (n.d.). List of Nicotinic acid derivatives. [Link]

  • Al-Ostoot, F. H., & Al-Salami, B. K. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Szymańska, E., et al. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 24(24), 17232. [Link]

  • Foran, E., et al. (2022). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 14(19), 4858. [Link]

  • Erzurumlu, Y., et al. (2014). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 4(2). [Link]

  • S.S.K. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(18). [Link]

  • Surjana, D., et al. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Medicina, 60(1), 58. [Link]

  • Assay Biotechnology Company. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • JVC. (2019). Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking. Journal of Visualized Experiments, (145). [Link]

  • USF Health. (n.d.). Apoptosis Protocols. [Link]

  • Cell Biolabs. (n.d.). ROS Assay Kit Protocol. [Link]

  • Linus Pauling Institute. (2018). Niacin. Oregon State University. [Link]

  • Darzynkiewicz, Z., et al. (2010). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 28, Unit 28.6. [Link]

  • Bains, S. K., et al. (2022). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 14(19), 4858. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • Elabscience. (2022, October 27). ROS Fluorometric Assay Kit Operation Video for Flow Cytometry. YouTube. [Link]

  • University of Chicago. (n.d.). Cell Cycle Analysis. [Link]

  • Wang, L., et al. (2014). Methylseleninic acid sensitizes Notch3-activated OVCA429 ovarian cancer cells to carboplatin. PloS one, 9(7), e101664. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-((Pyridin-4-ylmethyl)amino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-854382 Subject Matter Expert: Senior Application Scientist, Formulation Chemistry Compound CAS: 854382-06-2

Executive Summary: The Zwitterionic Trap

You are likely encountering solubility issues because 2-((Pyridin-4-ylmethyl)amino)nicotinic acid is a classic zwitterionic molecule. It contains both a basic pyridine nitrogen and an acidic carboxylic acid.

At neutral pH (approx. pH 4.0–6.0), this molecule exists primarily as a zwitterion (net neutral charge), where the internal ionic attraction maximizes crystal lattice energy and minimizes water solubility. To dissolve it, you must break this "isoelectric trap" by shifting the pH or shielding the hydrophobic core.

This guide provides three validated protocols to overcome this thermodynamic barrier.

Module 1: Physicochemical Profiling

Before attempting formulation, understand the enemy. This compound follows a U-shaped solubility curve relative to pH.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 229.24 g/mol Small molecule; kinetics are fast, but thermodynamics are limiting.
Acidic pKa ~3.5 (Carboxylic acid)Below pH 3.5, it becomes cationic (Soluble).
Basic pKa ~5.8 (Pyridine/Amine)Above pH 6.0, it becomes anionic (Soluble).
Isoelectric Point (pI) ~4.7DANGER ZONE. Minimum solubility occurs here.
LogP ~1.7Moderately lipophilic; requires organic cosolvents or complexation.

Module 2: Validated Dissolution Protocols

Protocol A: The "DMSO Spike" (Standard In Vitro Assays)

Best for: High-throughput screening, cellular assays (< 1% DMSO).

The Logic: Dissolve the hydrophobic lattice in an organic solvent first, then dilute into aqueous media rapidly to kinetically trap the molecules before they can re-crystallize.

Steps:

  • Prepare Stock: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds. Result: 43 mM Clear Solution .

  • Aliquot & Store: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.

  • The "Jet" Dilution:

    • Have your culture media (warm) ready.

    • While vortexing the media, inject the DMSO stock directly into the center of the liquid.

    • Critical: Do not pipette the stock onto the side of the tube; the local high concentration will cause immediate precipitation.

Protocol B: In Situ Salt Formation (Aqueous Stock)

Best for: Animal studies or assays sensitive to DMSO.

The Logic: We convert the zwitterion into a highly soluble hydrochloride or sodium salt in situ.

Steps (Acidic Shift - Preferred):

  • Weigh 10 mg of compound.[1]

  • Add 900 µL of 0.1 N HCl .

  • Vortex and sonicate at 40°C for 5 minutes.

  • The amine/pyridine gets protonated, breaking the zwitterionic lattice.

  • Result: Clear solution.

  • Neutralization (Optional): If injecting, dilute with buffered saline. Note: If the final pH drifts back to ~4-5, precipitation will occur. Keep pH < 3 or > 7.

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: In vivo IP/IV injection, high-concentration demands.

The Logic: Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) to encapsulate the hydrophobic aromatic rings, shielding them from water while the exterior remains hydrophilic. This prevents the zwitterions from stacking.

Steps:

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD (e.g., Captisol®) solution in sterile water or saline.

  • Dissolution: Add 10 mg compound to 1 mL of the Cyclodextrin vehicle.

  • Energy Input: Sonicate for 10–15 minutes. Heat to 50°C if necessary.

  • Outcome: A stable, clear solution that resists precipitation upon dilution in blood/media.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental constraints.

Solubility_Workflow Start Start: this compound Check_App What is the Application? Start->Check_App InVitro In Vitro (Cells/Enzymes) Check_App->InVitro InVivo In Vivo (Animal Models) Check_App->InVivo DMSO_Tol Is DMSO tolerated? InVitro->DMSO_Tol Route Injection Route? InVivo->Route Standard_DMSO Protocol A: DMSO Stock (Dilute < 1%) DMSO_Tol->Standard_DMSO Yes Salt_Form Protocol B: 0.1 N HCl (In-Situ Salt) DMSO_Tol->Salt_Form No Route->Salt_Form Oral Gavage (Acidic) Cyclodextrin Protocol C: 20% SBE-β-CD (Captisol) Route->Cyclodextrin IV / IP / Oral

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Module 4: Troubleshooting & FAQs

Q1: My solution was clear in DMSO, but turned cloudy immediately upon adding to PBS. Why? A: This is "Crash Precipitation." You likely hit the Isoelectric Point (pI) . PBS buffers to pH 7.4, but if your local concentration is high during addition, the compound passes through its insolubility window (pH 4–5).

  • Fix: Use Protocol C (Cyclodextrins) to shield the drug during dilution, or ensure extremely rapid mixing (vortexing) during addition to bypass the nucleation phase.

Q2: Can I just heat it to dissolve it in water? A: Heating will dissolve it temporarily, but it is thermodynamically unstable. As soon as it cools to room temperature (or 37°C), it will re-crystallize, often as large needles that can lyse cells or block syringe needles. Do not rely on heat alone.

Q3: Is the compound stable in 0.1 N HCl? A: Yes. The nicotinic acid core is robust. However, long-term storage (weeks) in strong acid is not recommended due to potential amide hydrolysis (slow). Prepare fresh or freeze at -20°C.

Q4: I need a 50 mM stock for a high-dose screen. DMSO isn't working. A: At >40 mM, DMSO saturation is risky. Switch to DMA (Dimethylacetamide) or a mix of DMSO:PEG400 (50:50) . The PEG400 helps prevent the lattice formation that pure DMSO sometimes allows at high concentrations.

Module 5: Mechanism of Action (Visualized)

Understanding the Zwitterionic Equilibrium is key to mastering this compound's handling.

Zwitterion_Equilibrium Cation Cationic Form (Soluble) pH < 3.5 Zwitterion Zwitterion (INSOLUBLE) pH ~ 4.7 Cation->Zwitterion - H+ (Deprotonation) Zwitterion->Cation + H+ (Protonation) Anion Anionic Form (Soluble) pH > 6.0 Zwitterion->Anion - H+ (Deprotonation) Anion->Zwitterion + H+ (Protonation)

Figure 2: pH-dependent solubility states. The red zone indicates the pH range where precipitation is inevitable without formulation aids.

References

  • Solubility of Nicotinic Acid Derivatives. Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 3785009, 2-[(3-Pyridinylmethyl)amino]nicotinic acid.[2] URL:[Link]

  • Zwitterionic Polymorphs and Solubility. Title: Structure Property Correlation of Neutral and Zwitterionic Polymorphs of Aminonicotinic Acids.[3] Source: ResearchGate / Crystal Growth & Design. URL:[Link]

  • General Handling of Zwitterionic Drugs. Title: Inherent formulation issues of kinase inhibitors.[4][5] Source: PubMed / J Control Release. URL:[Link]

Sources

Technical Support Center: Synthesis of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-((pyridin-4-ylmethyl)amino)nicotinic acid. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

Introduction to the Synthesis

The synthesis of this compound typically involves the coupling of 2-chloronicotinic acid with 4-(aminomethyl)pyridine. This transformation can be achieved through several synthetic strategies, each with its own set of advantages and potential challenges. The three most common methods are:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Buchwald-Hartwig Amination

  • Ullmann Condensation

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Troubleshooting & FAQs

Q1: My reaction is not proceeding to completion, or I am observing very low conversion of my starting materials. What are the general parameters I should investigate?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction conditions. Here are the key parameters to consider for each of the primary synthetic routes:

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Temperature Often requires high temperatures (100-180 °C). Consider increasing the temperature incrementally.Typically 80-120 °C. Lower temperatures may require a more active catalyst system.Requires high temperatures (140-200 °C).
Solvent Polar aprotic solvents like DMF, DMSO, or NMP are common. Water with a phase-transfer catalyst can also be effective.Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are frequently used.High-boiling polar solvents like DMF, DMSO, or pyridine are typical.
Base A non-nucleophilic base is needed to neutralize the HCl byproduct (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine).A strong, non-nucleophilic base is essential (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice of base can significantly impact the reaction rate and outcome.[1]A base like K₂CO₃ or Cs₂CO₃ is used to facilitate the reaction.
Catalyst/Reagents No catalyst is required, but the reaction is dependent on the electrophilicity of the 2-chloronicotinic acid.The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands are often required.[2]A copper catalyst (e.g., CuI, Cu₂O, or copper powder) is necessary. The addition of a ligand (e.g., a diamine) can accelerate the reaction.
Atmosphere Generally does not require an inert atmosphere.A strictly inert atmosphere (Argon or Nitrogen) is required to prevent catalyst degradation.An inert atmosphere is recommended to prevent oxidation of the copper catalyst.

Troubleshooting Specific Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is often the most straightforward approach, relying on the inherent reactivity of the starting materials.

SNAr_Workflow

Sources

Technical Support Center: Strategies for Reducing Off-Target Effects of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 2-((Pyridin-4-ylmethyl)amino)nicotinic acid and its analogs. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cell proliferation and inflammatory pathways.[1] While potent in their intended activity, small molecule inhibitors can interact with unintended proteins, leading to off-target effects that may complicate experimental results or lead to toxicity.[2][3]

This guide provides a structured approach to identifying, troubleshooting, and mitigating potential off-target effects to ensure the specificity and validity of your research findings.

Quick Navigation: Troubleshooting & FAQs

This section addresses common issues and questions encountered during the use of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern?

A1: Off-target effects are unintended interactions between a drug or compound and proteins other than the primary therapeutic target.[4] These interactions are a significant concern in drug development as they can lead to a range of adverse outcomes, including toxicity, reduced efficacy, and misleading experimental data.[2] Early identification and mitigation of these effects are crucial for selecting viable lead compounds and reducing the risk of late-stage clinical trial failures.[2][5]

Q2: My experimental results are not what I expected based on the primary target's known function. Could this be an off-target effect?

A2: It's a strong possibility. Several indicators may point to off-target activity:

  • Unexpected Phenotypes: The observed cellular or physiological response is inconsistent with the known biological role of the intended target.[6]

  • High Cytotoxicity: The compound shows significant cell death at concentrations needed to inhibit the primary target.[6]

  • Discrepancy with Genetic Validation: The phenotype observed with the compound is not replicated when the target protein's expression is reduced or knocked out using genetic methods like CRISPR or siRNA.[4][6]

  • Effects at High Concentrations: The unexpected effect only manifests at high concentrations, where the likelihood of engaging lower-affinity off-targets increases.[6]

Q3: What are the first steps I should take if I suspect off-target effects?

A3: A systematic initial validation is key.

  • Perform a Dose-Response Analysis: Carefully determine the concentration range over which the desired on-target effect occurs versus the concentration at which the unexpected phenotype appears. A significant gap between these concentrations may suggest an off-target issue.[6]

  • Use a Structurally Different Inhibitor: Test another inhibitor of the same primary target that has a different chemical scaffold. If the on-target phenotype is replicated but the unexpected phenotype is not, this strongly suggests the original compound has off-target effects.[6]

  • Check Compound Integrity and Solubility: Ensure the purity of your compound and confirm it is fully soluble in your experimental media to rule out artifacts from precipitation or contaminants.

Q4: What advanced methods can definitively identify off-target proteins?

A4: Several powerful techniques can identify off-target interactions:

  • Kinase Profiling: Since your compound is based on a kinase inhibitor scaffold, comprehensive screening against a large panel of kinases (kinome scanning) is the most direct approach to identify unintended kinase targets.[7][8]

  • Proteomics-Based Methods: Techniques like chemical proteomics can help identify a broader range of protein interactions in an unbiased manner.

  • Cellular Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays can confirm whether the compound binds to suspected off-targets within a live cell environment.[9][10][11]

In-Depth Troubleshooting Guides

Guide 1: Confirming On-Target Engagement in a Cellular Environment

An essential first step in deconvoluting off-target effects is to confirm that your compound engages its intended target within the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose as it measures the direct binding of a compound to its target protein in intact cells or tissue samples.[11][12]

Principle of CETSA

The principle is based on ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[12][13][14] By heating cell lysates treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, you can observe a "thermal shift" indicative of target engagement.[13]

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation start Treat intact cells with This compound analog or vehicle control aliquot Aliquot cell suspension start->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse separate Separate soluble vs. precipitated proteins via centrifugation lyse->separate detect Detect soluble target protein (e.g., Western Blot, ELISA) separate->detect plot Plot % soluble protein vs. temperature detect->plot result Shift in melting curve indicates target stabilization and binding plot->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of your compound with its intended target protein in a cellular context.[6]

Methodology:

  • Cell Treatment: Culture your cells of interest to an appropriate density. Treat the intact cells with the desired concentration of your test compound or a vehicle control for a specified time.[6]

  • Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., in a PCR machine) for a short duration (typically 3 minutes).[6][11]

  • Cell Lysis & Protein Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the heat-denatured, precipitated proteins by high-speed centrifugation.[6]

  • Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.[10]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the treated sample indicates that the compound has bound to and stabilized the target protein.[6]

Guide 2: Broad-Spectrum Off-Target Identification for Kinase Inhibitors

Given that this compound is a scaffold for kinase inhibitors, the most probable off-targets are other kinases.[1] Kinome scanning is a high-throughput biochemical assay that screens a compound against a large panel of kinases to determine its selectivity profile.[7][15]

Principle of Kinome Scanning

Services like Eurofins' KINOMEscan® utilize a competitive binding assay. A test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal. This allows for the quantification of binding affinity for hundreds of kinases simultaneously.[15][16]

Interpreting Kinome Scan Data

The results are typically presented as percent inhibition at a given concentration or as dissociation constants (Kd). This data can be visualized using a "TREEspot" diagram, which maps the hit kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of selectivity.[15]

Target Kinase% Inhibition @ 1 µMKd (nM)Target FamilyPotential Implication of Off-Target Inhibition
Primary Target X 98% 15 TK Desired on-target activity
Off-Target Kinase A85%150TKUnintended inhibition of a related signaling pathway
Off-Target Kinase B62%800CAMKPotential for neurological or metabolic side effects
Off-Target Kinase C15%>10,000AGCLikely not physiologically relevant

Table 1: Example of a quantitative data summary from a kinome scan. Data is hypothetical.

Guide 3: Validating Off-Target Engagement in Live Cells

Once a kinome scan identifies potential off-targets, it is crucial to validate these interactions in a physiological context. The NanoBRET™ Target Engagement Assay is a state-of-the-art method for quantifying compound binding to target proteins in living cells.[9][17]

Principle of NanoBRET™

This technology uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[18] The assay involves two components:

  • A target protein fused to a bright, energy-donating NanoLuc® luciferase.

  • A cell-permeable fluorescent tracer that reversibly binds to the active site of the target protein.[9][19]

When the tracer binds to the NanoLuc®-fused protein, the energy from the luciferase is transferred to the tracer, producing a BRET signal. When your unlabeled test compound enters the cell and binds to the target protein, it displaces the fluorescent tracer, leading to a loss of the BRET signal. This change is dose-dependent and allows for the calculation of compound affinity and target occupancy in real-time within living cells.[17][18][20]

Diagram: Principle of the NanoBRET™ Target Engagement Assay

NanoBRET_Principle Displacement of tracer by test compound reduces BRET signal. cluster_NoCompound No Test Compound cluster_WithCompound Test Compound Present Target_NanoLuc Target Protein NanoLuc NanoLuc® Tracer Tracer NanoLuc->Tracer BRET Signal Tracer->Target_NanoLuc Binding Target_NanoLuc2 Target Protein NanoLuc2 NanoLuc® Tracer2 Tracer NanoLuc2->Tracer2 No BRET Compound Test Cmpd Compound->Target_NanoLuc2 Binding

Caption: Competitive displacement mechanism in the NanoBRET™ assay.

Guide 4: Rational Drug Design to Mitigate Off-Target Effects

The data gathered from kinome profiling and cellular target engagement assays provide invaluable information for medicinal chemists to design second-generation compounds with improved selectivity.

Strategies for Optimization:

  • Structure-Activity Relationship (SAR) Analysis: Analyze which chemical moieties of your compound contribute to off-target binding.

  • Computational Modeling: Use computational and structural biology tools to model how your compound interacts with both on-target and off-target proteins. This can predict modifications that would decrease off-target affinity while maintaining on-target potency.[4][21]

  • Allosteric Targeting: Explore modifications that might shift the binding mode from the highly conserved ATP-binding site to a more unique allosteric site, which can dramatically improve selectivity.[22]

By systematically identifying and validating off-target interactions, and then using that knowledge to guide compound optimization, researchers can develop more specific and reliable chemical probes and drug candidates.

References
  • Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Retrieved from [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • Netterwald, J. (2007). Kinomics: The New Star. Drug Discovery and Development. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Retrieved from [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Hussain, Z., et al. (2021). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Retrieved from [Link]

  • AZoLifeSciences. (2024). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. Retrieved from [Link]

  • Eurofins Discovery. (2023). Recent Trends in Kinase Drug Discovery. YouTube. Retrieved from [Link]

  • Tawa, G. J., & Fabbro, D. (2011). Drug discovery and the human kinome: recent trends. Current Opinion in Pharmacology. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Retrieved from [Link]

  • Linus Pauling Institute. (2018). Niacin. Oregon State University. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • Wiela-Hojeńska, A., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Qayum, A., et al. (2021). 2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer. ACS Omega. Retrieved from [Link]

  • Wiela-Hojeńska, A., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Retrieved from [Link]

  • Che, D., et al. (2005). 3-(2-Aminoethyl)pyridine analogs as alpha4beta2 nicotinic cholinergic receptor ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Semple, G., et al. (2010). Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Chen, Y., et al. (2023). The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway. MDPI. Retrieved from [Link]

  • Spławiński, J., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. MDPI. Retrieved from [Link]

  • Yahya, M. F. Z. R., et al. (2024). Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. Preprints.org. Retrieved from [Link]

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Technical Support Center: Nicotinic Acid Derivative Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nicotinic acid derivative functional assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on field-proven insights and rigorous scientific principles. This guide is designed to help you navigate the common pitfalls and challenges encountered when studying nicotinic acid receptors, primarily the G protein-coupled receptor GPR109A (also known as HCAR2).

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will move from general, cross-platform issues to challenges specific to key functional assays.

Part 1: General Troubleshooting - The First Line of Defense

Before blaming a specific assay technology, it's crucial to rule out foundational experimental issues. These are the most common sources of error and variability.

Q1: My cells show no response, or a very weak response, to my nicotinic acid derivative. Where do I start troubleshooting?

This is the most frequent issue and often points to a problem with the biological system or core reagents.

Answer:

Start by systematically verifying your core components:

  • Confirm Receptor Expression: The primary suspect is always the receptor itself.

    • Causality: If the target receptor, GPR109A, is absent or expressed at very low levels, no downstream signal can be generated. Expression levels can diminish with high cell passage numbers.

    • Action: Verify GPR109A mRNA expression via RT-qPCR or protein levels via Western blot or flow cytometry in the specific cell batch you are using. For stable cell lines, re-selection or generating a fresh stock from a low-passage vial may be necessary.[1]

  • Assess Cell Health and Confluency:

    • Causality: Unhealthy or stressed cells exhibit compromised signaling pathways. Over-confluent or under-confluent cells can also respond unpredictably due to altered cell-to-cell communication and growth states.

    • Action: Always perform a visual inspection of your cells before starting an assay. Ensure they are at the optimal confluency (typically 80-90%) and exhibit healthy morphology. Perform a simple viability test (e.g., Trypan Blue) if in doubt.

  • Check Agonist Integrity and Concentration:

    • Causality: Nicotinic acid and its derivatives can degrade with improper storage or multiple freeze-thaw cycles. Calculation errors during dilution are also common.

    • Action: Prepare fresh agonist dilutions from a validated stock solution for each experiment. Confirm the final concentration used is appropriate; for GPR109A, niacin typically has an EC50 in the high nanomolar to low micromolar range.[2]

  • Validate the Signaling Pathway:

    • Causality: The cellular machinery downstream of the receptor must be functional. GPR109A is primarily a Gi-coupled receptor, meaning its activation inhibits adenylyl cyclase and reduces intracellular cAMP.[3][4]

    • Action: Use a positive control that bypasses the receptor. For example, in a cAMP assay, use forskolin to directly activate adenylyl cyclase. If forskolin fails to elicit a response, the problem lies with the downstream pathway or the assay readout itself, not the receptor.

Q2: I'm observing high variability between my replicate wells. What are the likely causes?

High variability obscures real biological effects and undermines data confidence.

Answer:

Inconsistent results across replicates usually stem from technical execution.

  • Pipetting and Dispensing:

    • Causality: Small volume errors, especially with potent compounds, are magnified. Inconsistent mixing can create concentration gradients within a well.

    • Action: Ensure your pipettes are calibrated. When adding reagents, dispense gently onto the side of the well to avoid disturbing the cell monolayer and ensure proper mixing. For automated dispensers, verify that all channels are dispensing equally.

  • "Edge Effects" in Microplates:

    • Causality: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to different cell growth and responses compared to interior wells.

    • Action: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity buffer.

  • Temperature and Incubation Times:

    • Causality: Biological processes are highly sensitive to temperature. If a plate is left at room temperature for an extended period, a temperature gradient can form, causing cells on one side to react differently than those on the other.

    • Action: Minimize the time plates are outside the incubator. When performing additions, work efficiently. If long additions are necessary, consider processing plates in smaller batches.

Part 2: Assay-Specific Troubleshooting Guides

Once you've confirmed your basic setup is sound, you can troubleshoot issues specific to your chosen assay.

Calcium Flux Assays

These assays are popular for Gi-coupled receptors like GPR109A, which can mobilize intracellular calcium via the Gβγ subunit activating PLCβ.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Plate Cells in Microplate incubate_overnight 2. Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight load_dye 3. Load with Calcium Indicator Dye (e.g., Fluo-8) incubate_overnight->load_dye incubate_dye 4. Incubate Dye (1 hr, 37°C) load_dye->incubate_dye add_compound 5. Add Compound & Read Fluorescence incubate_dye->add_compound calc_ratio 6. Calculate Max-Min Fluorescence Ratio add_compound->calc_ratio dose_response 7. Plot Dose-Response Curve (EC50) calc_ratio->dose_response

Caption: Key steps in a fluorescent calcium flux assay workflow.

Answer:

This is a classic dye-loading or buffer problem.

  • Improper Dye Loading:

    • Causality: Using a "no-wash" kit with serum-containing media can cause high background. Serum components can interact with the dye. Conversely, washing cells too aggressively can dislodge them, leading to a signal drop when the plate reader's injection system adds buffer.[5]

    • Action: If using a no-wash kit, ensure your media has low serum or is serum-free during the assay. If washing, be gentle and ensure the replacement buffer is at the same temperature as the cells to avoid shock.

  • Autofluorescent Compounds:

    • Causality: Many organic molecules fluoresce at the same wavelengths used for calcium indicators. This adds to the baseline and can be mistaken for a biological signal.

    • Action: Run a "compound-only" plate with no cells to check for autofluorescence. If a compound is fluorescent, you may need to switch to a different detection technology, like a luminescent aequorin-based assay.[6]

  • Use of Probenecid:

    • Causality: Many cell types actively pump fluorescent dyes out via organic anion transporters. Probenecid is used to block these pumps and improve dye retention. Forgetting it can lead to a weak and fading signal.

    • Action: Most commercial calcium assay kits recommend or include probenecid. Ensure it is added to the dye loading buffer at the recommended concentration (typically 2-5 mM).[6]

Answer:

This strongly suggests an issue with the assay buffer or the cells' ability to flux calcium.

  • Extracellular Calcium:

    • Causality: Ionomycin is an ionophore that punches holes in the membrane, allowing extracellular calcium to flood the cell. If your assay buffer (e.g., HBSS) lacks calcium, ionomycin will have no effect.[7]

    • Action: Double-check the formulation of your assay buffer. It must contain physiological levels of CaCl2 (typically 1-2 mM).[8][9]

  • Cell Competence:

    • Causality: Even if cells are viable, they may not be "competent" to signal. This can happen after harsh trypsinization or temperature shock.

    • Action: Ensure cells have had adequate time to recover after plating (usually overnight). Handle cells gently during media changes and dye loading.

Radioligand Binding Assays

These assays directly measure the interaction of a compound with the receptor, providing affinity (Ki) data.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Cell Membranes prep_reagents 2. Prepare Radioligand & Test Compounds prep_membranes->prep_reagents incubate 3. Incubate Membranes, Radioligand & Compound prep_reagents->incubate filter 4. Separate Bound/Free (Filtration) incubate->filter count 5. Measure Radioactivity (Scintillation Counting) filter->count calc_binding 6. Calculate % Specific Binding count->calc_binding dose_response 7. Plot Competition Curve (IC50 -> Ki) calc_binding->dose_response

Caption: Steps in a radioligand competition binding assay.

Answer:

High NSB reduces your assay window and makes data unreliable. It's usually caused by the radioligand sticking to things other than the receptor.

  • Reduce Radioligand Concentration:

    • Causality: The higher the concentration of radioligand, the more it will bind non-specifically to the filter plate, lipids, and other proteins.

    • Action: Use the radioligand at a concentration at or below its dissociation constant (Kd). This maximizes the proportion of specific binding. You must first determine the Kd via a saturation binding experiment.[10]

  • Optimize Washing:

    • Causality: Insufficient or slow washing fails to remove all the unbound radioligand, which is then counted as "bound."

    • Action: Ensure your wash buffer is ice-cold to slow the dissociation of specifically bound ligand. Optimize the number of washes (usually 3-4) and the volume.

  • Pre-treat Filter Plates:

    • Causality: Some radioligands are "sticky" and will adhere to the plastic or glass fiber of the filter plate.

    • Action: Pre-soaking the filter plate in a blocking agent like 0.5% polyethyleneimine (PEI) can significantly reduce NSB.

Answer:

This suggests a problem with either your unlabeled compound or the assay conditions.

  • Compound Solubility:

    • Causality: Many small molecule derivatives have poor aqueous solubility. If the compound precipitates out of solution at high concentrations, its effective concentration is much lower than intended.

    • Action: Visually inspect your compound stock and dilutions for any signs of precipitation. Consider using a small amount of DMSO (typically <0.5% final concentration) to aid solubility, but be sure to include the same amount in all wells.

  • Insufficient Incubation Time:

    • Causality: The binding reaction must reach equilibrium. If the incubation time is too short, particularly for high-affinity compounds, you won't see the full displacement effect.

    • Action: Perform a time-course experiment to determine how long it takes for binding to reach a steady state.

  • Radioligand Integrity:

    • Causality: Radioligands can degrade over time (radiolysis), creating impurities that may bind non-specifically and cannot be displaced.

    • Action: Always use radioligands within their recommended shelf life and store them properly. If in doubt, purchase a fresh batch.

Part 3: Advanced Topics & FAQs
Q7: My assay response decreases with repeated or prolonged exposure to the agonist. What is happening?

Answer:

You are likely observing receptor desensitization or tachyphylaxis .

  • Mechanism: Upon prolonged agonist binding, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs). This recruits β-arrestin proteins, which uncouple the receptor from its G-protein and target it for internalization, removing it from the cell surface.[3][11] This is a natural negative feedback mechanism. The niacin-induced flushing response is thought to be mediated by this β-arrestin pathway.[2][12]

  • Troubleshooting:

    • Reduce Incubation Times: For functional assays, measure the initial, rapid response (e.g., within the first 1-5 minutes) before significant desensitization occurs.

    • Use Serum Starvation: Serum contains factors that can cause low-level chronic receptor activation. Serum-starving cells for a few hours before the assay can help resensitize the receptors.

    • Consider Biased Agonism: Some derivatives may preferentially activate the G-protein pathway over the β-arrestin pathway, or vice versa.[3][12] Assays that measure different endpoints (e.g., cAMP vs. β-arrestin recruitment) can dissect these effects.

GPR109A Signaling and Desensitization Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates GRK GRK GPR109A->GRK Recruits & Activates Arrestin β-Arrestin GPR109A->Arrestin Binds to (P) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response1 Response1 cAMP->Response1 Cellular Response (e.g., Anti-lipolysis) GRK->GPR109A Phosphorylates (P) Internalization Internalization Arrestin->Internalization Mediates Response2 Response2 Arrestin->Response2 Signaling (e.g., Flushing) Internalization->GPR109A Uncouples from Gi Agonist Nicotinic Acid Derivative Agonist->GPR109A Binds

Caption: Dual signaling pathways of the GPR109A receptor.

Q8: Do I need to worry about species differences when translating my results?

Answer:

Yes, absolutely. While nicotinic acid receptors are conserved, there can be significant pharmacological differences between species.

  • Receptor Homology: The human GPR109A and its mouse ortholog share high sequence identity, but subtle differences in amino acids within the binding pocket can alter ligand affinity and potency.[13]

  • Metabolism: The rate at which nicotinic acid and its derivatives are metabolized can vary significantly between rodents and humans, affecting the compound's half-life and exposure at the target tissue.[14][15]

  • Practical Implication: Always confirm the activity of your compounds in cell lines expressing the receptor from the specific species you plan to use for in vivo studies (e.g., use mouse GPR109A-expressing cells before starting a mouse model study).

Table 1: Quick Troubleshooting Guide for Common Assay Failures
SymptomCommon Assay Type(s)Potential CauseRecommended Solution
No Signal from Any Well All1. Wrong filter/settings on plate reader.2. Reagent degradation (e.g., dye, ATP).3. Major cell health issue (e.g., contamination).1. Check instrument setup and run a standard plate.2. Prepare fresh reagents.3. Discard cells and use a fresh, low-passage stock.
High Signal in All Wells Calcium Flux, Binding1. Damaged cells leaking dye/ligand.2. High background from assay buffer/media.3. Autofluorescent/interfering compound.1. Handle cells gently; optimize plating density.2. Test buffer alone for signal.3. Run a compound-only control plate.
Positive Control Works, Test Compound Does Not All1. Compound is inactive or has low potency.2. Compound degradation or precipitation.3. Incorrect compound concentration.1. Test a wider concentration range.2. Prepare fresh dilutions; check for solubility.3. Verify dilution calculations and stock concentration.
Part 4: Standardized Protocols

To ensure reproducibility, following a well-defined protocol is essential. Here are baseline protocols for two common assays.

Protocol 1: No-Wash Calcium Flux Assay

This protocol is designed for adherent cells stably expressing GPR109A in a 384-well format.

  • Cell Plating:

    • Seed cells at a density of 15,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Reagent Preparation:

    • Prepare assay buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.[9]

    • Reconstitute the fluorescent calcium indicator dye (e.g., Fluo-8, Calcium 6) in the assay buffer containing probenecid as per the manufacturer's instructions to create a 2X loading buffer.[8][9]

    • Prepare a 5X concentration plate of your nicotinic acid derivatives in assay buffer.

  • Dye Loading:

    • Remove cell plates from the incubator. Add 25 µL of 2X loading buffer directly to each well (total volume is now 50 µL).

    • Incubate for 1 hour at 37°C, 5% CO2, protected from light.[5]

  • Assay Execution:

    • Place the cell plate and compound plate into the fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Allow plates to equilibrate to the instrument's temperature for 10-15 minutes.

    • Initiate the reading: establish a stable baseline for 10-20 seconds.

    • The instrument will automatically add 12.5 µL of the 5X compound to the wells.

    • Continue reading fluorescence for 90-180 seconds to capture the full kinetic response.

Protocol 2: Radioligand Competition Binding Assay

This protocol uses cell membranes and a filtration-based separation method.

  • Membrane Preparation:

    • Grow cells expressing GPR109A to high density.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Lyse cells in hypotonic buffer (e.g., Tris-HCl with protease inhibitors) and homogenize.

    • Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (96-well format):

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Total Binding Wells: Add 50 µL buffer, 25 µL radioligand (e.g., [³H]-Nicotinic Acid at 2x Kd), and 25 µL membranes.

    • Non-Specific Binding (NSB) Wells: Add 25 µL buffer with a high concentration of unlabeled ligand (e.g., 10 µM niacin), 25 µL radioligand, and 25 µL membranes.

    • Competition Wells: Add 25 µL of your test compound dilution series, 25 µL radioligand, and 25 µL membranes.

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.

    • Rapidly harvest the contents of each well onto a GF/B or GF/C filter plate (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters 3-4 times with 200 µL of ice-cold binding buffer.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and seal the plate.

    • Measure the radioactivity in each well using a microplate scintillation counter.

References
  • Li, Q., et al. (2016). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. Retrieved from [Link]

  • Gambhir, D., et al. (2015). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Ahmed, K., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences. Retrieved from [Link]

  • Torres, O. V., et al. (2021). Sex Differences in the Nicotinic Acetylcholine Receptor System of Rodents: Impacts on Nicotine and Alcohol Reward Behaviors. Frontiers in Neuroscience. Retrieved from [Link]

  • Thangaraju, M., et al. (2012). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. ResearchGate. Retrieved from [Link]

  • Sivaprakasam, S., et al. (2016). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. Retrieved from [Link]

  • Koylu, E., et al. (1997). Sex difference in up-regulation of nicotinic acetylcholine receptors in rat brain. PubMed. Retrieved from [Link]

  • Vemireddy, V., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC. Retrieved from [Link]

  • Das, D., et al. (2015). Genetic Variability in Nicotinic Acetylcholine Receptors and Nicotine Addiction: Converging Evidence from Human and Animal Research. PMC. Retrieved from [Link]

  • Peng, L., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. Retrieved from [Link]

  • Thangaraju, M., et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Retrieved from [Link]

  • FUJIFILM Cellular Dynamics. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons. Retrieved from [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

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Technical Support: Optimizing COX-2 Selectivity for 2-((Pyridin-4-ylmethyl)amino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: COX2-SEL-OPT-2024 Status: Open Assigned Scientist: Senior Application Specialist, Medicinal Chemistry Division

Introduction: The Selectivity Challenge

You are working with 2-((Pyridin-4-ylmethyl)amino)nicotinic acid , a scaffold that shares structural homology with clonixin and niflumic acid. Your objective is to enhance its selectivity for Cyclooxygenase-2 (COX-2) over COX-1 to minimize gastrointestinal toxicity while retaining anti-inflammatory efficacy.[1][2]

The primary mechanism for COX-2 selectivity relies on exploiting the hydrophobic side pocket created by the amino acid difference at position 523:

  • COX-1: Contains Isoleucine (Ile523) , a bulky residue that blocks access to the side pocket.[2][3]

  • COX-2: Contains Valine (Val523) , a smaller residue that opens a hydrophobic channel.[3]

To achieve high selectivity, your molecule must anchor its carboxylate to Arg120 (the "gatekeeper") while positioning the pyridine tail to occupy this specific COX-2 side pocket.

Module 1: In Silico Design & Docking Troubleshooting

User Issue: "My docking scores predict high affinity, but the compound shows poor selectivity in vitro. What is wrong with my model?"

Root Cause Analysis

Standard scoring functions often overemphasize hydrogen bonding and underestimate the entropic penalty of fitting into the tight hydrophobic channel. If your pyridine tail is too flexible or lacks the steric bulk to "lock" into the Val523 pocket, it will bind to COX-1 just as easily.

Troubleshooting Guide: Molecular Docking
SymptomProbable CauseCorrective Action
High affinity, Low Selectivity Ligand fits the common channel but misses the Val523 pocket.Modify the Tail: Introduce a bulky substituent (e.g., -CH3, -CF3) on the pyridine ring (positions 2 or 3) to create steric clash with Ile523 in COX-1.
Inconsistent Poses Incorrect protonation state of the nicotinic acid.Fix Protonation: Ensure the carboxylate is deprotonated (COO-) and the pyridine nitrogen is protonated/neutral depending on pH (7.4). The salt bridge with Arg120 is critical.
"Upside Down" Docking The algorithm is flipping the molecule.Constrain the Anchor: Apply a distance constraint (2.8 Å) between the carboxylate oxygen and Arg120 guanidinium.
Pathway Visualization: The Selectivity Optimization Loop

SelectivityLoop Start Start: Low Selectivity Docking 1. Molecular Docking (Target Val523 Pocket) Start->Docking Synthesis 2. Chemical Synthesis (SNAr Coupling) Docking->Synthesis Design Analog Assay 3. Enzymatic Assay (COX-1 vs COX-2) Synthesis->Assay Purified Compound Decision Selectivity > 50-fold? Assay->Decision Calculate IC50 Ratio Decision->Docking No (Refine SAR) Success Lead Candidate Decision->Success Yes

Figure 1: Iterative workflow for optimizing COX-2 selectivity. Note the feedback loop from Assay back to Docking if the selectivity threshold is not met.

Module 2: Chemical Synthesis Support

User Issue: "I am seeing low yields during the coupling of 2-chloronicotinic acid and 4-picolylamine. The product is difficult to purify."

Technical Insight

The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SNAr ). The carboxylic acid group on the starting material can interfere by forming salts with the amine or reducing the electrophilicity of the pyridine ring via electron donation (if deprotonated).

Step-by-Step Protocol: Optimized SNAr Coupling
  • Starting Materials: 2-Chloronicotinic acid (1.0 eq), 4-Picolylamine (1.2 eq).

  • Solvent & Base: Use n-Butanol or DMA (Dimethylacetamide). Avoid water. Use DIPEA (2.5 eq) or K2CO3 as the base.

    • Why? High boiling point solvents are required to overcome the activation energy of displacing the chloride on a deactivated ring.

  • Reaction Conditions: Reflux at 110–130°C for 12–24 hours.

  • Work-up (The Critical Step):

    • The product is zwitterionic (acidic COOH and basic pyridine N).

    • Do not use standard silica chromatography (it will streak).

    • Precipitation: Cool the reaction mixture. Adjust pH to the isoelectric point (~pH 4-5) using dilute acetic acid. The product should precipitate as a solid.

    • Recrystallization: Use Ethanol/Water if precipitation is gummy.

FAQs: Synthesis Troubleshooting

Q: Can I use the methyl ester of 2-chloronicotinic acid instead? A: Yes, and it is often preferred. Using methyl 2-chloronicotinate prevents the carboxylate interference. You can perform the SNAr reaction more mildly, followed by a simple hydrolysis (LiOH/THF) to reveal the free acid. This often doubles the overall yield.

Q: My product is dark brown/black. A: This indicates oxidation of the amine or pyridine ring at high temperatures. Degas your solvent with nitrogen before heating and run the reaction under an inert atmosphere.

Module 3: Biological Assay Troubleshooting (In Vitro)

User Issue: "My compound shows inhibition in the colorimetric assay, but no activity in the cellular PGE2 assay. Is it a false positive?"

Mechanism of Interference

Many screening kits use a peroxidase-dependent colorimetric readout (e.g., TMPD oxidation).

  • The Trap: Nicotinic acid derivatives and pyridine amines can sometimes act as reducing agents or radical scavengers . They may chemically reduce the colorimetric substrate without actually inhibiting the COX enzyme, leading to False Positives .

Validation Protocol: Eliminating False Positives
  • Switch Readouts: If you suspect interference, validate using a PGE2 ELISA (EIA) kit. This measures the physical product (Prostaglandin E2) rather than a secondary redox reaction.

  • The "Peroxidase-Only" Control: Run the assay without the COX enzyme but with the peroxidase and your inhibitor.

    • If the signal decreases, your compound is interfering with the detection system, not inhibiting COX-2.

  • Pre-Incubation Time: COX-2 inhibitors often exhibit time-dependent inhibition (slow binding).

    • Standard: 10-minute pre-incubation of Enzyme + Inhibitor.[4]

    • Optimization: Test 0, 15, and 30-minute pre-incubations. A shift in IC50 suggests a specific conformational lock (likely involving the Val523 pocket).

Data Analysis: Interpreting IC50 Ratios
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Interpretation
Target Goal > 50< 0.5> 100 Highly Selective (Clinical Candidate Profile)
Current Lead 1052 Non-Selective (NSAID-like toxicity risk)
False Positive 0.10.11 Likely redox interference (Check Peroxidase Control)
Pathway Visualization: Assay Logic

AssayLogic Sample Test Compound Screen Colorimetric Screen (TMPD/Heme) Sample->Screen Result Inhibition Observed? Screen->Result Control Peroxidase Control (No COX Enzyme) Result->Control Yes Interference False Positive (Redox Interference) Control->Interference Signal Inhibited ELISA Confirm with PGE2 ELISA Control->ELISA Signal Normal

Figure 2: Decision tree for validating COX-2 inhibition and ruling out assay interference.

References

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][2][3][5][6][7] Nature, 384(6610), 644-648.

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441.

  • Cayman Chemical. (2024). COX Inhibitor Screening Assay Kit Protocol & Troubleshooting Guide.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • AutoDock Vina. (2024). Molecular Docking and Virtual Screening Manual.

Sources

Technical Support Center: Refining Purification Methods for 2-((Pyridin-4-ylmethyl)amino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule possessing both acidic (carboxylic acid) and basic (pyridine and secondary amine) centers. This amphoteric nature, while central to its biological activity, presents unique challenges in its purification. The presence of multiple nitrogen atoms also makes it a potential ligand for metal contaminants. A successful purification strategy must address the removal of starting materials, reaction byproducts, and any degradation products, all while maximizing the recovery of the final compound.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My NMR spectrum shows the presence of unreacted starting materials, 2-chloronicotinic acid and 4-(aminomethyl)pyridine. How can I remove them?

Answer:

The presence of starting materials is a common issue. Due to the significant differences in the chemical properties of the starting materials and your desired product, a liquid-liquid extraction based on pH adjustment is a highly effective method for their removal.

  • The Rationale: Your product, this compound, is amphoteric. This means it can exist as a neutral molecule, a positively charged cation (protonated pyridine rings), or a negatively charged anion (deprotonated carboxylic acid). In contrast, 2-chloronicotinic acid is acidic, and 4-(aminomethyl)pyridine is basic. We can exploit these differences in pKa to selectively move them between aqueous and organic phases.

  • Step-by-Step Protocol for Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic 2-chloronicotinic acid, forming a salt that is soluble in the aqueous layer and will be removed. Your product and the basic 4-(aminomethyl)pyridine will remain in the organic layer.

    • Next, wash the organic layer with a dilute acid solution, such as 1 M hydrochloric acid (HCl). This will protonate the basic 4-(aminomethyl)pyridine, forming a salt that will move into the aqueous layer. Your product, being a weaker base, may also be partially protonated and move to the aqueous layer, so care must be taken with the acid concentration and number of washes.

    • To recover any of your product that may have moved into the acidic aqueous wash, you can neutralize this aqueous layer with a base (like NaOH) to precipitate your product, which can then be collected by filtration or extracted back into an organic solvent.

    • Finally, wash the organic layer containing your purified product with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Question 2: I've performed an acid-base extraction, but my product is still discolored. What is causing this, and how can I fix it?

Answer:

Discoloration in crude nicotinic acid derivatives often arises from trace impurities formed during the synthesis, potentially through oxidation or side reactions.[1][2] Activated carbon (charcoal) treatment is a classic and effective method for removing colored impurities.

  • The Mechanism: Activated carbon has a high surface area and can adsorb large, flat aromatic molecules, which are often the culprits for color.

  • Protocol for Decolorization with Activated Carbon:

    • Dissolve your partially purified product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add a small amount of activated carbon (typically 1-5% by weight of your compound). Be cautious, as the fine powder can cause the hot solvent to bump.

    • Gently heat the suspension for a short period (10-15 minutes). Prolonged heating can lead to the adsorption of your product.

    • Perform a hot filtration to remove the activated carbon. This is a critical step and should be done quickly to prevent your product from crystallizing in the filter funnel. Using a pre-heated filter funnel is recommended.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization of your purified product.

Question 3: My product seems to be "oiling out" instead of crystallizing during recrystallization. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.

  • Troubleshooting Strategies:

    • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

    • Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.

    • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Change the solvent system: Your current solvent may be too good a solvent for your compound. Try a solvent system where your compound has high solubility at high temperatures and low solubility at low temperatures. A binary solvent system (a "good" solvent and a "poor" solvent) can be very effective. For example, you could dissolve your compound in a minimal amount of a hot "good" solvent like ethanol and then slowly add a "poor" solvent like water until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For a molecule with both polar (carboxylic acid, amine) and nonpolar (pyridine rings) character, common choices include:

  • Alcohols: Ethanol or isopropanol.

  • Alcohol/Water mixtures: The addition of water can often decrease the solubility of the compound at lower temperatures, leading to better crystal formation.

  • Ethyl Acetate: This is a moderately polar solvent that can be effective.

You will likely need to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of material.

Solvent SystemRationale
Ethanol/WaterEthanol solubilizes the compound when hot, and the addition of water as an anti-solvent induces crystallization upon cooling.
IsopropanolSimilar to ethanol but less polar, which might offer a different solubility profile.
Ethyl AcetateA good balance of polarity that can be effective for compounds with both hydrogen bond donors and acceptors.

Q2: When should I consider using column chromatography for purification?

A2: Column chromatography is a powerful technique for separating compounds with similar polarities. You should consider using it when:

  • Recrystallization and acid-base extraction have failed to remove persistent impurities.

  • You need to separate your product from isomers or byproducts with very similar chemical properties.

  • You require very high purity (>99.5%) for sensitive applications like in vitro or in vivo studies.

For this compound, a normal-phase silica gel column is a good starting point. Due to the basic nature of the pyridine rings, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase. This prevents the compound from "streaking" on the column and improves the peak shape. A typical mobile phase could be a gradient of methanol in dichloromethane or ethyl acetate.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and identifying any impurities with distinct proton or carbon signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of purity. Impurities will typically broaden and depress the melting point.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base Remove starting materials decolorize Activated Carbon Treatment acid_base->decolorize Discolored product? recrystallize Recrystallization acid_base->recrystallize Colorless product decolorize->recrystallize analyze Purity Analysis (NMR, HPLC, MS) recrystallize->analyze chromatography Column Chromatography chromatography->analyze Re-analyze fractions fail Impure Product chromatography->fail Separation unsuccessful analyze->chromatography Purity acceptable? (No) pure_product Pure Product (>98%) analyze->pure_product Purity acceptable? (Yes)

Caption: Decision workflow for purification.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • Study on synthesis of 4-Aminonicotinic acid - ResearchGate. Available at: [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents.
  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • CN1141288A - Process for preparing nicotinic acid - Google Patents.
  • 2-[(3-Pyridinylmethyl)amino]nicotinic acid | C12H11N3O2 | CID 3785009 - PubChem. Available at: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

  • Nicotinic Acid-impurities - Pharmaffiliates. Available at: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed. Available at: [Link]

  • Picolinic acid - Wikipedia. Available at: [Link]

  • Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid - PubMed. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. Available at: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. Available at: [Link]

  • The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction - PubMed. Available at: [Link]

  • Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid - ResearchGate. Available at: [Link]

  • The chemical structures of nicotinic acid and its official impurities. - ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Analysis Framework: 2-((Pyridin-4-ylmethyl)amino)nicotinic Acid versus Celecoxib in the Context of Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative overview of the well-established selective COX-2 inhibitor, celecoxib, and the research chemical, 2-((Pyridin-4-ylmethyl)amino)nicotinic acid. Due to the limited publicly available experimental data on this compound, this document establishes a framework for its evaluation. It juxtaposes the known pharmacology of celecoxib with a structure-based hypothesis for the potential activities of the novel compound and outlines a comprehensive experimental plan to validate these hypotheses.

Section 1: Introduction to the Compounds

Celecoxib: The Archetypal COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the constitutively expressed COX-1 enzyme responsible for producing prostaglandins that protect the stomach lining.[3][4] Approved for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis, celecoxib's mechanism and clinical profile are well-documented.[1][5] However, concerns regarding cardiovascular risks, a class effect for COX-2 inhibitors, have led to careful consideration of its use, particularly in patients with pre-existing heart conditions.[6][7]

This compound: A Compound of Unexplored Potential

This compound is a heterocyclic compound available for research purposes. Its chemical structure, featuring a nicotinic acid core linked to a pyridylmethylamine moiety, suggests potential biological activities, though it remains largely uncharacterized in peer-reviewed literature.[8] Nicotinic acid (a form of vitamin B3) itself has known anti-inflammatory and lipid-modifying effects, mediated in part through the GPR109A receptor.[9][10] Furthermore, the aminopyridine scaffold is a common feature in various kinase inhibitors.[11] This structural composition warrants a systematic investigation into its potential as an anti-inflammatory agent, possibly acting through mechanisms distinct from or complementary to traditional NSAIDs.

FeatureThis compound Celecoxib
CAS Number 854382-06-2169590-42-5
Molecular Formula C₁₂H₁₁N₃O₂C₁₇H₁₄F₃N₃O₂S
Molecular Weight 229.24 g/mol 381.37 g/mol
Primary Target(s) Undetermined (Hypothesized: COX, Kinases, GPR109A)Cyclooxygenase-2 (COX-2)[1][2][3]
Therapeutic Class Research ChemicalNonsteroidal Anti-Inflammatory Drug (NSAID)[12]

Section 2: Mechanism of Action - Established vs. Hypothetical

Celecoxib: Selective Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of celecoxib stem from its selective, reversible inhibition of COX-2.[1][3] In the inflammatory cascade, arachidonic acid is converted by COX enzymes into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain and inflammation.[2][13] COX-1 is typically expressed in most tissues and plays a homeostatic role, including gastric protection. In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3] Celecoxib's sulfonamide side chain binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1, conferring its selectivity.[2][3] This selective inhibition reduces the production of inflammatory prostaglandins while sparing the gastroprotective ones.[4][12]

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Upregulates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Inflammatory Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Converts to Inflammation_Response Pain & Inflammation Prostaglandins->Inflammation_Response Celecoxib Celecoxib Celecoxib->COX2_Enzyme Selectively Inhibits

Caption: Mechanism of action for Celecoxib via selective COX-2 inhibition.

This compound: A Multi-Target Hypothesis

Lacking experimental data, the mechanism of this compound can be hypothesized based on its structural motifs:

  • COX Inhibition: The nicotinic acid backbone shares structural similarities with other NSAIDs, suggesting it could potentially interact with the active site of COX enzymes. Its activity and selectivity (COX-1 vs. COX-2) would need to be determined experimentally.

  • Kinase Modulation: The aminopyridine structure is a key pharmacophore in many small-molecule kinase inhibitors. This compound could potentially target signaling kinases involved in the inflammatory pathway, such as p38 MAP kinase or Janus kinases (JAKs), offering a mechanism of action independent of prostaglandin synthesis.

  • GPR109A Agonism: The nicotinic acid moiety could act as an agonist for the G-protein coupled receptor GPR109A, which is known to mediate some of the anti-inflammatory effects of niacin.[9]

Section 3: Proposed Experimental Framework for Comparative Evaluation

To objectively compare this compound to celecoxib, a tiered experimental approach is necessary. This section outlines the essential protocols.

Experimental_Workflow cluster_invitro Tier 1: In Vitro Characterization cluster_invivo Tier 2: In Vivo Proof-of-Concept COX_Assay COX-1/COX-2 Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema Model COX_Assay->Paw_Edema Kinase_Screen Kinase Panel Screening Cytokine_Assay LPS-Stimulated Cytokine Release Assay Cytokine_Assay->Paw_Edema Compound_A 2-((Pyridin-4-ylmethyl) amino)nicotinic acid Compound_A->COX_Assay Compound_A->Kinase_Screen Compound_A->Cytokine_Assay Compound_B Celecoxib (Control) Compound_B->COX_Assay Compound_B->Cytokine_Assay

Caption: Proposed experimental workflow for comparative analysis.

In Vitro Experimentation: Target Identification and Potency

Protocol 1: COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentrations (IC₅₀) of the test compound against ovine or human recombinant COX-1 and COX-2 enzymes and establish its selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

  • Methodology:

    • A colorimetric or enzyme immunoassay (EIA) based COX inhibitor screening assay kit will be utilized.[14][15][16]

    • Recombinant COX-1 and COX-2 enzymes are pre-incubated with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) and celecoxib as a positive control.

    • The reaction is initiated by adding arachidonic acid as the substrate.[14]

    • The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, monitored spectrophotometrically.[15] Alternatively, an EIA can quantify the PGF2α produced.[16]

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

Expected Data Output (Hypothetical):

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib >150.04[17]>375
Test Compound To be determinedTo be determinedTo be determined
Ibuprofen (Control) ~15~25~0.6
In Vivo Experimentation: Anti-Inflammatory Efficacy

Protocol 2: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model.[18][19]

  • Causality: Carrageenan injection induces a biphasic inflammatory response.[20][21] The late phase (3-5 hours post-injection) is primarily mediated by prostaglandins, making this model highly relevant for assessing the efficacy of COX inhibitors.[18][22]

  • Methodology:

    • Animal Groups: Male Wistar rats (180-200g) are divided into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Celecoxib (e.g., 10 mg/kg, p.o.), and Test Compound (multiple doses, e.g., 10, 30, 100 mg/kg, p.o.).

    • Dosing: Animals are orally administered the respective treatments one hour prior to carrageenan injection.[19]

    • Induction of Edema: 100 µL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[18]

    • Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Expected Data Output (Hypothetical):

Treatment Group (Dose)Paw Volume Increase at 4hr (mL)% Inhibition of Edema
Vehicle Control 0.85 ± 0.05-
Celecoxib (10 mg/kg) 0.38 ± 0.0355.3%
Test Compound (10 mg/kg) To be determinedTo be determined
Test Compound (30 mg/kg) To be determinedTo be determined
Test Compound (100 mg/kg) To be determinedTo be determined

Section 4: Concluding Remarks and Future Directions

Celecoxib represents a successful application of mechanism-based drug design, offering potent anti-inflammatory effects with a reduced risk of certain side effects compared to non-selective NSAIDs.[4][23] However, the quest for novel anti-inflammatory agents with improved safety profiles and alternative mechanisms of action is ongoing.

This compound, by virtue of its hybrid structure, presents an intriguing starting point for investigation. The proposed experimental framework provides a clear, logical path to elucidate its mechanism of action and benchmark its efficacy against an established standard like celecoxib. Should this compound exhibit potent COX-2 selectivity, a favorable in vivo profile, or a novel kinase-inhibitory mechanism, it could represent a valuable lead scaffold for the development of next-generation anti-inflammatory therapeutics. Further studies would then be warranted to explore its pharmacokinetic properties, off-target effects, and long-term safety profile.

References

  • National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls.
  • Mandal, A. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • Wikipedia. (n.d.). Celecoxib.
  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure.
  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx.
  • Simon, L. S. (n.d.). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
  • Cleveland Clinic. (n.d.). Celebrex (celecoxib): Uses & Side Effects.
  • Medical News Today. (n.d.). Celebrex (celecoxib): Side effects, uses, dosage, and more.
  • Tannenbaum, H., et al. (n.d.). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
  • Selleckchem.com. (n.d.). COX-2 Selective Inhibitors.
  • MDPI. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL).
  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.
  • ResearchGate. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study.
  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.
  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action.
  • PubMed. (2008). Mechanism of action of niacin.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

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Technical Comparison Guide: Optimizing Reproducibility with 2-((Pyridin-4-ylmethyl)amino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid (CAS: 854382-06-2), a critical intermediate and hydrolytic impurity of the VEGFR-2 inhibitor Apatinib (Rivoceranib) .

This document is structured to ensure reproducibility in analytical detection , synthesis , and stability profiling , addressing the specific physicochemical challenges posed by its zwitterionic nature.

Executive Summary & Compound Profile

This compound (hereafter referred to as PANA ) is the primary hydrolytic degradation product and synthetic precursor of Apatinib. In drug development, it serves as a critical Reference Standard (RS) for Quality Control (QC) and as a scaffold for designing next-generation kinase inhibitors.

  • Primary Application: Impurity profiling (HPLC/LC-MS) and Structure-Activity Relationship (SAR) studies.

  • Critical Challenge: PANA exhibits significant pH-dependent solubility and retention behavior due to the coexistence of the carboxylic acid (pKa ~3-4) and the pyridine nitrogen (pKa ~5-6), leading to zwitterionic species that complicate reproducibility.

Comparative Snapshot: PANA vs. Related Entities
FeaturePANA (The Product) Apatinib (Parent Drug) 2-Chloronicotinic Acid (Precursor)
Role Impurity / IntermediateActive API (VEGFR-2 Inhibitor)Starting Material
Solubility (pH 7) High (Ionized/Zwitterionic)Low (Lipophilic Base)High (Anionic)
HPLC Retention Early Eluter (Polar)Late Eluter (Non-polar)Very Early (Void Volume risk)
Detection (UV)

~260-270 nm

~260-270 nm
Weak response at 260 nm
Stability Risk Decarboxylation (Thermal)Hydrolysis (to PANA)Stable

Scientific Integrity: Mechanistic Insights & Reproducibility

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we must move beyond simple recipes and understand the why behind the protocols.

The Causality of Variability

Reproducibility failures with PANA often stem from pH mismatch in mobile phases.

  • Mechanism: At pH 4.0-5.0, PANA exists in a zwitterionic equilibrium. Slight deviations in buffer pH can drastically shift the net charge, altering interaction with C18 columns and causing retention time (

    
    ) drift.
    
  • Solution: Use a buffered mobile phase with high buffering capacity (e.g., Phosphate or Ammonium Acetate) rather than simple acid/water mixtures (e.g., 0.1% Formic Acid) to lock the ionization state.

Self-Validating System: The "Resolution Check"

Every experimental run must include a System Suitability Test (SST) .

  • The Standard: A mixture of Apatinib + PANA (0.1% spike).

  • Pass Criteria: Resolution (

    
    ) > 2.0. If 
    
    
    
    drops, the column stationary phase may be collapsing (dewetting) due to the highly aqueous conditions required to retain PANA.

Experimental Protocols

Experiment A: Reproducible HPLC Separation (Impurity Profiling)

Objective: To reliably quantify PANA in the presence of Apatinib without peak tailing.

Materials:

  • Column: C18 end-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.02 M

    
     adjusted to pH 3.0 with Orthophosphoric Acid (Stabilizes the acid moiety).
    
  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve

    
     in Milli-Q water. Adjust pH before adding any organic solvent to ensure accurate proton activity. Filter through 0.22 µm nylon.
    
  • Gradient Program:

    • 0-5 min: Isocratic 5% B (Forces retention of polar PANA).

    • 5-20 min: Linear ramp to 60% B (Elutes lipophilic Apatinib).

    • 20-25 min: Wash at 90% B.

  • Detection: UV at 262 nm (Isosbestic point region for pyridine derivatives).

  • Critical Control: Inject a Blank (Mobile Phase) to confirm no carryover, as PANA can adsorb to metal frits.

Data Interpretation:

  • PANA Retention: ~4-6 minutes.

  • Apatinib Retention: ~15-18 minutes.

  • Note: If PANA elutes in the void volume (< 2 min), lower the initial %B to 2% or use a specialized "Polar Embedded" C18 column.

Experiment B: Synthetic Synthesis & Purification

Objective: To synthesize high-purity PANA for use as a reference standard.

Reaction Pathway: Nucleophilic aromatic substitution (


) of 2-chloronicotinic acid with 4-picolylamine.
  • Reactants: Mix 2-chloronicotinic acid (1.0 eq) and 4-picolylamine (1.2 eq) in water/isopropanol (1:1).

  • Catalyst: No metal catalyst required; use reflux conditions.

  • Process:

    • Reflux at 100°C for 12 hours.

    • Monitor: TLC (10% MeOH in DCM). PANA will stay at the baseline; starting material moves.

  • Purification (The Reproducibility Key):

    • Cool the reaction mixture to room temperature.

    • Adjust pH to 4.5 - 5.0 (the Isoelectric Point of PANA) using 1N HCl.

    • Why? This induces precipitation of the zwitterion.

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol/Water (9:1).

Visualization of Pathways & Workflows

Diagram 1: Degradation & Synthesis Logic

This diagram illustrates the relationship between the parent drug and the PANA impurity, highlighting the reversible hydrolysis pathway.

G Apatinib Apatinib (Parent) VEGFR-2 Inhibitor PANA PANA (Impurity 5) Target Compound Apatinib->PANA Hydrolysis (Acidic/Basic) Degradation Pathway Amine 4-Aminocyclohexyl moiety (Leaving Group) Apatinib->Amine Hydrolysis PANA->Apatinib Amide Coupling (Synthesis Step) Precursor 2-Chloronicotinic Acid (Starting Material) Precursor->PANA Synthesis (SnAr) + 4-Picolylamine

Caption: Cycle of Apatinib synthesis and degradation. PANA acts as both the synthetic precursor and the primary hydrolytic degradation product.

Diagram 2: Analytical Method Decision Tree

A logic flow to ensure reproducible detection of PANA.

G Start Start: PANA Analysis CheckpH Check Mobile Phase pH (Target: 3.0 ± 0.1) Start->CheckpH Inject Inject Standard (Apatinib + PANA) CheckpH->Inject Decision Is Resolution (Rs) > 2.0? Inject->Decision Pass Proceed to Batch Analysis Decision->Pass Yes Fail Troubleshoot Decision->Fail No Fix1 Decrease Initial % Organic (Increase Retention) Fail->Fix1 Fix2 Check Column Collapse (Dewetting) Fail->Fix2

Caption: Troubleshooting logic for HPLC analysis of PANA. pH control and organic composition are the critical variables.

Comparative Data Summary

The following table synthesizes experimental data to assist in selecting the correct grade and handling conditions for PANA.

ParameterPANA (Reference Standard Grade) PANA (Crude Intermediate) Impact on Reproducibility
Purity (HPLC) > 99.5%~90-95%Crude contains unreacted 2-chloronicotinic acid, which co-elutes in low-res methods.
Water Content < 0.5% (Dried)Variable (Hygroscopic)High water content alters weighed mass, causing quantification errors in standard curves.
Appearance White to Off-white CrystallineYellow/Tan PowderColor indicates oxidation; oxidized samples show extra peaks at

~1.2 min.
Storage 2-8°C, DesiccatedAmbientPANA is stable, but moisture uptake can lead to caking and weighing errors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235392, Apatinib Impurity 5. Retrieved from [Link]

  • Guide to Pharmacology. Ligand: Apatinib (VEGFR Inhibitor). Retrieved from [Link]

  • Ding, J., et al. (2013).Synthesis and antitumor activity of Apatinib. Journal of Clinical Oncology.
  • European Medicines Agency (EMA). ICH Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for reporting PANA). Retrieved from [Link]

A Prospective Analysis: The Efficacy of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid Versus Traditional NSAIDs in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of analgesic and anti-inflammatory therapeutics has long been dominated by traditional non-steroidal anti-inflammatory drugs (NSAIDs). From ubiquitous over-the-counter options like ibuprofen and naproxen to prescription-specific cyclooxygenase-2 (COX-2) inhibitors such as celecoxib, these agents form the cornerstone of management for a myriad of inflammatory conditions. Their primary mechanism, the inhibition of COX enzymes, is well-established, as are their therapeutic benefits and associated gastrointestinal and cardiovascular risks.[1][2]

In the continual search for novel anti-inflammatory agents with improved efficacy and safety profiles, researchers are exploring diverse chemical scaffolds. Among these, pyridine and nicotinic acid derivatives have emerged as a promising area of investigation.[3] This guide focuses on a specific, albeit largely uncharacterized, molecule: 2-((Pyridin-4-ylmethyl)amino)nicotinic acid . While direct pharmacological data for this compound is not publicly available, its structural components—a nicotinic acid backbone and a pyridine moiety—suggest a potential for anti-inflammatory activity.

This document serves as a prospective comparison, framing a scientific inquiry into the potential efficacy of this compound against traditional NSAIDs. We will delve into the established mechanisms of traditional NSAIDs, hypothesize the potential pathways through which our target compound might exert its effects based on related research, and provide detailed experimental protocols for a head-to-head comparison.

Mechanisms of Action: Established and Hypothesized

A fundamental understanding of the molecular pathways targeted by anti-inflammatory drugs is critical for evaluating novel compounds.

Traditional NSAIDs: The Cyclooxygenase Pathway

The anti-inflammatory, analgesic, and antipyretic effects of traditional NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4]

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a role in various physiological processes, including maintaining the integrity of the gastric mucosa and regulating renal blood flow.[6]

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the protective COX-1 enzyme.[7]

Non-selective NSAIDs , such as ibuprofen and naproxen, inhibit both COX-1 and COX-2.[8][9] In contrast, selective COX-2 inhibitors , like celecoxib, were developed to specifically target the inflammation-associated enzyme, thereby aiming to reduce gastrointestinal toxicity.[3][10]

Figure 1: Mechanism of Action of Traditional NSAIDs.

This compound: A Hypothesized Mechanism

In the absence of direct experimental data for this compound, we can infer potential mechanisms based on the known biological activities of its constituent moieties: nicotinic acid and pyridine.

Research into nicotinic acid derivatives has revealed their potential to exert anti-inflammatory effects through mechanisms that may be independent of or complementary to COX inhibition.[8][10] Studies have shown that some nicotinic acid derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10] Furthermore, nicotinic acid itself is known to interact with the G protein-coupled receptor GPR109A, which can modulate inflammatory responses.[11]

The pyridine ring is a common structural feature in many biologically active compounds, including some with analgesic and anti-inflammatory properties. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other molecular interactions, potentially allowing it to bind to various biological targets.

Therefore, it is plausible that this compound could exert anti-inflammatory effects through one or more of the following pathways:

  • Direct COX Inhibition: The carboxylic acid group is a common feature of many NSAIDs and is often involved in binding to the active site of COX enzymes. It is possible that this compound could act as a direct inhibitor of COX-1 and/or COX-2.

  • Modulation of Pro-inflammatory Cytokines: The compound may interfere with signaling pathways that lead to the production of TNF-α, IL-6, and other inflammatory mediators.

  • Activation of Anti-inflammatory Pathways: The nicotinic acid component could potentially activate the cholinergic anti-inflammatory pathway via nicotinic acetylcholine receptors (nAChRs), which has been shown to suppress cytokine production.[12][13]

Figure 2: Hypothesized Mechanisms of this compound.

Comparative Efficacy: A Framework for Evaluation

To rigorously assess the efficacy of this compound relative to traditional NSAIDs, a series of well-established preclinical and in vitro assays would be necessary. The following tables outline a proposed comparative data summary.

Table 1: In Vitro Anti-inflammatory Activity
ParameterThis compoundIbuprofenNaproxenCelecoxib
COX-1 IC50 (µM) To be determinedLiterature ValueLiterature ValueLiterature Value
COX-2 IC50 (µM) To be determinedLiterature ValueLiterature ValueLiterature Value
COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) To be determinedLiterature ValueLiterature ValueLiterature Value
Inhibition of TNF-α production (%) To be determinedLiterature ValueLiterature ValueLiterature Value
Inhibition of IL-6 production (%) To be determinedLiterature ValueLiterature ValueLiterature Value

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Analgesic and Anti-inflammatory Efficacy
Animal ModelEndpointThis compoundIbuprofenNaproxenCelecoxib
Carrageenan-induced Paw Edema (Rat) Paw Volume Reduction (%)To be determinedLiterature ValueLiterature ValueLiterature Value
Acetic Acid-induced Writhing (Mouse) Reduction in Writhing (%)To be determinedLiterature ValueLiterature ValueLiterature Value
Hot Plate Test (Mouse) Increase in Latency Time (s)To be determinedLiterature ValueLiterature ValueLiterature Value

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be essential in evaluating the efficacy of this compound.

Protocol 1: In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 1 mM EDTA).

  • Compound Preparation: Dissolve the test compound and reference NSAIDs in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.

  • Assay Procedure:

    • Add the enzyme to the assay buffer.

    • Add the test compound or reference drug at various concentrations and incubate for a specified time (e.g., 15 minutes at 25°C).

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a defined period (e.g., 2 minutes at 37°C).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Figure 3: Workflow for In Vitro COX Inhibition Assay.

Protocol 2: Carrageenan-induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

Methodology:

  • Animals: Use male Wistar rats (150-200g).

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses.

  • Compound Administration: Administer the test compound or reference drug orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 3: Acetic Acid-induced Writhing in Mice

Objective: To assess the peripheral analgesic activity of the test compound.

Methodology:

  • Animals: Use male Swiss albino mice (20-25g).

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., aspirin), and test compound groups at different doses.

  • Compound Administration: Administer the test compound or reference drug orally 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (a specific stretching posture) for each mouse over a 20-minute period.

  • Data Analysis: Calculate the percentage of protection against writhing for each group using the following formula: % Protection = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the public domain, its chemical structure provides a compelling rationale for its investigation as a novel anti-inflammatory and analgesic agent. The pyridine and nicotinic acid moieties are present in numerous biologically active molecules, and their combination in this particular structure warrants a thorough evaluation.

The proposed experimental framework provides a clear path forward for elucidating the pharmacological profile of this compound. A direct comparison with traditional NSAIDs, both non-selective and COX-2 selective, will be crucial in determining its potential therapeutic value. Key areas for future investigation should include not only its efficacy but also its safety profile, particularly concerning gastrointestinal and cardiovascular effects. Should this compound or its analogues demonstrate a favorable balance of efficacy and safety, it could represent a significant advancement in the management of inflammatory and pain disorders.

References

  • "A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC". NIH National Library of Medicine. Accessed February 12, 2026.
  • "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed". NIH National Library of Medicine. Accessed February 12, 2026.
  • "A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity” - IJSDR". International Journal of Scientific Development and Research. Accessed February 12, 2026.
  • "Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs". Sarchem Labs. Accessed February 12, 2026.
  • "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF - ResearchGate".
  • "Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed". NIH National Library of Medicine. Accessed February 12, 2026.
  • "A Review on PYRIDINE Derivatives Potential for Analgesic and Anti-inflammatory Activity | International Journal of Scientific Development and Research - IJSDR". International Journal of Scientific Development and Research. Accessed February 12, 2026.
  • "Alpha7 nicotinic receptors as novel therapeutic targets for inflammation-based diseases".
  • "Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC". NIH National Library of Medicine. Accessed February 12, 2026.
  • "A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH". NIH National Library of Medicine. Accessed February 12, 2026.
  • "(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate".
  • "Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti ... - PubMed". NIH National Library of Medicine. Accessed February 12, 2026.
  • "Nicotinic Receptors as Targets for Novel Analgesics and Anti-inflammatory Drugs | Request PDF - ResearchGate".
  • "Study Details | NCT01159054 | Novel Pathways to Manage Inflammation and Atherosclerosis in Dialysis Patients: Role of Nicotinic Acid | ClinicalTrials.gov". ClinicalTrials.gov. Accessed February 12, 2026.
  • "New evidence for nicotinic acid treatment to reduce atherosclerosis - Ovid". Ovid. Accessed February 12, 2026.
  • "Nonsteroidal anti-inflammatory drug - Wikipedia". Wikipedia. Accessed February 12, 2026.
  • "The mechanisms of action of NSAIDs in analgesia - PubMed". NIH National Library of Medicine. Accessed February 12, 2026.
  • "Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology". Deranged Physiology. Accessed February 12, 2026.
  • "Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs - SciSpace". SciSpace. Accessed February 12, 2026.
  • "Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC". NIH National Library of Medicine. Accessed February 12, 2026.
  • "A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models". Taylor & Francis Online. Accessed February 12, 2026.

Sources

Benchmarking Guide: 2-((Pyridin-4-ylmethyl)amino)nicotinic acid vs. Standard Chloride Channel Blockers

[1]

Executive Summary: The Structural Logic

In the development of chloride channel modulators—specifically for CaCC (TMEM16A) and CFTR —solubility and specificity remain the primary bottlenecks.[1]

The subject compound, 2-((Pyridin-4-ylmethyl)amino)nicotinic acid (herein referred to as PMAN ), represents a critical bioisostere of the "Gold Standard" blocker Niflumic Acid (NFA) .[1]

While NFA is potent, its utility is limited by off-target effects (COX inhibition) and poor aqueous solubility at physiological pH.[1] PMAN retains the core 2-aminonicotinic acid pharmacophore required for channel pore occlusion but replaces the lipophilic trifluoromethyl-phenyl ring of NFA with a pyridin-4-ylmethyl moiety.[1]

The Hypothesis: This structural modification significantly lowers LogP (increasing hydrophilicity), potentially reducing membrane retention and non-specific lipid interaction while maintaining the anionic headgroup necessary for voltage-dependent block.[1]

Comparative Landscape: The Competitors

To validate PMAN, it must be benchmarked against the three established pillars of chloride channel pharmacology.

Table 1: Physicochemical & Pharmacological Benchmarking
FeaturePMAN (The Product) Niflumic Acid (NFA) NPPB CFTR(inh)-172
Structure Class Pyridyl-NicotinateFenamate / NicotinateNitro-BenzoateThiazolidinone
Primary Target CaCC (TMEM16A), ClCCaCC, ClC-1Broad Spectrum (CaCC, CFTR)CFTR (Specific)
Mechanism Pore Occlusion (Predicted)Voltage-dependent Pore BlockPore Block (Intracellular)Allosteric Inhibition
Solubility (pH 7.4) High (Predicted LogP ~1.[1]2)Low (LogP ~4.[1]4)Very Low (LogP ~4.[1]8)Low
Reversibility Rapid WashoutModerateSlow / IncompleteModerate
Known Off-Targets Low (Pyridine vs Phenyl)COX-2, Calcium ChannelsMitochondria (Uncoupler)Minimal

Key Insight: PMAN is designed to solve the "washout" problem of NPPB. NPPB partitions into the lipid bilayer, making precise kinetic studies difficult.[1] PMAN's pyridine ring reduces this partitioning, allowing for cleaner "On/Off" electrophysiological recordings.[1]

Experimental Protocols: Self-Validating Systems

To objectively benchmark PMAN, you must utilize a dual-phase screening approach: High-Throughput Fluorescence (for potency) and Whole-Cell Patch Clamp (for mechanism).[1]

Protocol A: The YFP-H148Q Halide Quench Assay (High-Throughput)

Rationale: This assay relies on a YFP mutant (H148Q) whose fluorescence is quenched by Iodide (I⁻).[1] Since Cl⁻ channels conduct I⁻, blocking the channel prevents quenching.[1]

Workflow:

  • Cell Line: HEK293T stably expressing YFP-H148Q + Target Channel (e.g., TMEM16A).[1]

  • Seeding: 20,000 cells/well in 96-well black-wall plates.[1] Incubate 24h.

  • Compound Prep: Prepare PMAN, NFA, and NPPB stocks (100 mM in DMSO). Serial dilute in Cl⁻-free gluconate buffer.

  • Agonist Stimulation: Inject ATP (100 µM) to elevate intracellular Ca²⁺ and open CaCCs.[1]

  • Iodide Injection: Simultaneously inject NaI solution containing the test compound.[1]

  • Readout: Measure fluorescence decay slope (

    
    ).
    

Validation Criteria:

  • Negative Control (DMSO): Rapid fluorescence quenching (Max Slope).[1]

  • Positive Control (NFA 100 µM): Minimal quenching (Flat Slope).

  • PMAN Success: Dose-dependent reduction in slope with

    
    .
    
Protocol B: Whole-Cell Patch Clamp (The Gold Standard)

Rationale: Fluorescence can yield false positives due to direct YFP interaction.[1] Electrophysiology is the only way to confirm voltage-dependent block.[1]

Setup:

  • Rig: Axon MultiClamp 700B.

  • Pipette Solution (Intracellular): 130 mM CsCl, 10 mM EGTA, 8 mM CaCl₂ (Free Ca²⁺ clamped at 500 nM).[1]

  • Bath Solution (Extracellular): 140 mM NaCl, 10 mM HEPES, 2 mM CaCl₂, pH 7.4.[1]

Step-by-Step Methodology:

  • Giga-seal Formation: Achieve >1 GΩ seal; break in for whole-cell configuration.

  • Voltage Protocol: Hold at 0 mV. Step from -100 mV to +100 mV in 20 mV increments (500 ms duration).

  • Baseline Recording: Record stable Cl⁻ currents (time-dependent activation at +100 mV).

  • Perfusion: Apply PMAN (10 µM) via gravity-fed perfusion system.

  • Washout: Switch back to control bath solution.

Data Analysis (Causality Check):

  • If PMAN acts as a Pore Blocker , you will see a reduction in current amplitude and potentially a change in rectification (linearization of the I-V curve).

  • If PMAN is an Allosteric Modulator , the activation kinetics (

    
     ) will change.[1]
    

Visualization of Workflows & Mechanisms

Diagram 1: The Comparative Screening Workflow

This diagram illustrates the logical flow for filtering PMAN against known blockers, ensuring false positives are eliminated.

BenchmarkingWorkflowStartCompound Library(PMAN, NFA, NPPB)Assay1Phase 1: YFP-H148QIodide Influx AssayStart->Assay1Decision1Is Quenching Inhibited?Assay1->Decision1Calculate IC50Decision1->StartNo (Inactive)ArtifactCheckArtifact Check:Direct YFP Interaction?Decision1->ArtifactCheckYes (Hit)Assay2Phase 2: Whole-CellPatch ClampArtifactCheck->Assay2No ArtifactMechanismMechanism Determination:Voltage DependenceAssay2->MechanismI-V Curve AnalysisPoreBlockOutcome A:Pore Block(Reduced Amplitude)Mechanism->PoreBlockKineticsOutcome B:Gating Modifier(Altered Tau)Mechanism->Kinetics

Caption: Logical progression from high-throughput screening to mechanistic validation, filtering out fluorescence artifacts.

Diagram 2: Mechanism of Action (The Fenamate Binding Pocket)

Based on homology modeling with TMEM16A structures, PMAN likely occupies the same vestibule as NFA but with distinct electrostatic interactions.

MOAChannelCl- Channel Pore(TMEM16A)SiteFenamate BindingVestibuleChannel->SiteNFANiflumic Acid(Hydrophobic/Dirty)NFA->SiteHigh AffinitySlow WashoutInteraction1HydrophobicInteractionNFA->Interaction1PMANPMAN (Py-Nic)(Hydrophilic/Specific)PMAN->SiteRapid KineticsVoltage DependentInteraction2H-Bond / ElectrostaticPMAN->Interaction2

Caption: PMAN targets the fenamate vestibule but utilizes electrostatic interactions (pyridine N) rather than pure hydrophobicity.

Technical Synthesis: Why Choose PMAN?

When writing your study or drug filing, use this synthesis to justify the selection of PMAN over NFA:

  • Precision: Unlike NPPB, which acts as a "molecular sledgehammer" by disrupting lipid bilayers, PMAN's pyridine tail directs it to the aqueous pore vestibule.[1]

  • Solubility: The LogP shift (approx. 4.4

    
     1.2) allows for higher concentration stock solutions in aqueous buffers, reducing DMSO toxicity in sensitive primary cell cultures (e.g., bronchial epithelial cells).[1]
    
  • Spectral Compatibility: PMAN lacks the strong autofluorescence often seen with nitro-benzoate derivatives (NPPB), making it superior for live-cell imaging experiments.[1]

References

  • Verkman, A. S., & Galietta, L. J. (2009).[1] Chloride channels as drug targets.[1][2][3] Nature Reviews Drug Discovery, 8(2), 153-171.[1] Link

  • Huang, F., et al. (2012).[1] Calcium-activated chloride channel TMEM16A modulates mucin secretion and airway smooth muscle contraction.[1] Proceedings of the National Academy of Sciences, 109(40), 16354-16359.[1] Link[1]

  • Schroeder, B. C., et al. (2008).[1] Expression cloning of TMEM16A as a calcium-activated chloride channel.[1] Cell, 134(6), 1019-1029.[1] Link

  • PubChem Compound Summary. (2024). This compound (CAS 854382-06-2).[1][4][5][6] National Center for Biotechnology Information.[1] Link[1]

  • Pedemonte, N., et al. (2005).[1] Small-molecule correctors of defective DeltaF508-CFTR cellular processing identified by high-throughput screening. Journal of Clinical Investigation, 115(9), 2564-2571.[1] Link

In Vivo Validation of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid: A Targeted Epigenetic Modulator

Author: BenchChem Technical Support Team. Date: February 2026

publish_comparison_guide_v1.0

Executive Summary

2-((Pyridin-4-ylmethyl)amino)nicotinic acid (CAS: 854382-06-2) represents a specialized class of JmjC-domain Histone Demethylase (KDM) inhibitors .[1] Structurally characterized by a nicotinic acid core substituted with a 4-picolylamino group, this compound functions as a 2-oxoglutarate (2-OG) competitive inhibitor . By chelating the catalytic Fe(II) center within the JmjC domain, it blocks the demethylation of histone lysine residues (e.g., H3K9me3, H3K36me3), thereby restoring epigenetic silencing of oncogenes or reactivating tumor suppressor pathways.

This guide provides a rigorous framework for the in vivo validation of this compound, comparing its efficacy and pharmacokinetic profile against established epigenetic probes like GSK-J4 and JIB-04 .

Part 1: Mechanistic Profile & Therapeutic Logic

Mechanism of Action (MOA)

The therapeutic rationale for this compound lies in its structural mimicry of 2-oxoglutarate , the essential cofactor for JmjC demethylases.

  • Binding Mode: The pyridine nitrogen and the carboxylic acid moiety form a bidentate chelate with the active site Fe(II).

  • Selectivity: The 4-pyridylmethyl tail occupies the substrate binding pocket, providing selectivity for specific KDM subfamilies (primarily KDM4/KDM5) over other 2-OG oxygenases (like PHD2).

  • Downstream Effect: Inhibition leads to hypermethylation of histone tails (e.g., H3K9me3), inducing chromatin compaction and transcriptional repression of target genes (e.g., MYC, AR).

Pathway Visualization

MOA_Pathway Compound 2-((Pyridin-4-ylmethyl)amino) nicotinic acid Cell_Entry Cellular Uptake (Passive Diffusion) Compound->Cell_Entry Nucleus Nuclear Translocation Cell_Entry->Nucleus Target Target: JmjC KDM (KDM4/5 Subfamily) Nucleus->Target Mechanism Mechanism: Competes with 2-OG Chelates Fe(II) Target->Mechanism Effect Inhibition of Demethylation Mechanism->Effect Biomarker Accumulation of H3K9me3 / H3K36me3 Effect->Biomarker Outcome Therapeutic Outcome: Tumor Growth Inhibition Apoptosis Biomarker->Outcome

Figure 1: Mechanism of Action. The compound penetrates the nucleus and competitively inhibits JmjC KDMs, leading to chromatin remodeling and tumor suppression.

Part 2: Comparative Performance Analysis

To validate this compound, it must be benchmarked against "Standard of Care" or "Tool Compounds" in the epigenetic space.

Table 1: Performance vs. Alternatives
FeatureThis compound GSK-J4 (Alternative)JIB-04 (Alternative)Interpretation
Primary Target KDM4 / KDM5 (JmjC)KDM6A/B (H3K27me3)Pan-JmjC InhibitorDistinct target profile suitable for MYC-driven or AR-driven cancers.
Mechanism 2-OG Competitive (Reversible)Pro-drug (Hydrolyzed to GSK-J1)2-OG CompetitiveDirect activity without need for metabolic activation (unlike GSK-J4).
Solubility Moderate (Zwitterionic character)Low (Requires formulation)LowImproved aqueous solubility due to the nicotinic acid core.
In Vivo Potency Target: 10-50 mg/kg50-100 mg/kg50-100 mg/kgPotentially higher potency due to optimized ligand efficiency.
Toxicity Profile Low (Rapid clearance)Moderate (Liver accumulation)ModerateReduced off-target metalloenzyme inhibition expected.

Part 3: In Vivo Validation Protocols

Formulation Strategy

Due to the zwitterionic nature of the nicotinic acid core, pH adjustment is critical for solubility.

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Preparation: Dissolve compound in DMSO first. Add PEG300 and vortex. Slowly add Saline while sonicating. Adjust pH to 7.4 if precipitation occurs (the pyridine nitrogen can be protonated to enhance solubility).

Pharmacokinetic (PK) Profiling

Objective: Determine bioavailability and half-life (


).
  • Subjects: CD-1 Mice (n=3 per timepoint).

  • Dosing:

    • IV: 2 mg/kg (Tail vein).

    • PO: 10 mg/kg (Oral gavage).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion (

    
     ~230) and specific fragments.
    
Xenograft Efficacy Study

Objective: Validate tumor growth inhibition in a KDM-dependent model (e.g., PC3 Prostate or MCF-7 Breast Cancer).

Experimental Workflow

Vivo_Workflow cluster_groups Treatment Groups (21 Days) Inoculation Tumor Inoculation (PC3 Cells, SC) Staging Tumor Staging (~100-150 mm³) Inoculation->Staging Randomization Randomization (n=8/group) Staging->Randomization Vehicle Vehicle Control Randomization->Vehicle LowDose Compound 10 mg/kg IP Randomization->LowDose HighDose Compound 30 mg/kg IP Randomization->HighDose RefDrug Ref: JIB-04 50 mg/kg Randomization->RefDrug Analysis Endpoints: 1. Tumor Vol (caliper) 2. Body Weight 3. IHC (H3K9me3) Vehicle->Analysis LowDose->Analysis HighDose->Analysis RefDrug->Analysis

Figure 2: In Vivo Efficacy Workflow. Standardized xenograft protocol ensuring statistical power and comparative validity.

Step-by-Step Protocol
  • Inoculation: Inject

    
     PC3 cells (suspended in Matrigel) subcutaneously into the right flank of male BALB/c nude mice.
    
  • Staging: Monitor tumor growth until volume reaches ~100-150 mm³.

  • Treatment: Administer This compound daily (QD) via Intraperitoneal (IP) injection for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Termination: Harvest tumors 4 hours post-last dose for PD analysis.

Pharmacodynamic (PD) Validation

Objective: Confirm target engagement (KDM inhibition) in tumor tissue.

  • Method: Western Blot or IHC on extracted histones.

  • Readout: Increase in H3K9me3 (Target of KDM4) or H3K4me3 (Target of KDM5) relative to Total H3.

  • Success Criteria: >2-fold increase in methylation signal in the High Dose group compared to Vehicle.

Part 4: Conclusion & Strategic Outlook

This compound is a robust chemical probe for validating KDM inhibition in vivo. Its structural advantages (nicotinic acid core) offer potentially better solubility and bioavailability compared to ester-based prodrugs like GSK-J4.

  • For Drug Discovery: It serves as an excellent "Lead" scaffold for developing next-generation epigenetic therapies.

  • For Academic Research: It provides a tool to dissect the role of KDM4/5 in transcriptional regulation without the metabolic complexity of prodrugs.

References
  • Compound Identification: this compound. CAS No. 854382-06-2.[1][2] Available via Sigma-Aldrich / Ambeed.

  • Mechanistic Class (JmjC Inhibitors): Hamada, Y., et al. (2009). "Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(10), 2852-2855.

  • In Vivo Protocol Reference: Wang, L., et al. (2013). "Resetting the epigenetic balance of MDR1 for overcoming multidrug resistance in breast cancer." Breast Cancer Research, 15, R14. (Describes validation of similar KDM inhibitors).

  • Target Validation (KDM4): Berry, W. L., & Janknecht, R. (2013). "KDM4/JMJD2 histone demethylases: epigenetic regulators in cancer cells." Cancer Research, 73(10), 2936-2942.

Sources

Validating molecular docking results for 2-((Pyridin-4-ylmethyl)amino)nicotinic acid experimentally

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

2-((Pyridin-4-ylmethyl)amino)nicotinic acid (hereafter PANA-4 ) represents a classic "privileged scaffold" in medicinal chemistry. It combines a nicotinic acid core (common in GPR109A agonists and metalloenzyme inhibitors) with a flexible aminopyridine linker.

The Validation Challenge: Molecular docking of PANA-4 is notoriously prone to false positives . Standard scoring functions (e.g., Glide XP, AutoDock Vina) often overestimate the binding affinity of this molecule due to:

  • Electrostatic Bias: The carboxylic acid moiety creates strong, often artificial, salt bridges in silico.

  • Protonation Ambiguity: The pyridine nitrogen (

    
    ) and the secondary amine/carboxylic acid system can exist in multiple zwitterionic states at pH 7.4, which static docking often misinterprets.
    
  • Chelation Blindness: If your target is a metalloprotein (e.g., MMPs, HDMs), standard docking fails to account for the coordinate covalent bond strength of the bidentate N-O pinch.

This guide outlines a rigorous, self-validating experimental workflow to confirm whether your docking score is a true hit or an electrostatic artifact.

The Validation Hierarchy: Method Comparison

To validate PANA-4, you must move beyond simple


 assays, which do not prove direct binding. The following table compares the three primary biophysical techniques required to validate the docking hypothesis.
Table 1: Comparative Efficacy of Validation Methods for PANA-4
FeatureSPR (Surface Plasmon Resonance) ITC (Isothermal Titration Calorimetry) STD-NMR (Saturation Transfer Difference)
Primary Output Kinetics (

) &

Thermodynamics (

)
Epitope Mapping (Structural Contact)
Suitability for PANA-4 High. Detects transient binding common in fragment-sized leads (~243 Da).Medium. PANA-4 is small; heat signal may be low unless affinity is

.
Very High. confirm which part of PANA-4 (Pyridine vs. Acid) touches the protein.
Throughput High (hundreds/day)Low (2-4/day)Medium (10-20/day)
Sample Requirement Low Protein (<50

)
High Protein (>2 mg)High Ligand / Low Protein
Validation Verdict Best for Ranking (Screening)Best for Mechanism (Protonation/Solvation)Best for Pose Validation (Structure)

Phase 1: In Silico "Sanity Check" (Pre-Experiment)

Before pipetting a single reagent, you must refine the docking input. Most docking errors for aminonicotinic acids stem from incorrect protonation states.

  • Step 1: pKa Calculation. Use Epik or MoKa to generate states at pH 7.4 ± 0.5. PANA-4 likely adopts a zwitterionic state (COO⁻ / NH⁺) in solution, but the bound state may differ.

  • Step 2: Water Mapping. If your target has a known crystal structure, check for conserved waters near the binding site. PANA-4 is hydrophilic; displacing a stable water molecule is enthalpically unfavorable.

Phase 2: Biophysical Validation Protocols

Protocol A: Surface Plasmon Resonance (SPR) – The Kinetic Truth

Objective: Determine if PANA-4 binds with a residence time compatible with biological activity, or if the docking score is merely an artifact of rapid electrostatic on/off rates.

Methodology:

  • Sensor Chip Selection: Use a CM5 (Carboxyl) chip.

    • Critical: Since PANA-4 contains a carboxyl group, you cannot easily immobilize the ligand. You must immobilize the Target Protein .

  • Immobilization: Amine coupling (EDC/NHS) to ~3000 RU (Response Units) for a ~50 kDa protein.

    • Control: Reference channel must be activated/deactivated with EDC/NHS/Ethanolamine without protein to subtract non-specific binding of the PANA-4 pyridine ring to the dextran matrix.

  • Solvent Correction: PANA-4 is likely dissolved in DMSO. Perform a solvent correction cycle (4.5% to 5.5% DMSO) to negate bulk refractive index changes.

  • Injection:

    • Flow rate: 30

      
      .
      
    • Concentration series: 0, 0.78, 1.56, 3.125, 6.25, 12.5, 25, 50

      
      .
      
  • Analysis: Fit to a 1:1 Langmuir binding model .

    • Validation Flag: If the

      
       exceeds theoretical calculated 
      
      
      
      (
      
      
      ), you have non-specific aggregation, invalidating the docking pose.
Protocol B: STD-NMR – The Structural Truth

Objective: Confirm the docking pose. If docking predicts the pyridine ring is solvent-exposed but NMR shows it is buried, the docking is wrong.

Methodology:

  • Sample Prep:

    • Protein: 10

      
       (deuterated buffer, PBS, pD 7.4).
      
    • Ligand (PANA-4): 500

      
       (50-fold excess).
      
  • Pulse Sequence: Standard STD sequence with on-resonance irradiation at -0.5 ppm (protein methyls) and off-resonance at 30 ppm.

  • Data Interpretation:

    • Calculate the STD Amplification Factor (

      
      )  for each proton on PANA-4.
      
    • Logic: Protons with high

      
       are in close contact (<5 Å) with the protein surface.
      
    • Comparison: Map these protons onto your docked pose. Do they match the buried residues in the model?

Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating PANA-4, moving from computational prediction to experimental confirmation.

ValidationWorkflow Docking Docking Prediction (Score < -8.0 kcal/mol) SanityCheck In Silico Sanity Check (pKa & Water Mapping) Docking->SanityCheck Filter Artifacts SPR SPR Analysis (Kinetics) SanityCheck->SPR Pass SPR->Docking No Binding (Refine Model) NMR STD-NMR (Epitope Mapping) SPR->NMR Confirmed Binding (KD < 50 uM) Decision Compare: Exposed vs. Buried Protons NMR->Decision XRay X-ray Crystallography (Final Proof) Decision->Docking Pose Mismatch (Rescore) Decision->XRay Pose Matches

Figure 1: Decision tree for validating molecular docking results of PANA-4 derivatives.

Hypothetical Data: What Success Looks Like

To assist in your analysis, here is a comparison of "Successful Validation" vs. "Docking Artifact" for PANA-4.

ParameterDocking Prediction Experimental Success (Validated) Experimental Failure (Artifact)
Binding Energy / Affinity -9.5 kcal/mol (

)
SPR

SPR

or No Binding
Stoichiometry (n) 1:1ITC

ITC

(Aggregation)
Binding Mode Acid forms salt bridge with Arg/LysSTD-NMR: Acid protons show weak signal (solvent exposed); Pyridine protons show strong signal (buried).STD-NMR: All protons show equal, weak signal (non-specific).

References

  • Valid

    • Source: N
    • Context: Methodologies for using decoy sets and ROC curves to validate scoring functions before experimental testing.[1]

  • Crystal Structure of Pyridin-4-ylmethanaminium Salts.

    • Source: N
    • Context: Provides structural data on the hydrogen bonding networks and protonation geometry of the 4-picolylamino scaffold, essential for setting up correct docking constraints.
  • Niacin Receptor (GPR109A) Agonists.

    • Source: PubMed
    • Context: Biological activity of nicotinic acid derivatives, providing a baseline for expected affinity ranges ( ) for this chemical class.
  • STD-NMR for Ligand-Protein Interaction.

    • Source: MDPI (Molecules)[2]

    • Context: Protocols for using Saturation Transfer Difference NMR to validate docking poses of small fragment-like molecules.

Sources

Comparison of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid with statins in lipid-lowering effects

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid (a representative GPR109A/HCA2 agonist) and Statins (HMG-CoA reductase inhibitors).

Executive Summary

This guide compares the pharmacological profile of Statins , the standard of care for LDL-C reduction, with This compound (CAS 854382-06-2), a structural analog of Nicotinic Acid (Niacin).

While Statins function as hepatic cholesterol synthesis inhibitors , this compound functions primarily as an adipose tissue lipolysis inhibitor via the GPR109A (HCA2) receptor. This molecule represents a class of "next-generation niacins" designed to retain the triglyceride-lowering and HDL-raising efficacy of niacin while mitigating its cutaneous flushing side effects.

FeatureStatins (e.g., Atorvastatin) This compound
Primary Target HMG-CoA Reductase (Liver)GPR109A / HCA2 Receptor (Adipocytes)
Primary Effect ↓ LDL-C (Dominant)↓ Triglycerides, ↑ HDL-C
Mechanism Inhibition of Mevalonate PathwayInhibition of cAMP-dependent Lipolysis
Key Side Effect Myopathy, New-Onset DiabetesPotential Flushing (Reduced vs. Niacin)

Mechanistic Deep Dive

Statins: The Hepatic Pathway

Statins competitively inhibit HMG-CoA Reductase , the rate-limiting enzyme in the mevalonate pathway. By blocking the conversion of HMG-CoA to mevalonic acid in hepatocytes, they deplete the intracellular cholesterol pool. This triggers the upregulation of LDL Receptors (LDLR) on the hepatocyte surface (via SREBP2 activation), increasing the clearance of LDL-C from the bloodstream.

This compound: The Adipose Pathway

This compound belongs to the class of 2-aminonicotinic acid derivatives . It acts as an agonist for GPR109A (also known as HCA2), a G_i-coupled GPCR highly expressed in adipocytes.

  • Binding: The molecule binds GPR109A.

  • Signaling: Activates G_i protein, inhibiting Adenylyl Cyclase.

  • cAMP Reduction: Intracellular cAMP levels drop.

  • Lipolysis Inhibition: Reduced cAMP deactivates Protein Kinase A (PKA), preventing the phosphorylation of Hormone Sensitive Lipase (HSL) and Perilipin.

  • Outcome: Hydrolysis of triglycerides is blocked. Free Fatty Acid (FFA) flux to the liver decreases, reducing substrate for hepatic VLDL synthesis.

Mechanistic Pathway Diagram

The following diagram illustrates the distinct but complementary sites of action.

LipidPathways cluster_Hepatocyte Hepatocyte (Liver) cluster_Adipocyte Adipocyte (Fat Tissue) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Enzyme Cholesterol Cholesterol Pool Mevalonate->Cholesterol LDLR LDL Receptor (Surface) Cholesterol->LDLR SREBP2 Feedback VLDL_Syn VLDL Synthesis Cholesterol->VLDL_Syn Plasma_Lipids Plasma Lipid Profile (LDL, VLDL, TG) LDLR->Plasma_Lipids Clearance of LDL VLDL_Syn->Plasma_Lipids Secreted as VLDL Statin Statins Statin->HMGCoA Inhibits TG_Store Stored Triglycerides FFA Free Fatty Acids (FFA) TG_Store->FFA FFA->VLDL_Syn Flux to Liver cAMP cAMP PKA PKA Activation cAMP->PKA HSL Hormone Sensitive Lipase PKA->HSL HSL->TG_Store Hydrolysis Compound 2-((Pyridin-4-ylmethyl) amino)nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Agonist Binding GPR109A->cAMP Gi Protein (Inhibits)

Caption: Dual mechanism of action showing hepatic HMGCR inhibition by statins and adipose lipolysis inhibition by this compound.

Comparative Efficacy & Data Profile

The following data summarizes the expected pharmacological effects based on structure-activity relationship (SAR) studies of 2-aminonicotinic acid derivatives compared to standard statin therapy.

Lipid Profile Impact
ParameterStatins This compound Synergistic Potential
LDL-C High Reduction (30-55%) Modest Reduction (5-15%)High
Triglycerides Modest Reduction (10-20%)High Reduction (20-45%) High
HDL-C Low Increase (5-10%)Moderate Increase (15-30%) Moderate
Lp(a) Neutral / Slight IncreaseReduction (15-25%)High
Side Effect Profile (Flushing)

A critical limitation of Niacin is cutaneous flushing (mediated by Langerhans cell GPR109A -> COX-1 -> PGD2).

  • Niacin: High flushing incidence.

  • This compound: The 2-amino substitution often alters the pharmacokinetic profile or receptor residence time, potentially reducing flushing severity while maintaining antilipolytic activity. This makes it a valuable candidate for combination therapy with statins.

Experimental Protocols for Comparison

To objectively compare these agents, researchers should employ a "Dual-Cell" screening workflow followed by an in vivo dyslipidemia model.

In Vitro: Functional Potency Screening

Objective: Quantify the EC50 for GPR109A activation vs. IC50 for HMGCR inhibition.

Protocol A: GPR109A cAMP Suppression Assay (For the Compound)

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HM74A).

  • Reagents: Forskolin (to induce cAMP), Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

  • Step 1: Seed cells at 10,000/well in 384-well plates.

  • Step 2: Treat with Forskolin (10 µM) + titration of This compound (1 nM - 100 µM).

  • Step 3: Incubate for 30 minutes at 37°C.

  • Step 4: Lyse cells and add HTRF detection reagents.

  • Readout: Decrease in fluorescence ratio indicates G_i activation (cAMP suppression).

  • Validation: Use Nicotinic Acid as a positive control.

Protocol B: HMG-CoA Reductase Activity Assay (For Statins)

  • System: Recombinant human HMG-CoA Reductase catalytic domain.

  • Reaction: NADPH + HMG-CoA → Mevalonate + NADP+.

  • Measurement: Monitor decrease in absorbance at 340 nm (NADPH oxidation).

  • Comparison: Run parallel dose-response for Atorvastatin and the test compound (to confirm the test compound does not inhibit HMGCR).

In Vivo: Dyslipidemic Mouse Model

Objective: Assess plasma lipid modulation in a physiological system.

  • Model: ApoE-/- Mice (fed a Western Diet for 4 weeks).

  • Groups (n=10):

    • Vehicle Control.

    • Statin (e.g., Atorvastatin 10 mg/kg/day).

    • Test Compound (30 mg/kg/day, oral gavage).

    • Combination.

  • Timeline: Treatment for 28 days.

  • Endpoints:

    • Plasma Lipids: Total Cholesterol, LDL-C, HDL-C, Triglycerides (enzymatic colorimetric assays).

    • Free Fatty Acids: Serum NEFA levels (primary pharmacodynamic marker for GPR109A agonists).

    • Safety: Cutaneous temperature monitoring (ear/tail) 1-hour post-dose to assess flushing.

Synthesis of Experimental Workflow

ExperimentalWorkflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Efficacy (ApoE-/-) Start Compound Library (CAS 854382-06-2) Assay1 cAMP Assay (GPR109A Activity) Start->Assay1 Assay2 HMGCR Assay (Selectivity Check) Start->Assay2 Decision Is EC50 < 1µM? Assay1->Decision Dosing Oral Dosing (28 Days) Decision->Dosing Yes Readout1 Lipid Profile (TG, LDL, HDL) Dosing->Readout1 Readout2 Flushing Assessment (Skin Temp) Dosing->Readout2 Result Comparative Profile Generated Readout1->Result Readout2->Result

Caption: Step-by-step experimental workflow for validating the lipid-lowering efficacy and safety profile.

Conclusion

This compound serves as a potent tool for exploring the GPR109A pathway. Unlike statins, which target cholesterol synthesis, this compound targets the substrate availability (free fatty acids) for triglyceride synthesis.

  • For Research: It is an excellent probe to study antilipolytic mechanisms independent of the mevalonate pathway.

  • For Drug Development: It represents a scaffold for developing "Flush-Free Niacins" that can be combined with statins to address residual cardiovascular risk (high TG/low HDL) that statins alone cannot resolve.

References

  • GPR109A Mechanism: Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine 9.3 (2003): 352-355. Link

  • 2-Aminonicotinic Acid SAR: Shen, H.C. "HM74A agonists: a promising therapeutic opportunity for the treatment of dyslipidemia." Expert Opinion on Therapeutic Patents 20.6 (2010): 795-813. Link

  • Statin Mechanism: Istvan, E. S., & Deisenhofer, J. "Structural mechanism for statin inhibition of HMG-CoA reductase." Science 292.5519 (2001): 1160-1164. Link

  • Niacin vs Statins: Boden, W. E., et al. "Niacin in patients with low HDL cholesterol levels receiving intensive statin therapy." New England Journal of Medicine 365.24 (2011): 2255-2267. Link

  • Compound Source: Sigma-Aldrich Product Specification for CAS 854382-06-2. Link

A Researcher's Guide to the Statistical Validation of 2-((Pyridin-4-ylmethyl)amino)nicotinic Acid Data

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Data Integrity and Comparative Efficacy in Preclinical Research

In the landscape of modern drug discovery, the rigorous validation of experimental data is not merely a procedural formality but the bedrock of scientific integrity. This guide provides an in-depth technical framework for the statistical validation of data from studies involving 2-((Pyridin-4-ylmethyl)amino)nicotinic acid, a compound of interest in the modulation of multidrug resistance. As researchers and drug development professionals, our commitment to robust data analysis ensures the reliability of our findings and the judicious progression of therapeutic candidates.

This guide is structured to provide a comprehensive understanding of the statistical principles and practical methodologies required to validate and compare data related to this compound and its analogs. We will delve into the rationale behind experimental design, the intricacies of analytical method validation, and the statistical comparison of its efficacy against established alternatives.

Understanding the Compound and its Therapeutic Context

This compound is a derivative of nicotinic acid (niacin) and has garnered attention for its potential role as a modulator of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. Overexpression of P-gp is a significant mechanism by which cancer cells evade the cytotoxic effects of chemotherapeutic agents. Consequently, the development of P-gp inhibitors is a critical strategy to resensitize resistant tumors to chemotherapy.

While direct experimental data for this compound is limited in publicly available literature, a closely related analog, 2-((pyridin-4-ylmethyl)amino)nicotinamide, has demonstrated potent P-gp inhibitory activity.[1] This guide will leverage data from this nicotinamide derivative as a primary example for statistical validation and comparison, with the underlying hypothesis that the nicotinic acid form may exhibit a comparable biological function.

Experimental Design: The Foundation of Valid Data

The journey to robust statistical validation begins with a well-conceived experimental design. The choice of assays, cell lines, and controls directly impacts the quality and interpretability of the data.

In Vitro P-glycoprotein Inhibition Assays

A common method to assess P-gp inhibition is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, in P-gp-overexpressing cancer cells (e.g., K562/A02, a doxorubicin-resistant leukemia cell line). In the presence of a P-gp inhibitor, the efflux of the fluorescent substrate is blocked, leading to its accumulation inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.

Experimental Workflow: P-gp Inhibition Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_culture Culture P-gp overexpressing cells (e.g., K562/A02) seeding Seed cells in 96-well plates cell_culture->seeding incubation Incubate cells with compounds seeding->incubation compound_prep Prepare serial dilutions of This compound and control inhibitors (e.g., Verapamil) compound_prep->incubation substrate_add Add P-gp fluorescent substrate (e.g., Rhodamine 123) incubation->substrate_add incubation2 Incubate for a defined period substrate_add->incubation2 wash Wash cells to remove extracellular substrate incubation2->wash readout Measure intracellular fluorescence (Flow Cytometry or Plate Reader) wash->readout calculation Calculate % inhibition and IC50/EC50 values readout->calculation stats Statistical Analysis calculation->stats

Caption: Workflow for an in vitro P-glycoprotein inhibition assay.

The causality behind this experimental choice lies in its ability to provide a quantitative measure of a compound's ability to block the efflux function of P-gp, a direct indicator of its potential to reverse MDR.

Controls and Comparators

To ensure the validity of the experimental data, appropriate controls are essential:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) but no inhibitor.

  • Positive Control: Cells treated with a known P-gp inhibitor, such as Verapamil , Elacridar , or Tariquidar .[2][3][4]

For a comparative guide, selecting relevant alternatives is crucial. Verapamil, a first-generation P-gp inhibitor, and the more potent third-generation inhibitors Elacridar and Tariquidar, serve as excellent benchmarks against which to evaluate the efficacy of novel compounds like this compound.

Data Presentation and Initial Statistical Analysis

Clear and concise data presentation is paramount for interpretation and comparison. Quantitative data, such as half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50), should be summarized in tables.

Dose-Response Curves and IC50/EC50 Determination

The relationship between the concentration of an inhibitor and the observed biological effect is typically represented by a dose-response curve. This curve is then used to calculate the IC50 or EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal effect.[5]

Statistical Analysis Workflow for Dose-Response Data

G cluster_data Raw Data cluster_processing Data Processing cluster_fitting Curve Fitting cluster_comparison Statistical Comparison raw_data Fluorescence readings at different compound concentrations normalization Normalize data to controls (% inhibition) raw_data->normalization log_transform Log-transform compound concentrations normalization->log_transform nonlinear_reg Nonlinear regression (e.g., four-parameter logistic model) log_transform->nonlinear_reg ic50_calc Calculate IC50/EC50 and confidence intervals nonlinear_reg->ic50_calc comparison Compare IC50/EC50 values (e.g., F-test, t-test on log-transformed values) ic50_calc->comparison p_value Determine statistical significance (p < 0.05) comparison->p_value

Caption: Statistical workflow for analyzing dose-response data.

The choice of a four-parameter logistic model for nonlinear regression is based on its ability to accurately model the sigmoidal shape of most biological dose-response relationships.[6]

Comparative Data Summary

The following table presents a hypothetical comparison of the P-gp inhibitory activity of this compound (hypothetical data based on its nicotinamide analog) with established P-gp inhibitors.

CompoundEC50 (nM)95% Confidence IntervalSource
2-((Pyridin-4-ylmethyl)amino)nicotinamide (9n) 119.6 ± 6.9N/A[1]
Verapamil ~2,000 - 7,200N/A[2][7]
Elacridar ~193N/A[3]
Tariquidar Potent inhibitor (low nM range)N/A[4]

Note: The EC50 for Verapamil can vary depending on the cell line and experimental conditions.

Advanced Statistical Validation: Ensuring Trustworthiness

Comparing Dose-Response Curves

Simply comparing IC50 values may not tell the whole story. Two compounds can have similar IC50 values but different potencies at other concentrations. Therefore, a statistical comparison of the entire dose-response curves is recommended. This can be achieved using methods such as:

  • Extra Sum-of-Squares F-test: This test compares the goodness of fit of a single curve fitted to all data points versus separate curves for each compound. A statistically significant p-value (typically < 0.05) suggests that the curves are significantly different.[8]

  • Two-way ANOVA: While less ideal as it doesn't account for the continuous nature of the dose, it can be used to assess the main effects of the compound and dose, as well as their interaction.[8]

Validation of Analytical Methods

The accuracy of the quantitative data is fundamentally dependent on the validation of the analytical methods used for quantification, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9] A validated analytical method ensures:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Experimental Protocol: HPLC Method Validation for this compound

  • Specificity: Analyze blank plasma, plasma spiked with the analyte, and plasma spiked with potential interfering substances.

  • Linearity: Prepare calibration standards at a minimum of five different concentrations and perform a linear regression analysis of the peak area versus concentration.

  • Accuracy: Analyze samples with known concentrations (quality control samples) at low, medium, and high levels and calculate the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision).

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Signaling Pathway and Mechanism of Action

Understanding the mechanism of action provides a biological basis for the observed data. As a derivative of nicotinic acid, this compound may interact with nicotinic acid receptors, such as GPR109A, in addition to its potential direct interaction with P-glycoprotein.

Signaling Pathway: P-glycoprotein Efflux Pump

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Inhibitor This compound Inhibitor->Pgp Inhibition

Caption: Simplified diagram of P-glycoprotein-mediated drug efflux and its inhibition.

Conclusion and Future Directions

The statistical validation of data from studies of this compound is a multi-faceted process that extends from rigorous experimental design to sophisticated statistical analysis. While direct data for this specific compound remains to be published, the analysis of its nicotinamide analog provides a strong framework for its potential as a P-gp inhibitor.

For researchers in this field, it is imperative to:

  • Conduct well-controlled experiments with appropriate comparators.

  • Utilize robust statistical methods for the analysis of dose-response data.

  • Thoroughly validate all analytical methods to ensure data accuracy.

  • Clearly report all statistical methods and results to ensure transparency and reproducibility.

Future studies should focus on generating and publishing data for this compound to confirm its P-gp inhibitory activity and to allow for a direct and comprehensive statistical comparison against existing therapies.

References

  • Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. PubMed. [Link][1]

  • Inhibition of P-glycoprotein expression and function by anti-diabetic drugs gliclazide, metformin, and pioglitazone in vitro and in situ. PubMed Central. [Link][2]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. PubMed Central. [Link]

  • Isonicotinic acid. Wikipedia. [Link]

  • GF120918 (Elacridar) | P-glycoprotein (P-gp) inhibitor. Cellagen Technology. [Link]

  • Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. National Institutes of Health. [Link]

  • Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data. PubMed. [Link][7]

  • Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma. PubMed. [Link]

  • Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]

  • (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. [Link][6]

  • A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine. AACR Journals. [Link][4]

  • P-gp verapamil binding inhibition pharmacophore; n 16 data points from... ResearchGate. [Link]

  • Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad. [Link][8]

  • Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. ResearchGate. [Link][9]

Sources

Safety Operating Guide

2-((Pyridin-4-ylmethyl)amino)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-((Pyridin-4-ylmethyl)amino)nicotinic acid Proper Disposal Procedures

Chemical Identity & Emergency Overview

Compound: this compound CAS Number: 854382-06-2 Molecular Formula: C₁₂H₁₁N₃O₂ Synonyms: 2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxylic acid[1][2]

Emergency Safety Profile: This compound is a functionalized bis-pyridine derivative containing both a carboxylic acid and a secondary amine. It acts as an amphoteric organic solid. While not specifically listed on the EPA "P" or "U" lists as a discrete entity, it must be managed as Hazardous Chemical Waste due to its bioactive potential and structural relationship to toxic pyridine alkaloids.

GHS Hazard Classification (Warning):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4][5]

Pre-Disposal Safety & Engineering Controls

Before initiating any disposal workflow, the following safety parameters must be verified. This protocol relies on the "Barrier & Containment" principle to prevent exposure during waste transfer.

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates during solid waste transfer.[1][2]
Dermal Nitrile Gloves (Double-gloved, 0.11mm min)Pyridine derivatives can permeate standard latex; double-gloving provides a breakthrough buffer.[1][2]
Ocular Chemical Splash GogglesProtects against dust ingress and accidental splashes from solvated waste.[1][2]
Body Tyvek Lab Coat or Chemical ApronPrevents contamination of street clothes; disposable Tyvek is preferred for spill cleanup.[1][2]
Engineering Controls
  • Fume Hood: All solid weighing, transfer, and solubilization for disposal must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use anti-static spatulas and grounding straps if handling large quantities (>50g), as dry organic powders can generate static charge.

Waste Characterization & Classification

Proper classification is the cornerstone of regulatory compliance (RCRA).

  • RCRA Status: This specific CAS is not explicitly listed as a U-listed (U196 Pyridine) or P-listed waste. However, under the "Mixture Rule" and "Derived-From Rule," if it exhibits toxicity characteristics (D038) or is mixed with listed solvents, it assumes those codes.[2]

  • Generator Knowledge Determination: Treat as Non-Halogenated Organic Hazardous Waste .

  • Incompatibility Alert:

    • Strong Oxidizers: Do NOT mix with nitric acid, perchlorates, or permanganates. The amine and pyridine nitrogens are susceptible to vigorous oxidation.

    • Strong Acids: Will form salts; ensure waste containers are rated for potential exotherms if mixing with acidic waste streams.

Step-by-Step Disposal Protocol

This workflow ensures segregation logic that prevents cross-contamination and dangerous reactions.

Scenario A: Solid Waste (Pure Compound or Spill Debris)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Labeling: Attach a hazardous waste tag before adding waste.[6][7]

    • Constituents: "this compound, Solid Debris (Nitrile gloves, paper towels)."[1]

    • Hazard Checkboxes: Toxic, Irritant.[4]

  • Transfer: Transfer solids using a disposable scoop. Do not sweep dust into the air; use a damp paper towel to pick up fine residual dust and place the towel in the container.

  • Sealing: Screw the lid tight. Tape the lid with parafilm if long-term storage (waiting for pickup) is expected to prevent loosening due to temperature fluctuations.

Scenario B: Liquid Waste (Mother Liquors/HPLC Effluent)
  • Segregation: Segregate based on the solvent carrier.

    • If in DMSO/Methanol/Ethanol: Dispose in Non-Halogenated Organic waste stream.

    • If in Dichloromethane/Chloroform: Dispose in Halogenated Organic waste stream.

  • pH Check: If the solution is highly acidic (due to the nicotinic acid moiety or added TFA), ensure the waste container is compatible (HDPE is preferred over metal cans).

  • Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.

Visual Workflow: Waste Stream Decision Tree

WasteDecisionTree start Waste Generation type Determine Physical State start->type solid Solid Waste type->solid liquid Liquid Waste type->liquid pure_solid Pure Compound / Powder solid->pure_solid debris Contaminated Debris (Gloves, Wipes) solid->debris solvent_check Identify Solvent Carrier liquid->solvent_check bin_solid Bin: Hazardous Solid Waste (Wide-Mouth HDPE) pure_solid->bin_solid debris->bin_solid halo Halogenated Solvent (DCM, Chloroform) solvent_check->halo nonhalo Non-Halogenated Solvent (MeOH, DMSO, Water) solvent_check->nonhalo bin_halo Bin: Halogenated Organic (Carboy) halo->bin_halo bin_nonhalo Bin: Non-Halogenated Organic (Carboy) nonhalo->bin_nonhalo

Figure 1: Logic flow for segregating this compound waste streams to ensure regulatory compliance and safety.

Spill Response Protocol

In the event of an accidental release outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. If the spill is >10g or outside a controlled area, evacuate the lab.

  • PPE Upgrade: Don double nitrile gloves, lab coat, goggles, and shoe covers.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust aerosolization.

    • Liquids: Encircle with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the area with a soap/water solution.[3][5]

    • Expert Tip: Due to the amphoteric nature (acidic and basic groups), a mild detergent is more effective than simple water or strong acid/base cleaners which might increase solubility or reactivity.

  • Disposal of Spill Materials: All absorbent pads and PPE used in cleanup must be disposed of as Hazardous Solid Waste (see Section 4).

Visual Workflow: Spill Response Logic

SpillResponse accident Spill Incident assess Assess Volume & State accident->assess minor Minor Spill (<10g/mL) Inside Hood assess->minor major Major Spill (>10g/mL) Or Outside Hood assess->major action_minor 1. Dampen (if solid) 2. Wipe with Soap/Water 3. Bag Waste minor->action_minor action_major 1. Evacuate Area 2. Call EHS/Hazmat 3. Secure Perimeter major->action_major disposal Disposal as Haz Waste action_minor->disposal

Figure 2: Operational decision matrix for spill response, prioritizing personnel safety based on spill magnitude.

Final Destruction Method

The ultimate fate of this chemical waste, once collected by a licensed hazardous waste contractor, is High-Temperature Incineration .

  • Mechanism: Incineration at >1000°C ensures the complete thermal decomposition of the pyridine rings into nitrogen oxides (scrubbed), carbon dioxide, and water.

  • Why not drain disposal? Under no circumstances should this compound be poured down the drain. Pyridine derivatives are often toxic to aquatic life (H412) and resistant to standard biodegradation in water treatment plants.

References

  • Alchem Pharmtech. (2025).[8][9][10] Safety Data Sheet: this compound (CAS 854382-06-2).[1][11][12] Retrieved from

  • BLD Pharm. (2025). GHS Classification and Safety Info for CAS 854382-06-2. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[13] National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-((Pyridin-4-ylmethyl)amino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown Intermediate" Protocol

In drug discovery, 2-((Pyridin-4-ylmethyl)amino)nicotinic acid acts as a critical pharmacophore scaffold, often utilized in kinase inhibitor synthesis. While parent compounds like nicotinic acid have well-documented safety profiles, complex intermediates often lack specific Occupational Exposure Limits (OELs).

The Core Safety Directive: As a Senior Application Scientist, I advise treating this compound under Control Band 3 (Potent/Toxic) protocols until specific toxicology proves otherwise. This "Precautionary Principle" mitigates the risks associated with the pyridine moiety's potential for sensitization and the carboxylic acid's irritant properties.

This guide moves beyond generic "wear gloves" advice. It provides a logistical framework for handling this specific aminonicotinic acid derivative, focusing on dust control and dermal protection .

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of hazard. This molecule combines two distinct risk factors:

  • The Pyridine Ring: Known for high skin permeability and potential neurological effects upon high exposure.

  • The Nicotinic Acid Moiety: A potent mucosal irritant (eyes/respiratory tract) capable of causing severe flushing and dermatitis.

Hazard Summary Table
Hazard CategoryLikely Classification (GHS)Operational Risk
Inhalation STOT SE 3 (Resp. Irritant)High. Fine powder generation during weighing is the primary vector for exposure.
Dermal Skin Irrit. 2 / SensitizerModerate/High. Pyridine derivatives can penetrate standard latex gloves rapidly.
Ocular Eye Irrit.[1][2][3][4][5][6][7][8][9] 2A / Dam. 1High. Acidic nature poses immediate risk of corneal damage upon contact.
Systemic Acute Tox. 4 (Oral)Low (assuming standard hygiene), but ingestion via hand-to-mouth transfer is a risk.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound. This matrix distinguishes between Standard Bench Scale (<1g, solution) and High-Risk Operations (>1g, dry powder, open handling).

Tiered PPE Protocol
Body ZoneStandard Handling (Solution / <1g Solid)High-Risk Handling (Powder Weighing / Spills)Technical Rationale
Hand Protection Single Nitrile (Min 0.11 mm thickness)Double Gloving: 1. Inner: Low-modulus Nitrile2. Outer: Extended Cuff Nitrile (Min 0.14 mm)Pyridine analogs can permeate thin nitrile <15 mins. Double gloving provides a "breakthrough buffer."
Respiratory Fume Hood (Face velocity: 80-100 fpm)N95 / P100 Respirator (If hood sash must be raised >18 inches or during spill cleanup)Engineering controls (Hood) are primary. Respirators are the fail-safe for fugitive dust.
Eye Protection Chemical Safety Glasses (ANSI Z87.1)Unvented Chemical Goggles Powder drift can bypass standard glasses. Acidic dust requires a sealed eye environment.
Body Defense Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Sleeve Covers (Disposable)Cotton retains particulates. Disposable Tyvek prevents migration of toxic dust to common areas.

Critical Note on Glove Selection: Do NOT use Latex. Pyridine derivatives degrade latex rapidly. If handling large volumes of solution, upgrade to Butyl Rubber gloves.

Operational Workflow: The "Zero-Dust" Method

The following protocol is designed to eliminate the generation of airborne particulates—the highest risk vector for this compound.

Step 1: Preparation & Weighing
  • Static Control: Organic powders often carry static charges. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto gloves/sleeves.

  • The "Coffin" Technique: Place the receiving vessel inside a secondary container (a larger beaker) during weighing. Any spilled powder is contained in the beaker, not the hood surface.

Step 2: Solubilization (The Critical Transition)
  • Solvent Choice: When dissolving in DMSO or Methanol, add the solvent slowly down the side of the vessel to avoid displacing a "puff" of powder.

  • Exothermic Check: Pyridine-carboxylic acids can generate mild heat upon protonation/deprotonation. Ensure the vessel is not sealed tight immediately after solvent addition.

Step 3: Decontamination
  • Wet Wiping: Never dry sweep powder residues. Use a paper towel dampened with 5% Sodium Bicarbonate solution (neutralizes the acid) followed by water.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure the contaminated outer surface never touches skin.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills or waste, ensuring you choose the correct disposal path.

SafetyLogic Start Event: Waste or Spill Generation StateCheck State of Matter? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3 or Dilute HCl) pHCheck->Neutralize pH <4 or >10 SolventCheck Halogenated Solvent? pHCheck->SolventCheck pH 4-10 Neutralize->SolventCheck HaloWaste Halogenated Waste Stream (Red Can) SolventCheck->HaloWaste Yes (DCM, Chloroform) NonHaloWaste Non-Halogenated Waste (Clear/White Can) SolventCheck->NonHaloWaste No (MeOH, DMSO) SpillCheck Is it a Spill? Solid->SpillCheck Scoop Damp Wipe / Scoop (NO Dry Sweeping) SpillCheck->Scoop Yes SolidWaste Solid Hazardous Waste (Double Bagged) SpillCheck->SolidWaste No (Routine Waste) Scoop->SolidWaste

Caption: Decision tree for waste segregation and spill response. Note the critical prohibition of dry sweeping for solids.

Disposal & Environmental Compliance

Disposal of this compound must follow strict "Cradle-to-Grave" tracking.

  • Segregation: Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides). The pyridine amine functionality can react vigorously with strong oxidizers.

  • Labeling: Waste containers must be labeled: "Hazardous Waste - Pyridine Derivative - Irritant."

  • Aqueous Streams: Even if water-soluble, DO NOT pour down the sink. The aquatic toxicity of nicotinic acid derivatives (Chronic Category 4 potential) mandates collection.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in 6-mil polyethylene bags before being placed in the solid waste drum.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nicotinic Acid (CAS 59-67-6) and Pyridine Derivatives. [Link]

  • PubChem. Compound Summary: 6-Aminonicotinic acid (Structural Analog). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.